3-Epideoxycholic acid
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(4R)-4-[(3S,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16+,17+,18-,19+,20+,21+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGVEGMKQFWNSR-OFYXWCICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701297449 | |
| Record name | 3β,12α-Dihydroxy-5β-cholanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701297449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3b,12a-Dihydroxy-5b-cholanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000438 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
570-63-8 | |
| Record name | 3β,12α-Dihydroxy-5β-cholanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=570-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3beta-Deoxycholic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000570638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3β,12α-Dihydroxy-5β-cholanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701297449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3.BETA.-DEOXYCHOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XRK5CBU04Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3b,12a-Dihydroxy-5b-cholanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000438 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Microbial Synthesis of 3-Epideoxycholic Acid: A Technical Guide for Researchers
An In-depth Examination of the Gut Microbiota's Role in Bile Acid Epimerization
Abstract
Secondary bile acids, metabolic byproducts of gut microbial activity, are increasingly recognized as critical signaling molecules in host physiology and pathophysiology. Among these, 3-epideoxycholic acid (3-epiDCA), an epimer of the prevalent secondary bile acid deoxycholic acid (DCA), has garnered interest for its distinct immunomodulatory properties. This technical guide provides a comprehensive overview of the synthesis of 3-epiDCA by the gut microbiota, intended for researchers, scientists, and professionals in drug development. It details the enzymatic pathways, key bacterial players, and offers a compendium of experimental protocols for the study of this fascinating microbial transformation. The guide also explores the known signaling functions of 3-epiDCA and presents typical experimental workflows, supplemented with quantitative data and visual diagrams to facilitate a deeper understanding of this core metabolic process within the gut microbiome.
Introduction: The Significance of Bile Acid Epimerization
The human gut is a complex ecosystem where host and microbial metabolisms intersect, profoundly influencing health and disease. Bile acids, synthesized in the liver from cholesterol, undergo extensive modifications by the gut microbiota, leading to a diverse pool of secondary bile acids with varied biological activities.[1][2] One such critical transformation is the epimerization of hydroxyl groups on the steroid core, which can dramatically alter the physicochemical and signaling properties of the bile acid.[3][4]
This compound (3β,12α-dihydroxy-5β-cholan-24-oic acid) is the 3β-epimer of deoxycholic acid (3α,12α-dihydroxy-5β-cholan-24-oic acid), a major secondary bile acid. This seemingly subtle stereochemical change from a 3α-hydroxyl group to a 3β-hydroxyl group is catalyzed by specific bacterial enzymes and results in a molecule with attenuated cytotoxicity and distinct immunomodulatory functions compared to its precursor.[5][6] Notably, 3-epiDCA has been shown to promote the generation of peripheral regulatory T cells (Tregs), highlighting its potential therapeutic relevance in inflammatory and autoimmune diseases.[5]
This guide will provide a detailed exploration of the microbial synthesis of 3-epiDCA, offering a foundational resource for researchers aiming to investigate this pathway and its physiological consequences.
The Biochemical Pathway of this compound Synthesis
The formation of 3-epiDCA from primary bile acids is a multi-step process involving deconjugation, 7α-dehydroxylation, and subsequent epimerization at the C-3 position. The epimerization of DCA to 3-epiDCA is a two-step enzymatic cascade.
-
Oxidation: The 3α-hydroxyl group of deoxycholic acid (DCA) is oxidized to a 3-oxo group, forming the intermediate 3-oxo-deoxycholic acid (3-oxoDCA). This reaction is catalyzed by a bacterial 3α-hydroxysteroid dehydrogenase (3α-HSDH).
-
Reduction: The 3-oxo group of 3-oxoDCA is then reduced to a 3β-hydroxyl group, yielding this compound (3-epiDCA). This stereospecific reduction is catalyzed by a bacterial 3β-hydroxysteroid dehydrogenase (3β-HSDH).
This reversible redox mechanism is the cornerstone of 3-hydroxy epimerization by gut bacteria.[4][7]
Figure 1: The enzymatic pathway for the epimerization of deoxycholic acid to this compound.
Key Microbial Players and Enzymes
The capacity to perform 3-epimerization of bile acids is distributed among specific members of the gut microbiota, primarily within the Firmicutes phylum.
-
Clostridium species: Several species within this genus are well-characterized for their extensive bile acid metabolizing capabilities, including the epimerization of hydroxyl groups. Clostridium scindens and Clostridium hiranonis are known to possess the necessary hydroxysteroid dehydrogenases.[2][8]
-
Collinsella species: Collinsella aerofaciens is another key bacterium implicated in bile acid transformations, including the oxidation and reduction of hydroxyl groups on the steroid core.[9]
The key enzymes driving this transformation are hydroxysteroid dehydrogenases (HSDHs) , a broad class of oxidoreductases. For 3-epiDCA synthesis, the pertinent enzymes are:
-
3α-Hydroxysteroid Dehydrogenase (3α-HSDH): This enzyme catalyzes the NAD(P)+-dependent oxidation of the 3α-hydroxyl group of DCA to a 3-oxo group.
-
3β-Hydroxysteroid Dehydrogenase (3β-HSDH): This enzyme catalyzes the NAD(P)H-dependent reduction of the 3-oxo group of the intermediate to a 3β-hydroxyl group, yielding 3-epiDCA.
Quantitative Data on this compound Synthesis
While the qualitative pathway is well-established, comprehensive quantitative data on the conversion rates of DCA to 3-epiDCA by specific bacterial strains remains an area of active research. The efficiency of this biotransformation can be influenced by various factors including substrate availability, culture conditions, and the specific enzymatic kinetics of the bacterial strains involved.
Table 1: Fecal Concentrations of Key Bile Acids
| Bile Acid | Concentration Range in Human Feces (µg/mg dry weight) | Notes |
| Deoxycholic Acid (DCA) | Varies widely, can be a major secondary bile acid. | Precursor for 3-epiDCA synthesis.[10] |
| This compound (3-epiDCA) | Generally lower than DCA, but present in detectable amounts. | Concentrations are influenced by the abundance and activity of epimerizing bacteria.[11] |
| Cholic Acid (CA) | Variable, depends on transit time and microbial metabolism. | Primary bile acid precursor to DCA.[12] |
| Chenodeoxycholic Acid (CDCA) | Variable, depends on transit time and microbial metabolism. | A major primary bile acid.[12] |
Note: Absolute concentrations can vary significantly between individuals based on diet, gut microbiome composition, and host genetics.
Experimental Protocols
Investigating the microbial synthesis of 3-epiDCA requires a combination of anaerobic microbiology, biochemistry, and analytical chemistry techniques.
Anaerobic Culturing of Key Bacteria
Objective: To culture bacterial species, such as Clostridium and Collinsella, capable of bile acid epimerization.
Materials:
-
Anaerobic chamber (e.g., with a gas mix of 5% H₂, 5% CO₂, 90% N₂)
-
Pre-reduced, anaerobically sterilized (PRAS) media:
-
For Clostridium species: Brain Heart Infusion (BHI) broth or agar, supplemented with 0.5% yeast extract and 0.05% L-cysteine.
-
For Collinsella species: Peptone-Yeast-Glucose (PYG) medium.[13]
-
-
Sterile, sealed culture tubes or bottles with butyl rubber stoppers.
-
Gassing manifold for purging media with anaerobic gas.[14]
Protocol for Collinsella aerofaciens: [13][14]
-
Prepare PYG medium and dispense into anaerobic culture tubes.
-
Seal the tubes with butyl rubber stoppers and aluminum crimps.
-
Sterilize by autoclaving.
-
Transfer the sterilized media into an anaerobic chamber.
-
Inoculate the media with a starter culture of Collinsella aerofaciens.
-
Incubate at 37°C under anaerobic conditions. Optimal growth is typically observed between pH 6.5 and 7.0.
-
For bile acid transformation assays, supplement the culture medium with deoxycholic acid (e.g., 50-100 µM) at the time of inoculation or during logarithmic growth.
Figure 2: General workflow for anaerobic culture and bile acid transformation analysis.
Hydroxysteroid Dehydrogenase (HSDH) Enzyme Assay
Objective: To measure the activity of 3α-HSDH or 3β-HSDH in bacterial lysates or purified enzyme preparations. This assay is based on the spectrophotometric measurement of NAD(P)H formation or consumption.
Principle:
-
Oxidation (3α-HSDH): 3α-hydroxy bile acid + NAD⁺ → 3-oxo bile acid + NADH + H⁺
-
Reduction (3β-HSDH): 3-oxo bile acid + NADPH + H⁺ → 3β-hydroxy bile acid + NADP⁺
The change in absorbance at 340 nm, corresponding to the concentration of NAD(P)H, is monitored over time.
Materials:
-
Spectrophotometer or microplate reader capable of reading absorbance at 340 nm.
-
Reaction buffer (e.g., 100 mM PBS, pH 7.0 for reduction; or 100 mM Glycine-NaOH, pH 9.0 for oxidation).
-
Substrates:
-
For 3α-HSDH (oxidation): Deoxycholic acid.
-
For 3β-HSDH (reduction): 3-oxo-deoxycholic acid (synthesis may be required or sourced commercially).
-
-
Cofactors: NAD⁺ (for oxidation) or NADPH (for reduction).
-
Bacterial cell lysate or purified enzyme.
Protocol (Example for 3β-HSDH reduction): [15]
-
Prepare a reaction mixture in a 96-well plate or cuvette containing:
-
Reaction buffer (e.g., 100 mM PBS, pH 7.0).
-
NADPH (e.g., final concentration of 0.5 mM).
-
3-oxo-deoxycholic acid (e.g., final concentration of 1 mM).
-
-
Pre-incubate the mixture at the desired temperature (e.g., 30°C or 37°C).
-
Initiate the reaction by adding the enzyme preparation (bacterial lysate or purified HSDH).
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
Calculate the rate of NADPH consumption using the Beer-Lambert law (extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.
Bile Acid Extraction and Analysis by LC-MS/MS
Objective: To extract, separate, and quantify 3-epiDCA and other bile acids from bacterial cultures or fecal samples.
Materials:
-
Solvents: Methanol (B129727), acetonitrile, water (LC-MS grade).
-
Solid Phase Extraction (SPE) cartridges (e.g., C18).
-
Internal standards (e.g., deuterated bile acids like DCA-d4).
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Protocol Outline:
-
Sample Preparation (from bacterial culture):
-
Centrifuge the bacterial culture to separate the supernatant and cell pellet.
-
To the supernatant, add an equal volume of methanol containing the internal standards to precipitate proteins.
-
Centrifuge to remove precipitated material.
-
The supernatant can be directly analyzed or further purified by SPE.
-
-
Sample Preparation (from fecal samples): [16]
-
Lyophilize (freeze-dry) the fecal sample to determine dry weight.
-
Homogenize a known mass of the lyophilized sample in a suitable solvent (e.g., ethanol (B145695) or a buffered solution).
-
Add internal standards.
-
Perform liquid-liquid or solid-phase extraction to isolate the bile acids.
-
-
LC-MS/MS Analysis:
-
Use a reverse-phase C18 column for chromatographic separation.
-
Employ a gradient elution with mobile phases typically consisting of water and acetonitrile/methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
The mass spectrometer is operated in negative ion mode, using Multiple Reaction Monitoring (MRM) for targeted quantification of specific bile acids based on their precursor and product ion transitions.
-
Table 2: Example MRM Transitions for Key Bile Acids (Negative Ion Mode)
| Bile Acid | Precursor Ion (m/z) | Product Ion (m/z) |
| Deoxycholic Acid (DCA) | 391.3 | 391.3 (or specific fragments) |
| This compound (3-epiDCA) | 391.3 | 391.3 (or specific fragments) |
| 3-Oxo-deoxycholic Acid | 389.3 | 389.3 (or specific fragments) |
| Cholic Acid (CA) | 407.3 | 407.3 (or specific fragments) |
| DCA-d4 (Internal Standard) | 395.3 | 395.3 (or specific fragments) |
| Note: Specific transitions and collision energies should be optimized for the instrument used. Isomers like DCA and 3-epiDCA require chromatographic separation for accurate quantification. |
Signaling Pathways and Biological Functions of this compound
While research into the specific signaling of 3-epiDCA is ongoing, initial studies point towards a significant role in modulating the immune system. Unlike DCA, which can have pro-inflammatory effects, 3-epiDCA appears to have a more regulatory profile.
-
Induction of Regulatory T cells (Tregs): 3-epiDCA has been shown to increase the population of Foxp3+CD4+ regulatory T cells in co-cultures of naïve T cells and dendritic cells.[5][17] This suggests a potential role in maintaining immune homeostasis and suppressing inflammatory responses in the gut.
The interaction of 3-epiDCA with major bile acid receptors like the Farnesoid X Receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5) is an area of active investigation. While primary and other secondary bile acids are known agonists for these receptors, the specific activity of 3-epiDCA is not as well-defined.[18][19] Its structural similarity to DCA suggests potential interaction, but the change in stereochemistry at the C-3 position could significantly alter its binding affinity and functional output (agonist vs. antagonist activity).
Figure 3: Known and potential signaling activities of microbially-produced this compound.
Conclusion and Future Directions
The microbial synthesis of this compound represents a key metabolic transformation in the gut, converting a potentially pro-inflammatory secondary bile acid into a molecule with immunoregulatory properties. Understanding the bacteria and enzymes involved, as well as the factors that govern the efficiency of this pathway, is crucial for elucidating the role of the gut microbiome in health and disease.
Future research should focus on:
-
Quantitative analysis of 3-epiDCA production by a wider range of gut bacterial isolates to identify the most efficient producers.
-
Characterization of the kinetic properties of purified 3α- and 3β-hydroxysteroid dehydrogenases to understand their substrate specificities and catalytic efficiencies.
-
Elucidation of the specific signaling mechanisms of 3-epiDCA, including its direct interactions with FXR, TGR5, and other potential host receptors.
-
In vivo studies using gnotobiotic animal models colonized with defined bacterial communities to dissect the physiological impact of 3-epiDCA synthesis in a controlled setting.
The protocols and information provided in this guide offer a robust starting point for researchers to explore the fascinating biology of this compound and its role in the host-microbiome dialogue.
References
- 1. Bile Acids Signal via TGR5 to Activate Intestinal Stem Cells and Epithelial Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of deoxycholic acid by low-abundant microbial species is associated with impaired glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Completion of the gut microbial epi-bile acid pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A study on the mechanism of the epimerization at C-3 of chenodeoxycholic acid by Clostridium perfringens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Chenodeoxycholic acid activates the TGR5/TRPA1-5-HT pathway to regulate intestinal motility in breastfed infants and mouse models - Shan - Translational Pediatrics [tp.amegroups.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Significance of fecal deoxycholic acid concentration for colorectal tumor enlargement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Epimerization of the four 3,7-dihydroxy bile acid epimers by human fecal microorganisms in anaerobic mixed cultures and in feces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Concentrations of Fecal Bile Acids in Participants with Functional Gut Disorders and Healthy Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization a Novel Butyric Acid-Producing Bacterium Collinsella aerofaciens Subsp. Shenzhenensis Subsp. Nov. | MDPI [mdpi.com]
- 15. Bile acid metabolites control TH17 and Treg cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. LIPID MAPS [lipidmaps.org]
- 18. Bile acids in immunity: Bidirectional mediators between the host and the microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Bile Acids Activated Receptors Regulate Innate Immunity [frontiersin.org]
An In-depth Technical Guide to 3-Epideoxycholic Acid
This technical guide provides a comprehensive overview of 3-Epideoxycholic acid (3-epiDCA), a secondary bile acid of significant interest to researchers in microbiology, immunology, and drug development. This document details its discovery, physicochemical properties, metabolic pathways, and key biological functions, with a focus on its characterization and experimental investigation.
Introduction and Discovery
This compound (3-epiDCA), systematically named (3β,5β,12α)-3,12-dihydroxy-cholan-24-oic acid, is a secondary bile acid and an epimer of deoxycholic acid (DCA).[1] It is not produced by the host but is formed in the gut through the metabolic activity of the intestinal microbiota.[2][3] Specifically, it is generated via the epimerization of the 3α-hydroxyl group of deoxycholic acid to a 3β-hydroxyl group.[2]
The initial isolation and characterization of 3-epiDCA from feces was reported in the early 1960s, establishing its presence as a naturally occurring bile acid derivative in the context of gut metabolism.[1] More recent research has elucidated the specific biosynthetic pathways and the microbial enzymes responsible for its formation, highlighting the intricate interplay between the host and its microbiome in shaping the bile acid pool.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and use in experimental settings.
| Property | Value | Reference(s) |
| Systematic Name | (3β,5β,12α)-3,12-dihydroxy-cholan-24-oic acid | [3] |
| Common Synonyms | 3β-Deoxycholic acid, EDCA, 3β-Hydroxydeoxycholic acid | [3] |
| CAS Number | 570-63-8 | [3] |
| Molecular Formula | C₂₄H₄₀O₄ | [3] |
| Molecular Weight | 392.6 g/mol | [3] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in methanol. | [3] |
| pKa | Approximately 5 | [4] |
| Storage | -20°C | [3] |
| Stability | ≥ 4 years at -20°C | [3] |
Metabolism and Biosynthesis
This compound is a product of the gut microbiome's transformation of primary bile acids. The metabolic pathway involves the following key steps:
-
Primary Bile Acid Secretion: The liver synthesizes primary bile acids, cholic acid and chenodeoxycholic acid, from cholesterol. These are conjugated and secreted into the small intestine.
-
Deconjugation and Dehydroxylation: In the gut, bacteria deconjugate these bile acids. Subsequently, 7α-dehydroxylation of cholic acid by certain gut bacteria produces deoxycholic acid (DCA).
-
Epimerization to 3-epiDCA: Specific gut microbes, such as strains of Clostridium, possess hydroxysteroid dehydrogenases (HSDHs) that catalyze the epimerization of the 3α-hydroxyl group of DCA. This process proceeds through a 3-oxo-deoxycholic acid intermediate, which is then reduced to form the 3β-hydroxyl group of 3-epiDCA.
Biological Functions and Signaling Pathways
This compound exhibits distinct biological activities compared to its 3α-epimer, deoxycholic acid. It generally has reduced detergent activity and is less cytotoxic.[3] Key reported biological functions include:
-
Modulation of Colon Cancer Cell Growth: At concentrations of 10 and 20 µM, 3-epiDCA has been shown to increase the growth of Caco-2 colon cancer cells, although to a lesser extent than DCA.[3]
-
Immunomodulation: 3-epiDCA plays a role in regulating the immune system. It has been demonstrated to increase the levels of Foxp3⁺CD4⁺ regulatory T cells (Tregs) in co-cultures of naïve T cells and dendritic cells.[3] This effect is mediated through the farnesoid X receptor (FXR), a nuclear receptor that is a key regulator of bile acid homeostasis. 3-epiDCA acts as an FXR agonist on dendritic cells, which in turn promotes the differentiation of naïve T cells into immunosuppressive Tregs.
References
- 1. Synthesis of some 3beta-hydroxylated bile acids and the isolation of 3beta, 12alpha-dihydroxy-5beta-cholanic acid from feces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physicochemical and biological properties of natural and synthetic C-22 and C-23 hydroxylated bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Physicochemical properties of bile acids and their relationship to biological properties: an overview of the problem - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 3-Epideoxycholic Acid in Host-Microbe Interactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Secondary bile acids, metabolites produced through the enzymatic modification of primary bile acids by the gut microbiota, are increasingly recognized as critical signaling molecules in host-microbe interactions. Among these, 3-Epideoxycholic acid (3-epi-DCA), a stereoisomer of deoxycholic acid (DCA), is emerging as a key player in modulating host immune and intestinal barrier functions. This technical guide provides a comprehensive overview of the biosynthesis, metabolism, and multifaceted roles of 3-epi-DCA. It details the microbial enzymatic pathways responsible for its formation, its interactions with host receptors such as the farnesoid X receptor (FXR) and vitamin D receptor (VDR), and its immunomodulatory effects, particularly on T cell differentiation. Furthermore, this guide presents detailed experimental protocols for the quantification of 3-epi-DCA and for assessing its biological activities, alongside a summary of the available quantitative data to facilitate further research and therapeutic development in this promising area.
Introduction
The intricate relationship between the host and its gut microbiota is mediated by a complex interplay of microbial-derived metabolites. Bile acids, initially known for their role in lipid digestion, have emerged as pleiotropic signaling molecules that influence a wide range of host physiological processes, including immunity, metabolism, and intestinal homeostasis. Primary bile acids, synthesized in the liver, are metabolized by the gut microbiota into a diverse pool of secondary bile acids. This compound (3-epi-DCA) is a secondary bile acid formed through the epimerization of deoxycholic acid (DCA) by specific gut bacteria. This structural modification, a change in the stereochemistry of a hydroxyl group, can significantly alter the biological activity of the molecule, leading to distinct effects on the host compared to its precursor, DCA. This guide will delve into the current understanding of 3-epi-DCA's role in the host-microbe dialogue.
Biosynthesis and Metabolism of this compound
The formation of 3-epi-DCA is a multi-step process initiated by the 7α-dehydroxylation of cholic acid (a primary bile acid) to deoxycholic acid (DCA) by a consortium of gut bacteria. The subsequent epimerization of DCA at the C-3 position to yield 3-epi-DCA involves a two-step enzymatic reaction catalyzed by microbial hydroxysteroid dehydrogenases (HSDHs).
First, the 3α-hydroxyl group of DCA is oxidized to a 3-oxo intermediate by a 3α-HSDH. This intermediate is then reduced by a 3β-HSDH to form the 3β-hydroxyl group characteristic of 3-epi-DCA. While the specific 3β-HSDH responsible for this final step in 3-epi-DCA synthesis is not definitively identified, the overall epimerization process is attributed to various gut bacteria, including species from the Clostridium and Eggerthella genera.[1]
A key enzymatic pathway for the epimerization at the C-12 position, leading to the formation of other epi-bile acids, has been elucidated. The conversion of DCA to its 12β-epimer, epiDCA, involves the action of 12α-HSDH to form 12-oxolithocholic acid (12-oxoLCA), which is then converted to epiDCA by 12β-HSDH, an enzyme found in bacteria such as Clostridium paraputrificum.[2][3][4][5][6]
Role in Host-Microbe Interactions
3-epi-DCA exerts its influence on the host through various mechanisms, primarily by modulating immune responses and potentially affecting intestinal barrier integrity.
Immunomodulation
Secondary bile acids are potent modulators of the immune system. While much of the research has focused on DCA and lithocholic acid (LCA), emerging evidence suggests that 3-epi-DCA also possesses significant immunomodulatory properties.
One of the key reported effects of 3-epi-DCA is its ability to increase the population of regulatory T cells (Tregs). Tregs play a crucial role in maintaining immune tolerance and suppressing excessive inflammatory responses. The induction of Tregs by 3-epi-DCA suggests a potential role for this microbial metabolite in dampening intestinal inflammation and promoting immune homeostasis.
The broader family of secondary bile acids, including DCA and LCA, have been shown to influence the differentiation of various T helper (Th) cell subsets, including Th1, Th2, and Th17 cells, and to modulate the function of dendritic cells (DCs) and macrophages.[7][8] For instance, DCA has been shown to inhibit the production of pro-inflammatory cytokines by DCs.[9] Given its structural similarity to DCA, it is plausible that 3-epi-DCA engages in similar immunomodulatory activities, although further direct comparative studies are needed.
Interaction with Host Receptors
Bile acids exert many of their signaling effects through nuclear receptors, primarily the farnesoid X receptor (FXR) and the vitamin D receptor (VDR), as well as G protein-coupled receptors like TGR5.
-
Farnesoid X Receptor (FXR): FXR is a key regulator of bile acid, lipid, and glucose metabolism. Activation of FXR by bile acids in the intestine and liver initiates a negative feedback loop that suppresses bile acid synthesis. While DCA is a known FXR agonist, the specific binding affinity and activation potential of 3-epi-DCA for FXR have not been extensively characterized.[10] The stereochemical change at the 3-position could potentially alter its interaction with the FXR ligand-binding domain, leading to a different downstream signaling profile compared to DCA.
-
Vitamin D Receptor (VDR): VDR is another nuclear receptor that can be activated by secondary bile acids, particularly LCA. VDR activation is involved in calcium homeostasis, immune regulation, and cell differentiation.[11] The interaction of 3-epi-DCA with VDR is an area of active investigation, and understanding this interaction could provide insights into its immunomodulatory mechanisms.
Intestinal Barrier Function
The integrity of the intestinal epithelial barrier is crucial for preventing the translocation of harmful luminal contents into the circulation. Some secondary bile acids, particularly at high concentrations, can disrupt barrier function. For example, DCA has been shown to increase the permeability of Caco-2 cell monolayers, a model of the intestinal epithelium, as measured by a decrease in transepithelial electrical resistance (TEER).[1][3][5][12] The effect of 3-epi-DCA on intestinal barrier integrity is not yet well-documented, but its different stereochemistry might result in a distinct impact compared to DCA.
Quantitative Data
While direct quantitative data for 3-epi-DCA's effects are still emerging, the following table summarizes the available information and provides context from studies on its precursor, DCA.
| Parameter | Bile Acid | Concentration | Effect | Cell/System |
| Treg Induction | 3-epi-DCA | Not specified | Increased Foxp3+CD4+ Treg cells | Co-culture of naive T cells and dendritic cells |
| Intestinal Permeability | DCA | 0.25 - 0.3 mM | Increased paracellular permeability (21-51% increase)[13] | Caco-2 cell monolayers |
| FXR Activation | DCA | ~19 - 50 µM (EC50) | Agonist activity | Reporter Assay |
| Pro-inflammatory Cytokine Secretion | DCA | Not specified | Inhibition of IL-1β, IL-6, IL-12, IL-23, and TNF-α[7][9] | LPS-activated dendritic cells |
Experimental Protocols
Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the analysis of 3-epi-DCA in biological samples. Specific parameters may need optimization based on the sample matrix and instrumentation.
Sample Preparation (Fecal Sample):
-
Homogenize a known weight of fecal sample in a suitable solvent (e.g., ethanol (B145695) or methanol).
-
Centrifuge the homogenate to pellet solid debris.
-
Collect the supernatant containing the bile acids.
-
For conjugated bile acids, an enzymatic hydrolysis step using cholylglycine hydrolase can be included.
-
Perform solid-phase extraction (SPE) to clean up the sample and enrich for bile acids.
-
Reconstitute the dried extract in the initial mobile phase.
LC-MS/MS Analysis:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, often with additives like ammonium (B1175870) acetate (B1210297) and formic acid to improve ionization.
-
Mass Spectrometry: Operated in negative ion mode with multiple reaction monitoring (MRM) for specific detection of 3-epi-DCA and other bile acids.
In Vitro T Cell Differentiation Assay
This protocol describes a method to assess the effect of 3-epi-DCA on the differentiation of naive CD4+ T cells into Treg cells.
-
Isolate naive CD4+ T cells from mouse spleens or human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
-
Culture the naive T cells in the presence of anti-CD3 and anti-CD28 antibodies to provide T cell receptor (TCR) stimulation.
-
To induce Treg differentiation, supplement the culture medium with TGF-β and IL-2.
-
Treat the cells with different concentrations of 3-epi-DCA (and DCA as a control) or a vehicle control.
-
After 3-5 days of culture, harvest the cells and stain for surface markers (e.g., CD4, CD25) and the intracellular transcription factor Foxp3.
-
Analyze the percentage of CD4+CD25+Foxp3+ Treg cells by flow cytometry.
Intestinal Epithelial Barrier Function Assay
This protocol outlines the measurement of transepithelial electrical resistance (TEER) in Caco-2 cell monolayers to evaluate the effect of 3-epi-DCA on intestinal barrier integrity.
-
Seed Caco-2 cells on permeable Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a tight monolayer.
-
Measure the baseline TEER of the monolayers using a voltohmmeter.
-
Treat the Caco-2 monolayers with various concentrations of 3-epi-DCA (and DCA as a positive control for barrier disruption) or a vehicle control in the apical chamber.
-
Measure TEER at different time points after treatment (e.g., 2, 4, 8, 24 hours).
-
A decrease in TEER indicates a disruption of the tight junctions and an increase in paracellular permeability.
Conclusion and Future Directions
This compound is a microbially-produced secondary bile acid with emerging roles in host-microbe interactions, particularly in the modulation of the immune system. Its ability to promote the generation of regulatory T cells highlights its potential as a key molecule in maintaining intestinal immune homeostasis. However, a significant knowledge gap remains regarding the specific quantitative effects of 3-epi-DCA, its direct interactions with host receptors like FXR and VDR, and its precise impact on intestinal barrier function. Future research should focus on direct comparative studies of 3-epi-DCA and its precursor DCA to elucidate the structure-activity relationships that govern their distinct biological functions. A deeper understanding of the signaling pathways activated by 3-epi-DCA will be crucial for harnessing its therapeutic potential for inflammatory and metabolic diseases. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the multifaceted roles of this intriguing microbial metabolite.
References
- 1. Evaluation of Caco-2 and human intestinal epithelial cells as in vitro models of colonic and small intestinal integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bile acid modulates transepithelial permeability via the generation of reactive oxygen species in the Caco-2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Completion of the gut microbial epi-bile acid pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid decrease in transepithelial electrical resistance of human intestinal Caco-2 cell monolayers by cytotoxic membrane perturbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted Synthesis and Characterization of a Gene Cluster Encoding NAD(P)H-Dependent 3α-, 3β-, and 12α-Hydroxysteroid Dehydrogenases from Eggerthella CAG:298, a Gut Metagenomic Sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. huasan.net [huasan.net]
- 10. A novel in vitro model of the small intestinal epithelium in co-culture with ‘gut-like’ dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vitamin D Receptor Deletion Changes Bile Acid Composition in Mice Orally Administered Chenodeoxycholic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Disruption of Epithelial Barrier of Caco-2 Cell Monolayers by Excretory Secretory Products of Trichinella spiralis Might Be Related to Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural analysis of RXR-VDR interactions on DR3 DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 3-Epideoxycholic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of 3-Epideoxycholic acid (3-epi-DCA), a secondary bile acid produced by the gut microbiota. Primarily targeting the Farnesoid X Receptor (FXR), 3-epi-DCA exhibits significant immunomodulatory effects, particularly in the context of intestinal immunity. This document details the molecular interactions, signaling pathways, and cellular consequences of 3-epi-DCA activity, with a focus on its role in the differentiation of regulatory T cells (Tregs). Furthermore, this guide includes detailed experimental protocols for key assays, quantitative data where available, and visual representations of the underlying biological processes to support further research and drug development efforts in immunology and gastroenterology.
Introduction
This compound (also known as 3β-hydroxydeoxycholic acid or isoDCA) is a stereoisomer of deoxycholic acid (DCA), formed through the epimerization of DCA by gut bacteria.[1] As a member of the secondary bile acid pool, 3-epi-DCA contributes to the complex interplay between the host and its gut microbiota, influencing various physiological processes. Recent research has highlighted its role as a signaling molecule with potent immunomodulatory properties, distinguishing it from other bile acids. This guide will delve into the core mechanisms by which 3-epi-DCA exerts its effects, providing a technical resource for the scientific community.
Core Mechanism of Action: FXR Antagonism and Immunomodulation
The primary mechanism of action of this compound involves its interaction with the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine. Unlike many other bile acids that act as FXR agonists, 3-epi-DCA functions as an antagonist. This antagonistic activity is central to its immunomodulatory effects.
Interaction with Farnesoid X Receptor (FXR)
Modulation of Dendritic Cell Function
The immunomodulatory effects of 3-epi-DCA are primarily mediated through its action on dendritic cells. By antagonizing FXR in these antigen-presenting cells, 3-epi-DCA diminishes their immunostimulatory properties. This leads to a cellular environment that is more conducive to the differentiation of naïve T cells into regulatory T cells (Tregs).
Induction of Regulatory T Cells (Tregs)
A key consequence of 3-epi-DCA's action on dendritic cells is the enhanced generation of peripheral Tregs (pTregs), specifically Foxp3+CD4+ T cells.[1] This induction of Tregs is a critical mechanism for maintaining immune homeostasis and suppressing inflammatory responses in the gut. The effect of 3-epi-DCA on Treg induction is dose-dependent.
Signaling Pathways
The signaling cascade initiated by this compound primarily revolves around the inhibition of the canonical FXR signaling pathway in dendritic cells.
Interaction with Takeda G-protein-coupled Receptor 5 (TGR5)
While other secondary bile acids, such as lithocholic acid (LCA) and deoxycholic acid (DCA), are known to be potent agonists of the Takeda G-protein-coupled receptor 5 (TGR5), there is currently no direct evidence to suggest that this compound significantly activates this receptor. Further research is required to definitively characterize the interaction, if any, between 3-epi-DCA and TGR5.
Quantitative Data
Quantitative data on the bioactivity of this compound is limited. The following table summarizes the available information.
| Parameter | Value | Cell Type/System | Reference |
| Treg Induction | Dose-dependent increase in Foxp3+CD4+ T cells | Co-culture of naïve T cells and dendritic cells | [1] |
| FXR Interaction | Functional Antagonist | Dendritic Cells | Inferred from genetic ablation studies |
| TGR5 Interaction | No significant activation reported | Not specified | N/A |
| Effect on Caco-2 cells | Increased growth at 10 and 20 µM (lesser extent than DCA) | Caco-2 colon cancer cells | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.
FXR Antagonist Reporter Gene Assay
This protocol is designed to assess the antagonistic activity of a test compound, such as 3-epi-DCA, on the Farnesoid X Receptor.
Materials:
-
HEK293T cells
-
Expression plasmid for human FXR (e.g., pCMV-hFXR)
-
FXR-responsive reporter plasmid (e.g., containing a luciferase gene downstream of a Bile Salt Export Pump (BSEP) promoter)
-
Internal control plasmid for transfection normalization (e.g., Renilla luciferase)
-
Lipofectamine 2000 or other suitable transfection reagent
-
DMEM with 10% FBS and antibiotics
-
FXR agonist (e.g., GW4064 or Chenodeoxycholic acid - CDCA)
-
This compound
-
Dual-Luciferase Reporter Assay System
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the FXR expression plasmid, the FXR-responsive reporter plasmid, and the internal control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing a fixed, sub-maximal concentration of the FXR agonist (e.g., EC50 concentration) and varying concentrations of this compound. Include appropriate controls (vehicle, agonist alone, 3-epi-DCA alone).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percent inhibition of the agonist-induced luciferase activity by 3-epi-DCA. Determine the IC50 value by plotting the percent inhibition against the log concentration of 3-epi-DCA.
In Vitro Treg Differentiation Assay
This protocol describes the co-culture of dendritic cells and naïve T cells to assess the effect of 3-epi-DCA on Treg differentiation.
Materials:
-
Bone marrow-derived dendritic cells (BMDCs) or splenic dendritic cells
-
Naïve CD4+ T cells (CD4+CD62L+CD44-)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin/streptomycin, and 2-mercaptoethanol)
-
Recombinant mouse GM-CSF (for BMDC generation)
-
Recombinant human TGF-β1
-
Anti-mouse CD3 and anti-mouse CD28 antibodies
-
This compound
-
Flow cytometry antibodies: anti-CD4, anti-Foxp3, anti-CD25
-
Foxp3 staining buffer set
-
24-well cell culture plates
Procedure:
-
Dendritic Cell Preparation: Generate BMDCs by culturing bone marrow cells with GM-CSF for 7-9 days, or isolate splenic DCs using magnetic-activated cell sorting (MACS).
-
Naïve T Cell Isolation: Isolate naïve CD4+ T cells from the spleen and lymph nodes of mice using a naïve CD4+ T cell isolation kit (MACS).
-
Co-culture Setup: In a 24-well plate, co-culture dendritic cells (e.g., 1 x 10^5 cells/well) and naïve CD4+ T cells (e.g., 2 x 10^5 cells/well) in the presence of anti-CD3 (e.g., 1 µg/mL), anti-CD28 (e.g., 1 µg/mL), and a suboptimal concentration of TGF-β1 (e.g., 0.5 ng/mL).
-
Treatment: Add varying concentrations of this compound to the co-cultures. Include a vehicle control.
-
Incubation: Incubate the co-cultures for 3-4 days at 37°C and 5% CO2.
-
Flow Cytometry Analysis: Harvest the cells and stain for surface markers (CD4, CD25) followed by intracellular staining for Foxp3 using a Foxp3 staining buffer set.
-
Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the percentage of CD4+Foxp3+ cells.
TGR5 Activation Assay (cAMP Measurement)
This protocol is to determine if 3-epi-DCA can activate TGR5, leading to an increase in intracellular cyclic AMP (cAMP).
Materials:
-
HEK293 cells stably expressing human TGR5
-
DMEM with 10% FBS and antibiotics
-
This compound
-
Known TGR5 agonist (e.g., INT-777 or LCA) as a positive control
-
IBMX (a phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed TGR5-expressing HEK293 cells in a 96-well plate and grow to confluency.
-
Pre-treatment: Pre-incubate the cells with IBMX for a short period (e.g., 30 minutes) to prevent cAMP degradation.
-
Compound Treatment: Add varying concentrations of this compound to the cells. Include a vehicle control and a positive control (TGR5 agonist).
-
Incubation: Incubate for a short period (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Generate a dose-response curve and determine the EC50 value for 3-epi-DCA if activation is observed.
Conclusion and Future Directions
This compound is an important microbial metabolite that plays a significant role in regulating intestinal immunity. Its primary mechanism of action involves the antagonism of FXR in dendritic cells, leading to a tolerogenic phenotype and the enhanced differentiation of regulatory T cells. This positions 3-epi-DCA as a potential therapeutic agent for inflammatory conditions, particularly those affecting the gastrointestinal tract.
Future research should focus on several key areas:
-
Quantitative Characterization: Determining the precise binding affinity (IC50) of 3-epi-DCA for FXR is crucial for understanding its potency and for the development of targeted therapeutics.
-
TGR5 Interaction: A definitive investigation into the potential interaction of 3-epi-DCA with TGR5 is needed to complete our understanding of its receptor pharmacology.
-
Transcriptomic and Proteomic Analysis: High-throughput analysis of dendritic cells treated with 3-epi-DCA will provide a global view of the changes in gene and protein expression, revealing novel downstream targets and pathways.
-
In Vivo Efficacy: Further preclinical studies in animal models of inflammatory diseases are necessary to validate the therapeutic potential of 3-epi-DCA.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon as we continue to unravel the complex and promising biology of this compound.
References
An In-depth Technical Guide to 3-Epideoxycholic Acid: Physiological Concentrations and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Epideoxycholic acid (3-epi-DCA) is a secondary bile acid formed in the human gut through the metabolic action of the intestinal microbiota on its precursor, deoxycholic acid (DCA). As an epimer of the more abundant and well-studied DCA, 3-epi-DCA is gaining attention for its potential physiological roles and as a biomarker in various health and disease states. This technical guide provides a comprehensive overview of the current knowledge on the physiological concentrations of 3-epi-DCA in humans, detailed experimental protocols for its quantification, and insights into its emerging signaling pathways.
Physiological Concentrations of this compound
Quantitative data for 3-epi-DCA in healthy individuals are not as extensively documented as for other major bile acids. However, existing literature and metabolomic studies provide some insights into its physiological range in various biological matrices. It is important to note that concentrations can vary significantly between individuals due to factors such as diet, gut microbiome composition, and genetics.
Table 1: Reported Concentrations of this compound in Healthy Humans
| Biological Matrix | Concentration Range | Notes |
| Serum/Plasma | Data not consistently reported in healthy cohorts. Often below the limit of detection or quantified as part of a broader bile acid profile without specific values for 3-epi-DCA. | One study on a pregnant Latina population reported bile acid reference ranges using LC-MS/MS, but specific values for 3-epi-DCA were not detailed[1]. Enzymatic methods for total 3α-hydroxy bile acids provide a general range of 0.9-6.3 µmol/L in serum, but this is not specific to 3-epi-DCA[2]. |
| Feces | Highly variable. Can range from low micromolar to several hundred micromolar. | Fecal concentrations of secondary bile acids like DCA can be in the range of 30–700 µM[3]. As a metabolite of DCA, 3-epi-DCA concentrations are expected to be a fraction of this. Studies on functional gut disorders have quantified a range of fecal bile acids, but specific data for 3-epi-DCA in the healthy control groups are not always explicitly provided[4]. |
| Bile | Data not readily available for healthy individuals. | |
| Urine | Generally low to undetectable levels. | Urinary excretion of bile acids is a minor pathway in healthy individuals. |
Biosynthesis of this compound
3-epi-DCA is not synthesized by human enzymes but is a product of gut microbial metabolism. The biosynthetic pathway involves the epimerization of deoxycholic acid (DCA) at the C-3 position.
Experimental Protocols for Quantification
The accurate quantification of 3-epi-DCA requires sensitive and specific analytical methods, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), due to its low physiological concentrations and the presence of structurally similar isomers.
Sample Preparation
A generic sample preparation workflow for the analysis of bile acids from biological matrices is outlined below.
Detailed Methodologies:
-
Internal Standard Spiking: To ensure accurate quantification, a stable isotope-labeled internal standard, such as this compound-d4 (3-epi-DCA-d4), should be added to the sample at the beginning of the extraction process.
-
Extraction from Serum/Plasma:
-
Protein Precipitation: A common method involves adding a cold organic solvent, such as acetonitrile (B52724) (typically 3-4 volumes), to the sample to precipitate proteins. After vortexing and centrifugation, the supernatant containing the bile acids is collected.
-
Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup. After protein precipitation, the supernatant can be loaded onto a reversed-phase SPE cartridge (e.g., C18). The cartridge is then washed to remove interferences, and the bile acids are eluted with a solvent like methanol (B129727) or acetonitrile.
-
-
Extraction from Feces:
-
Fecal samples are typically lyophilized and homogenized.
-
Extraction is performed using a solvent mixture, often containing ethanol (B145695) or methanol, sometimes with the addition of ammonium (B1175870) hydroxide (B78521) to improve recovery.
-
The mixture is sonicated or vortexed, followed by centrifugation to separate the solid debris. The supernatant is then collected for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Reversed-phase liquid chromatography is commonly used. A C18 column is often employed to separate the various bile acids. The separation of isomers like 3-epi-DCA from DCA is critical and requires careful optimization of the chromatographic gradient.
-
Mobile Phases: Typical mobile phases consist of an aqueous component (e.g., water with a modifier like ammonium acetate (B1210297) or formic acid) and an organic component (e.g., acetonitrile or methanol).
-
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) is the standard for quantification. The specific precursor-to-product ion transitions for 3-epi-DCA and its internal standard must be determined.
-
Signaling Pathways
While the signaling pathways of major secondary bile acids like DCA and lithocholic acid (LCA) are well-characterized, the specific signaling of 3-epi-DCA is an active area of research. It is known to interact with nuclear receptors and G protein-coupled receptors that are also targets of other bile acids.
-
Farnesoid X Receptor (FXR) and Takeda G protein-coupled Receptor 5 (TGR5): Bile acids are endogenous ligands for FXR, a nuclear receptor, and TGR5, a G protein-coupled receptor[2][3]. While the binding affinity and functional consequences of 3-epi-DCA for these receptors are not as well-defined as for other bile acids, it is plausible that it contributes to the overall bile acid signaling pool that regulates lipid, glucose, and energy homeostasis.
-
Immunomodulatory Signaling: Emerging evidence suggests that 3-epi-DCA may play a role in immune regulation. One study has shown that it can increase the levels of Foxp3+CD4+ regulatory T cells (Tregs), suggesting an immunomodulatory function[5]. This points towards a potential signaling pathway distinct from the pro-inflammatory effects often associated with DCA.
References
- 1. Bile acid concentration reference ranges in a pregnant Latina population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative determination of serum bile acids using a purified 3 alpha-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A biosynthetic pathway for a prominent class of microbiota-derived bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
3-Epideoxycholic Acid Signaling Pathways: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Epideoxycholic acid (3-epi-DCA) is a secondary bile acid synthesized from deoxycholic acid (DCA) through the metabolic activity of the gut microbiota.[1] As an epimer of the more extensively studied and cytotoxic DCA, 3-epi-DCA presents a unique profile with reduced detergent activity and distinct biological effects, particularly in the realm of immunomodulation.[1] This technical guide provides a comprehensive overview of the current understanding of 3-epi-DCA's core signaling pathways, its formation, and its physiological implications. Given the nascent stage of research on 3-epi-DCA, this guide also draws comparisons with the well-characterized signaling of DCA to provide context and highlight areas for future investigation.
Biosynthesis of this compound
The formation of 3-epi-DCA is a microbially-driven process occurring in the gut. It involves the epimerization of deoxycholic acid (DCA), a transformation that significantly alters its stereochemistry and, consequently, its biological activity.
The key enzymatic step is the conversion of DCA to 3-epi-DCA via a 12-oxo-lithocholic acid (12-oxo-LCA) intermediate. This reaction is catalyzed by hydroxysteroid dehydrogenases (HSDHs) expressed by specific gut bacteria, such as Clostridium paraputrificum.[2] The pathway involves the reversible action of 12α-HSDH and 12β-HSDH.[2]
Core Signaling Pathways and Molecular Interactions
Direct research into the specific signaling pathways activated by 3-epi-DCA is limited. However, based on its structural similarity to other bile acids, particularly DCA, it is hypothesized to interact with several key bile acid receptors. The primary known biological effect of 3-epi-DCA is its influence on the immune system.
Immunomodulatory Pathway: Induction of Regulatory T Cells (Tregs)
One of the most significant reported functions of 3-epi-DCA is its ability to modulate the immune response. Specifically, 3-epi-DCA has been shown to increase the population of Foxp3+CD4+ regulatory T cells (Tregs) in co-cultures of naïve T cells and dendritic cells.[1] Tregs are crucial for maintaining immune tolerance and suppressing inflammatory responses. The precise molecular mechanism by which 3-epi-DCA promotes Treg differentiation is an active area of research. It is suggested that, like other secondary bile acid derivatives (e.g., isoDCA), it may influence dendritic cell function to create a tolerogenic environment.
Putative Interactions with Bile Acid Receptors
While direct binding affinities and activation potentials for 3-epi-DCA have not been extensively quantified, it is plausible that it interacts with the primary receptors that sense other secondary bile acids. These include the nuclear receptors Farnesoid X Receptor (FXR), Pregnane X Receptor (PXR), Vitamin D Receptor (VDR), and the membrane-bound G-protein coupled receptor TGR5.
The activity of bile acids on these receptors is highly dependent on their structure, including the orientation of hydroxyl groups. For instance, chenodeoxycholic acid (CDCA) is the most potent natural agonist for FXR, while lithocholic acid (LCA) and DCA are primary ligands for TGR5.[3] The 3β-hydroxy configuration of 3-epi-DCA, in contrast to the 3α-hydroxy configuration of DCA, likely alters its binding affinity and subsequent downstream signaling compared to its precursor.
Quantitative Data
Quantitative data for 3-epi-DCA are sparse. The available information primarily relates to its formation and comparative cellular effects.
| Parameter | Value | Organism/System | Reference |
| Enzyme Kinetics (Cp12β-HSDH) | Clostridium paraputrificum | [2] | |
| Km for epi-DCA | 44.43 ± 1.13 µM | Recombinant Enzyme | [2] |
| kcat for epi-DCA | 59.32 ± 5.47 s-1 | Recombinant Enzyme | [2] |
| kcat/Km for epi-DCA | 1.34 ± 0.15 µM-1s-1 | Recombinant Enzyme | [2] |
| Cellular Effects | |||
| Caco-2 Cell Growth | Increased growth at 10 and 20 µM | Human Colon Cancer Cells | [1] |
| Treg Induction | Increased Foxp3+CD4+ cells | Co-culture of naïve T cells and dendritic cells | [1] |
Experimental Protocols
Detailed experimental protocols for studying 3-epi-DCA signaling are not widely published. However, standard methodologies for bile acid research can be adapted.
Protocol 1: Analysis of Bile Acid-Induced Treg Differentiation
This protocol is a generalized workflow based on the reported effect of 3-epi-DCA on regulatory T cells.
-
Cell Isolation:
-
Isolate naïve CD4+ T cells from mouse spleens and lymph nodes using magnetic-activated cell sorting (MACS) with a naïve CD4+ T cell isolation kit.
-
Generate bone marrow-derived dendritic cells (BMDCs) by culturing bone marrow cells with GM-CSF for 6-8 days.
-
-
Co-culture Setup:
-
Plate BMDCs in a 96-well plate at a density of 2 x 104 cells/well.
-
Add naïve CD4+ T cells at a density of 1 x 105 cells/well.
-
Stimulate the co-culture with anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies to activate T cells.
-
Add 3-epi-DCA at various concentrations (e.g., 10, 20, 50 µM) or a vehicle control (e.g., DMSO).
-
Culture for 3-5 days at 37°C in a 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest cells and stain for surface markers (e.g., CD4, CD25).
-
Fix and permeabilize the cells using a Foxp3 staining buffer set.
-
Stain for intracellular Foxp3.
-
Analyze the percentage of CD4+Foxp3+ cells using a flow cytometer.
-
Protocol 2: General Method for Bile Acid Analysis by LC-MS/MS
This protocol outlines a standard approach for quantifying bile acids like 3-epi-DCA in biological samples.
-
Sample Preparation (e.g., Serum):
-
Thaw serum samples on ice.
-
To 50 µL of serum, add 200 µL of ice-cold acetonitrile (B52724) containing a mix of deuterated bile acid internal standards.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50% methanol.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a C18 reverse-phase column.
-
Use a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile/methanol with 0.1% formic acid).
-
Perform detection using a triple quadrupole mass spectrometer operating in negative ion mode.
-
Use Multiple Reaction Monitoring (MRM) to detect specific parent-to-daughter ion transitions for 3-epi-DCA and other bile acids.
-
-
Data Analysis:
-
Quantify the concentration of 3-epi-DCA by comparing its peak area to that of its corresponding internal standard.
-
Conclusion and Future Directions
This compound is an emerging player in the complex signaling network of the gut microbiome and host. Its demonstrated ability to promote the differentiation of regulatory T cells positions it as a molecule of interest for inflammatory and autoimmune conditions. However, a significant knowledge gap remains regarding its specific molecular targets and downstream signaling cascades.
Future research should prioritize:
-
Receptor Binding Assays: Quantifying the binding affinities of 3-epi-DCA for FXR, TGR5, PXR, and VDR to definitively identify its primary receptors.
-
Transcriptomic and Proteomic Analyses: Uncovering the global changes in gene and protein expression in relevant cell types (e.g., immune cells, intestinal epithelial cells) upon treatment with 3-epi-DCA.
-
In Vivo Studies: Elucidating the physiological and therapeutic effects of 3-epi-DCA in animal models of inflammatory diseases.
A deeper understanding of 3-epi-DCA's signaling pathways will be critical to harnessing its potential for therapeutic applications and further unraveling the intricate communication between the gut microbiota and host immunity.
References
Epimerization of Deoxycholic Acid to 3-Epideoxycholic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the epimerization of deoxycholic acid (DCA) to its C-3 epimer, 3-epideoxycholic acid (3-epiDCA). Both DCA and 3-epiDCA are secondary bile acids with significant, yet distinct, biological activities. Understanding and controlling their interconversion is crucial for research in gastroenterology, oncology, and metabolic diseases. This document details the chemical synthesis methodologies, including experimental protocols for the key oxidation and reduction steps, and summarizes the quantitative data from relevant literature. Furthermore, it visually elucidates the distinct signaling pathways modulated by these bile acids through detailed diagrams.
Introduction: The Significance of Deoxycholic Acid and its 3-Epimer
Deoxycholic acid (DCA) is a secondary bile acid formed in the intestine through the metabolic action of gut microbiota on the primary bile acid, cholic acid.[1] It plays a crucial role in the emulsification and absorption of dietary fats and lipids.[1] However, elevated concentrations of DCA have been implicated in the pathogenesis of various diseases, including colorectal cancer.[2][3] DCA is known to activate several signaling pathways, such as the Wnt/β-catenin and Epidermal Growth Factor Receptor (EGFR) pathways, which can promote cell proliferation and survival.[4][5][6]
In contrast, this compound (3-epiDCA), the 3β-hydroxy epimer of DCA, exhibits distinct and often attenuated biological effects.[7][8] It is also formed by the action of gut microbiota and has been shown to have reduced cytotoxicity compared to DCA.[7] 3-epiDCA is an agonist for the Takeda G-protein-coupled receptor 5 (TGR5), a key regulator of energy homeostasis and inflammation.[9][10][11] The differential biological activities of these two epimers underscore the importance of stereochemistry in their physiological functions.
The controlled chemical synthesis of 3-epiDCA from the more abundant DCA is essential for producing pure standards for research and for the development of novel therapeutic agents that can modulate bile acid signaling pathways.
Chemical Synthesis: Epimerization of Deoxycholic Acid
The epimerization of the 3α-hydroxyl group of deoxycholic acid to the 3β-position to yield this compound is typically achieved through a two-step process:
-
Oxidation: The 3α-hydroxyl group of DCA is oxidized to a 3-keto group, forming 3-oxo-deoxycholic acid (also known as 3-keto-12α-hydroxy-5β-cholan-24-oic acid).
-
Stereoselective Reduction: The 3-keto group is then stereoselectively reduced to a 3β-hydroxyl group.
Oxidation of Deoxycholic Acid
A common and effective method for the oxidation of secondary alcohols in steroid chemistry is the Oppenauer oxidation .[12][13] This method utilizes a ketone, typically acetone, as the oxidant in the presence of an aluminum alkoxide catalyst, such as aluminum isopropoxide.[13]
Experimental Protocol: Oppenauer Oxidation of Deoxycholic Acid
-
Materials:
-
Deoxycholic acid (DCA)
-
Aluminum isopropoxide
-
Acetone (anhydrous)
-
Toluene (B28343) (anhydrous)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve deoxycholic acid in a mixture of anhydrous toluene and acetone.
-
Add aluminum isopropoxide to the solution.
-
Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of dilute hydrochloric acid until the aluminum salts are dissolved.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-oxo-deoxycholic acid.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
-
Stereoselective Reduction of 3-oxo-deoxycholic acid
The stereoselective reduction of the 3-keto group to a 3β-hydroxyl group is the critical step in forming 3-epiDCA. The choice of reducing agent is crucial to achieve the desired stereochemistry. Bulky hydride reagents tend to attack from the less hindered α-face, resulting in the desired β-epimer.
Experimental Protocol: Stereoselective Reduction to this compound
-
Materials:
-
3-oxo-deoxycholic acid
-
Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H) or other suitable stereoselective reducing agent
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the purified 3-oxo-deoxycholic acid in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of lithium tri-tert-butoxyaluminum hydride in THF to the cooled solution with stirring.
-
Allow the reaction to stir at -78 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench it by the slow addition of water, followed by dilute hydrochloric acid.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude this compound can be purified by recrystallization or column chromatography.
-
Quantitative Data
The following table summarizes typical yields for the oxidation and stereoselective reduction steps in the synthesis of 3-epimers of bile acids, based on literature reports for analogous transformations.
| Step | Reaction | Reagents | Typical Yield (%) | Reference |
| 1 | Oxidation of 3α-hydroxyl | Oppenauer Oxidation (Aluminum isopropoxide, acetone) | 85-95 | [12][13] |
| 2 | Stereoselective Reduction of 3-keto | Lithium tri-tert-butoxyaluminum hydride | 80-90 | [14][15] |
Signaling Pathways
The distinct biological effects of DCA and 3-epiDCA can be attributed to their differential modulation of key cellular signaling pathways.
Deoxycholic Acid Signaling Pathways
DCA is known to promote cellular proliferation and survival, particularly in the context of colorectal cancer, through the activation of the Wnt/β-catenin and EGFR signaling pathways.
Caption: Deoxycholic Acid (DCA) Signaling Pathways.
This compound Signaling Pathway
3-epiDCA is a known agonist for the Takeda G-protein-coupled receptor 5 (TGR5), which is involved in regulating metabolism and inflammation.
Caption: this compound (3-epiDCA) Signaling Pathway.
Experimental Workflow for Epimerization
The overall experimental workflow for the chemical epimerization of deoxycholic acid to this compound is summarized below.
Caption: Experimental Workflow for DCA to 3-epiDCA Epimerization.
Conclusion
The chemical epimerization of deoxycholic acid to this compound is a valuable synthetic transformation that allows for the specific investigation of the biological roles of these two distinct secondary bile acids. The well-established methods of Oppenauer oxidation followed by stereoselective reduction provide a reliable route to obtain 3-epiDCA in high purity and good yields. The elucidation of their differential effects on signaling pathways, such as Wnt/β-catenin, EGFR, and TGR5, is crucial for understanding their roles in health and disease and for the development of novel therapeutics targeting bile acid-mediated processes. This technical guide provides researchers and drug development professionals with the foundational knowledge and detailed protocols necessary to pursue further investigations in this important area of study.
References
- 1. Deoxycholic acid - Wikipedia [en.wikipedia.org]
- 2. The role of deoxycholic acid in macrophage polarization and remodeling of the tumor microenvironment during colorectal adenoma-carcinoma transition | springermedizin.de [springermedizin.de]
- 3. Deoxycholic Acid Activates the Wnt/β-catenin Signaling Pathway to Enhance Colorectal Cancer – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 4. Deoxycholic acid activates beta-catenin signaling pathway and increases colon cell cancer growth and invasiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deoxycholic Acid Activates β-Catenin Signaling Pathway and Increases Colon Cell Cancer Growth and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential regulation of EGFR-MAPK signaling by deoxycholic acid (DCA) and ursodeoxycholic acid (UDCA) in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of deoxycholic acid and its epimers on lipid peroxidation in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Emerging Roles of Bile Acids and TGR5 in the Central Nervous System: Molecular Functions and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oppenauer Oxidation and Dakin Reaction | Pharmaguideline [pharmaguideline.com]
- 13. Oppenauer oxidation - Wikipedia [en.wikipedia.org]
- 14. Selective reduction of oxo bile acids: synthesis of 3 beta-, 7 beta-, and 12 beta-hydroxy bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Influence of Diet on 3-Epideoxycholic Acid Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the current scientific understanding of how dietary interventions impact the levels of 3-Epideoxycholic acid (3-epi-DCA), a secondary bile acid implicated in various physiological and pathophysiological processes. This document summarizes quantitative data from key studies, details the experimental protocols for bile acid analysis, and visualizes the pertinent signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of nutrition, gastroenterology, and drug development.
Introduction
Bile acids, synthesized in the liver from cholesterol, are crucial for the digestion and absorption of dietary fats and fat-soluble vitamins. Primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), are conjugated with glycine (B1666218) or taurine (B1682933) and secreted into the intestine. In the gut, these primary bile acids are metabolized by the intestinal microbiota into a diverse pool of secondary bile acids. Among these is this compound (3-epi-DCA), an epimer of deoxycholic acid (DCA). The concentration and composition of the bile acid pool are not static; they are significantly influenced by dietary patterns. Understanding the intricate relationship between diet and specific secondary bile acids like 3-epi-DCA is of paramount importance, as these molecules are not merely digestive aids but also act as signaling molecules that modulate various metabolic and inflammatory pathways, primarily through nuclear receptors such as the Farnesoid X Receptor (FXR) and the Vitamin D Receptor (VDR). This guide will explore the impact of different dietary components on 3-epi-DCA levels and the downstream consequences of these alterations.
Impact of Dietary Interventions on this compound Levels
The available scientific literature suggests that dietary composition plays a significant role in modulating the fecal and systemic concentrations of secondary bile acids, including 3-epi-DCA. The primary dietary factors influencing bile acid metabolism are fat and fiber content, as well as the source of dietary protein (animal vs. plant-based).
High-Fat Diets
High-fat diets are known to increase the total amount of bile acids secreted into the intestine to aid in lipid digestion[1]. This increased flux of primary bile acids provides more substrate for microbial biotransformation, leading to elevated levels of secondary bile acids in the colon and feces[1][2]. While many studies focus on the pronounced increase in deoxycholic acid (DCA) and lithocholic acid (LCA), the impact on 3-epi-DCA is also a critical area of investigation.
Dietary Fiber
Dietary fiber can alter the composition of the gut microbiota and the physicochemical environment of the colon, thereby influencing bile acid metabolism. Different types of fiber exert varied effects. For instance, wheat bran and cellulose (B213188) have been shown to decrease the concentration of fecal secondary bile acids, including DCA and LCA[3]. The fermentation of soluble fibers by gut bacteria produces short-chain fatty acids (SCFAs), which can lower the colonic pH, potentially inhibiting the 7α-dehydroxylase activity of certain bacteria responsible for converting primary to secondary bile acids.
Plant-Based vs. Animal-Based Diets
Studies comparing vegan and omnivorous diets have revealed significant differences in fecal bile acid profiles. Vegans, who typically consume higher amounts of fiber and less fat, have been found to have significantly lower total fecal bile acid concentrations compared to omnivores[4][5]. This is attributed to both the lower fat intake, which reduces bile acid secretion, and the higher fiber intake, which can bind bile acids and alter the gut microbiome composition[4][5][6]. Consequently, the levels of secondary bile acids are generally lower in individuals following a plant-based diet[4][7].
Table 1: Quantitative Impact of Diet on Fecal Bile Acid Concentrations
| Dietary Intervention | Study Population | Key Findings | Reference |
| Vegan vs. Omnivore | 36 vegans, 36 omnivores | Vegans had significantly lower levels of total fecal bile acids (median: 564 nmol/g vs. 1667 nmol/g for omnivores; p < 0.01). All secondary bile acids were significantly lower in vegans. | [4][7] |
| High-Dose Wheat Bran Fiber | Patients with resected adenomatous colon polyps | High-dose fiber supplementation for 9 months resulted in a 52% reduction in total fecal bile acid concentration (p = 0.001) and a 48% reduction in deoxycholic acid concentration (p = 0.003). | [8] |
| Natural High-Fiber Diet | Healthy subjects on a low-fiber diet | A 10-week high-fiber diet reduced the concentration of secondary fecal bile acids. | [9] |
Note: Specific quantitative data for this compound is often not reported separately and is typically included in the total secondary bile acid measurements. Further targeted studies are required to elucidate the precise impact of these dietary interventions on 3-epi-DCA levels.
Experimental Protocols
Accurate quantification of 3-epi-DCA and other bile acids in biological matrices is essential for understanding the impact of diet. The following sections detail common methodologies for bile acid analysis.
Sample Collection and Preparation
-
Fecal Sample Collection: Fecal samples are collected from subjects over a specified period (e.g., 24-72 hours) and immediately frozen at -80°C to prevent degradation of bile acids[10][11].
-
Homogenization: A weighed portion of the frozen stool is homogenized in a suitable solvent, often an ethanol (B145695) or methanol (B129727) solution, sometimes with the addition of a base like NaOH to improve extraction efficiency[12][13].
-
Extraction: Bile acids are extracted from the fecal homogenate. This can be a simple solvent extraction or may involve solid-phase extraction (SPE) for sample cleanup and concentration[11][14][15].
-
Internal Standards: Stable isotope-labeled internal standards for various bile acids, including deuterated forms of DCA and other relevant bile acids, are added at the beginning of the extraction process to account for procedural losses and matrix effects[10].
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of a wide range of bile acids simultaneously.
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is commonly used for separation.
-
Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid or an ammonium (B1175870) acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is employed to separate the different bile acid species based on their polarity[14][16].
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is typically used for bile acid analysis.
-
Detection: The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each bile acid, including 3-epi-DCA, are monitored for quantification[14].
-
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another robust technique for bile acid analysis, though it requires a derivatization step to increase the volatility of the bile acids.
-
Derivatization: The carboxyl and hydroxyl groups of the bile acids are derivatized, typically through methylation of the carboxyl group followed by trimethylsilylation (TMS) of the hydroxyl groups[17][18].
-
Gas Chromatographic Separation:
-
Column: A non-polar or semi-polar capillary column is used for separation of the derivatized bile acids.
-
-
Mass Spectrometry Detection:
Signaling Pathways
This compound, like other secondary bile acids, can act as a signaling molecule by interacting with nuclear receptors, primarily the Farnesoid X Receptor (FXR) and the Vitamin D Receptor (VDR).
Bile Acid Metabolism and Formation of this compound
The formation of 3-epi-DCA from primary bile acids is a multi-step process mediated by the gut microbiota.
Caption: Formation of this compound in the Gut.
Farnesoid X Receptor (FXR) Signaling Pathway
FXR is a key regulator of bile acid, lipid, and glucose homeostasis. While CDCA is the most potent endogenous FXR agonist, other bile acids, including secondary bile acids, can also modulate its activity[19][20][21]. The specific interaction of 3-epi-DCA with FXR is an area of active research.
Caption: Overview of the FXR Signaling Pathway.
Vitamin D Receptor (VDR) Signaling Pathway
The VDR is another nuclear receptor that can be activated by certain secondary bile acids, most notably lithocholic acid (LCA)[22][23][24]. This interaction highlights the crosstalk between bile acid and vitamin D signaling pathways. The ability of 3-epi-DCA to act as a VDR ligand is currently under investigation.
Caption: Bile Acid Interaction with the VDR Signaling Pathway.
Experimental Workflow
A typical experimental workflow to investigate the impact of diet on 3-epi-DCA levels involves several key stages, from dietary intervention to data analysis.
Caption: General Workflow for Dietary Intervention Studies on Bile Acids.
Conclusion and Future Directions
The composition of the gut microbiome and the resulting profile of secondary bile acids, including this compound, are profoundly influenced by dietary habits. High-fat and animal-based diets are generally associated with increased levels of secondary bile acids, whereas high-fiber and plant-based diets tend to have the opposite effect. These diet-induced alterations in 3-epi-DCA and other bile acids have significant implications for host health due to their roles as signaling molecules that regulate key metabolic and inflammatory pathways.
While current research has established a clear link between diet and the overall secondary bile acid pool, a more granular understanding of the specific impact on 3-epi-DCA is needed. Future research should focus on:
-
Targeted Quantification: Employing advanced analytical techniques to specifically quantify 3-epi-DCA in response to various dietary interventions in large-scale human cohort studies.
-
Microbiome-Metabolome Integration: Elucidating the specific microbial species and enzymatic pathways responsible for the production of 3-epi-DCA and how they are modulated by diet.
-
Receptor-Ligand Interactions: Characterizing the binding affinity and functional activity of 3-epi-DCA with nuclear receptors such as FXR and VDR to understand its specific downstream signaling effects.
-
Clinical Relevance: Investigating the association between diet-modulated 3-epi-DCA levels and the risk and progression of metabolic and inflammatory diseases.
A deeper understanding of the interplay between diet, the gut microbiome, and specific bile acid metabolites like 3-epi-DCA will be instrumental in the development of novel nutritional strategies and therapeutic interventions for a range of human diseases.
References
- 1. Dietary fat, bile acid metabolism and colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gut microbial metabolite deoxycholic acid facilitates Th17 differentiation through modulating cholesterol biosynthesis and participates in high-fat diet-associated colonic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical epidemiology of colon cancer: effect of types of dietary fiber on fecal mutagens, acid, and neutral sterols in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Associations between Dietary Patterns and Bile Acids—Results from a Cross-Sectional Study in Vegans and Omnivores [mdpi.com]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Associations between Dietary Patterns and Bile Acids—Results from a Cross-Sectional Study in Vegans and Omnivores | Semantic Scholar [semanticscholar.org]
- 8. Randomized, double-blinded, placebo-controlled study of effect of wheat bran fiber and calcium on fecal bile acids in patients with resected adenomatous colon polyps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of a natural high-fibre diet on faecal and biliary bile acids, faecal pH and whole-gut transit time in man. A controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Simplified Method of Quantitating Selected Bile Acids in Human Stool by Gas ChromatographyMass Spectrometry with a Single Extraction and One-Step Derivatization. Supplement: The Unusual Mass Spectral Behavior of Silylated Chenodeoxycholic Acid [jscimedcentral.com]
- 11. A high-throughput LC-MS/MS method for the measurement of the bile acid/salt content in microbiome-derived sample sets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid and improved method for the determination of bile acids in human feces using MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. mdpi.com [mdpi.com]
- 16. lcms.labrulez.com [lcms.labrulez.com]
- 17. Studies of serum and feces bile acids determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Gas Chromatography Mass Spectrometry (GC-MS) Quantification of Metabolites in Stool Using 13C Labelled Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. FXR signaling in the enterohepatic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Targeting Farnesoid X Receptor in Tumor and the Tumor Microenvironment: Implication for Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Vitamin D receptor: molecular signaling and actions of nutritional ligands in disease prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Lithocholic Acid Is a Vitamin D Receptor Ligand That Acts Preferentially in the Ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Lithocholic Acid Is a Vitamin D Receptor Ligand That Acts Preferentially in the Ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of 3-Epideoxycholic Acid in Fecal Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Epideoxycholic acid (3-epi-DCA) is a secondary bile acid formed from deoxycholic acid (DCA) through epimerization by gut microbiota. As a product of microbial metabolism, the concentration of 3-epi-DCA in feces can provide valuable insights into the composition and metabolic activity of the gut microbiome. Alterations in the fecal bile acid pool, including the levels of 3-epi-DCA, have been associated with various gastrointestinal diseases, such as inflammatory bowel disease (IBD) and colorectal cancer (CRC), as well as broader systemic conditions.[1][2] The accurate quantification of 3-epi-DCA in fecal samples is therefore a critical tool for researchers and clinicians seeking to understand the role of the gut microbiome in health and disease, and for the development of novel therapeutics targeting the gut-liver axis.
This document provides detailed application notes and protocols for the quantification of 3-epi-DCA in human fecal samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the current gold-standard analytical technique.
Data Presentation: Quantitative Levels of this compound in Fecal Samples
The concentration of 3-epi-DCA in fecal samples can vary significantly between individuals and is influenced by factors such as diet, gut microbiome composition, and disease state. The following table summarizes representative quantitative data for 3-epi-DCA and other major bile acids in fecal samples from healthy adults and patients with ulcerative colitis (UC). It is important to note that values can differ between studies due to variations in analytical methods and normalization strategies (e.g., wet weight vs. dry weight).
| Bile Acid | Healthy Controls (µmol/g dry weight) | Ulcerative Colitis (UC) Patients (µmol/g dry weight) | Reference |
| This compound (3-epi-DCA) | Data not explicitly provided in a comparable format | Data not explicitly provided in a comparable format | |
| Deoxycholic acid (DCA) | 1.57 (mean) | Lower levels compared to healthy controls | [3][4][5] |
| Lithocholic acid (LCA) | 0.89 (mean) | Lower levels compared to healthy controls | [3][4][5] |
| Cholic acid (CA) | Present in smaller amounts | Higher proportion compared to healthy controls | [4] |
| Chenodeoxycholic acid (CDCA) | Present in smaller amounts | Higher proportion compared to healthy controls | [4] |
Note: While many studies measure a panel of bile acids, specific mean and standard deviation values for 3-epi-DCA in a comparative format are not consistently reported. The table reflects the general trends observed in the literature.
Experimental Protocols
Protocol 1: Fecal Sample Preparation for LC-MS/MS Analysis
This protocol outlines the extraction of bile acids from fecal samples. Researchers may choose between using wet or lyophilized (freeze-dried) feces. Extraction from wet feces is often preferred as it can offer better recovery for certain conjugated bile acids.
Materials:
-
Fecal sample (~50-100 mg)
-
Ice-cold methanol (B129727)
-
Internal standards (e.g., deuterated 3-epi-DCA or other bile acids like DCA-d4, LCA-d4)
-
Homogenizer (e.g., bead beater)
-
Centrifuge
-
Microcentrifuge tubes
-
Nitrogen evaporator (optional)
-
0.1% Formic acid in water
-
Acetonitrile
-
Syringe filters (0.22 µm)
-
LC-MS vials
Procedure:
-
Sample Weighing: Accurately weigh approximately 50 mg of wet or lyophilized fecal sample into a pre-weighed microcentrifuge tube.
-
Internal Standard Spiking: Add a known concentration of internal standard solution to each sample. This is crucial for accurate quantification to correct for variations in extraction efficiency and matrix effects.
-
Extraction:
-
Add 1 mL of ice-cold methanol to the fecal sample.
-
Homogenize the sample using a bead beater for 5-10 minutes at a high speed.
-
Alternatively, vortex the sample vigorously for 20-30 minutes.
-
-
Centrifugation: Centrifuge the homogenized sample at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet solid debris.
-
Supernatant Collection: Carefully transfer the methanol supernatant to a new microcentrifuge tube.
-
Drying (Optional but Recommended): Dry the supernatant under a gentle stream of nitrogen gas. This step helps to concentrate the sample.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial to remove any remaining particulate matter.
-
Analysis: The sample is now ready for LC-MS/MS analysis.
Protocol 2: UPLC-MS/MS Quantification of this compound
This protocol provides a general method for the chromatographic separation and mass spectrometric detection of 3-epi-DCA. Instrument parameters should be optimized for the specific LC-MS/MS system being used.
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic bile acids. The gradient should be optimized to ensure baseline separation of 3-epi-DCA from its isomers.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40-50°C.
-
Injection Volume: 1-5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for bile acid analysis.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for 3-epi-DCA and its internal standard are monitored.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 391.3 | 391.3 (or specific fragments) | Optimize for instrument |
| DCA-d4 (Internal Standard) | 395.3 | 395.3 (or specific fragments) | Optimize for instrument |
Note: The fragmentation of unconjugated bile acids can be limited, so monitoring the precursor ion as the product ion is a common practice. Optimization of collision energy is crucial for achieving the best sensitivity.
Mandatory Visualizations
Experimental Workflow for Fecal 3-epi-DCA Quantification
References
- 1. researchgate.net [researchgate.net]
- 2. Altered fecal bile acid pattern in patients with inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Altered fecal bile acid composition in active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Altered profiles of fecal bile acids correlate with gut microbiota and inflammatory responses in patients with ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of 3-Epideoxycholic Acid from Biological Matrices
Introduction
3-Epideoxycholic acid (3-epi-DCA), a secondary bile acid, is an epimer of deoxycholic acid (DCA) formed by the action of gut microbiota.[1] Specifically, it is the 3β-hydroxy epimer of DCA.[2] While primary bile acids are synthesized in the liver from cholesterol, they are transformed into secondary bile acids like 3-epi-DCA in the intestine by bacterial enzymes.[2][3] These microbially-derived bile acids are not just digestive aids but also act as crucial signaling molecules that interact with host receptors such as the farnesoid X receptor (FXR), influencing various physiological processes including immune regulation.[1][2][3][4] The accurate quantification of 3-epi-DCA in biological matrices like plasma, serum, and feces is essential for understanding its role in health and disease.
This document provides detailed protocols for the extraction of 3-epi-DCA from various biological samples, tailored for researchers, scientists, and professionals in drug development. The primary methods covered are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), followed by analysis, typically using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][5][6]
Signaling Pathway: Formation of this compound
Bile acids undergo extensive transformations by the gut microbiota. Primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), are converted to the common secondary bile acids, deoxycholic acid (DCA) and lithocholic acid (LCA), respectively. The formation of epi-bile acids like 3-epi-DCA involves a further epimerization step where bacterial hydroxysteroid dehydrogenases (HSDHs) convert the hydroxyl group from the α-orientation to the β-orientation.[2][7]
Caption: Microbial transformation of primary bile acids to 3-epi-DCA and its potential interaction with host receptors.
Experimental Protocols
The choice of extraction method depends on the biological matrix, the required level of sample cleanup, and the analytical technique used for quantification.
Protocol 1: Protein Precipitation (PPT) for Serum and Plasma
This is a rapid method for removing proteins from serum or plasma samples. It is often sufficient for subsequent LC-MS/MS analysis.
Materials:
-
Biological Sample (Serum or Plasma)
-
Ice-cold Acetonitrile (B52724) (ACN)
-
Internal Standard (IS) solution (e.g., deuterated bile acids)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette a 50-100 µL aliquot of the serum or plasma sample into a microcentrifuge tube.[5][8]
-
Add an appropriate volume of the internal standard solution.
-
Add 4 to 8 volumes of ice-cold acetonitrile (e.g., 400-800 µL for a 100 µL sample).[5][8]
-
Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 4200 rpm or higher) for 10 minutes to pellet the precipitated proteins.[5]
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
The supernatant can be directly injected for LC-MS/MS analysis or evaporated to dryness under a stream of nitrogen and reconstituted in a suitable solvent (e.g., 50% methanol (B129727) in water) for concentration of the analyte.[5]
Caption: General workflow for Protein Precipitation (PPT) of serum or plasma samples.
Protocol 2: Solid-Phase Extraction (SPE) for Serum, Plasma, and Urine
SPE provides a more thorough cleanup than PPT by removing salts and phospholipids, which can interfere with LC-MS/MS analysis. Reversed-phase cartridges (e.g., C18) are commonly used for bile acid extraction.[9]
Materials:
-
Biological Sample (Serum, Plasma, or Urine)
-
SPE Cartridges (e.g., C18, 100 mg)
-
SPE Vacuum Manifold
-
Methanol (MeOH)
-
Water (HPLC-grade)
-
Elution Solvent (e.g., Methanol or Acetonitrile)
-
Wash Solvent (e.g., Water or low % organic solvent)
Procedure:
-
Sample Pre-treatment: Centrifuge the biological sample to remove particulates. For serum/plasma, a protein precipitation step (as described in Protocol 1) may be performed first, and the resulting supernatant is used for SPE. Dilute the sample with water or a suitable buffer to reduce matrix viscosity and ensure optimal binding.[10]
-
Cartridge Conditioning:
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (e.g., 1 mL/min).[10]
-
Washing: Wash the cartridge with 1-3 mL of water or a weak organic solvent to remove salts and other polar interferences.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes to remove residual water.[11]
-
Elution: Elute the bile acids from the cartridge using 1-2 mL of an appropriate organic solvent like methanol or acetonitrile into a clean collection tube.[12]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a known volume of mobile phase or a suitable solvent for LC-MS/MS analysis.
Caption: General workflow for Solid-Phase Extraction (SPE) of biological fluids.
Protocol 3: Extraction from Fecal Samples
Fecal samples require an initial homogenization step to release the bile acids from the solid matrix.
Materials:
-
Fecal Sample (lyophilized or wet)
-
Methanol (or other suitable solvent like NaOH solution[13])
-
Homogenizer (e.g., bead beater)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh a portion of the fecal sample (e.g., 20-150 mg) into a centrifuge tube.[14]
-
Add a defined volume of extraction solvent, such as methanol. An internal standard should be added at this stage.
-
Homogenize the sample thoroughly using a bead beater or similar device for 10-20 minutes.[14]
-
Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet the solid debris.[14]
-
Carefully collect the supernatant.
-
The resulting extract can be further purified using SPE (Protocol 2) or diluted for direct LC-MS/MS analysis. For analysis, the supernatant is often mixed with water before being transferred to an MS vial.[14]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on bile acid analysis, providing context for expected performance metrics.
Table 1: Method Performance for Bile Acid Quantification
| Analyte Class | Matrix | Method | Linearity Range | LOQ (Limit of Quantification) | Reference |
| 15 Bile Acids | Human Serum | LC-MS/MS | 10.0 - 2500 ng/mL | - | [8] |
| 17 Bile Acids | Human Plasma | LC-MS/MS | 0.05 - 5 µM | - | [5] |
| 20 Bile Acids | Human Plasma | UHPLC-QQQ | 0.98 - 16,000 ng/mL | 2.5 - 6.6 nmol/L | [15] |
| Multiple BAs | Human Plasma | HF-LPME LCMS | 5.0 - 200.0 µg/L | 5.0 µg/L | [16] |
Table 2: Reported Extraction Recoveries
| Extraction Method | Matrix | Analyte Class | Recovery (%) | Reference |
| C18 SPE | Human Bile | Conjugated Bile Acids | 71.7 - 95.9 | [9] |
| Amberlite XAD-7 Resin | Serum | Non-sulphated Bile Acids | > 95 | [17] |
| Amberlite XAD-7 Resin | Serum | Sulphated Bile Acids | > 70 | [17] |
| LLE (Diethyl Ether) | Culture Media | Bile Acids | Not specified, but used for quantification | [18] |
| LLE followed by DLLME | Human Plasma | Tricyclic Antidepressants | 79 - 98 | [19] |
References
- 1. caymanchem.com [caymanchem.com]
- 2. A biosynthetic pathway for a prominent class of microbiota-derived bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chenodeoxycholic Acid (CDCA) Promoted Intestinal Epithelial Cell Proliferation by Regulating Cell Cycle Progression and Mitochondrial Biogenesis in IPEC-J2 Cells [mdpi.com]
- 5. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. Completion of the gut microbial epi-bile acid pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medpace.com [medpace.com]
- 9. Determination of bile acids in biological fluids by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 11. weber.hu [weber.hu]
- 12. Quantifying Serum Level of Glycochenodeoxycholic Acid Using High Performance Liquid Chromatography in Obstructive Jaundice Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. mdpi.com [mdpi.com]
- 16. New method for the determination of bile acids in human plasma by liquid-phase microextraction using liquid chromatography-ion-trap-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A simplified procedure for the isolation of bile acids from serum based on a batch extraction with the non-ionic resin--Amberlite XAD-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Formation of Hyodeoxycholic Acid from Muricholic Acid and Hyocholic Acid by an Unidentified Gram-Positive Rod Termed HDCA-1 Isolated from Rat Intestinal Microflora - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of new extraction method based on liquid-liquid-liquid extraction followed by dispersive liquid-liquid microextraction for extraction of three tricyclic antidepressants in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Measurement of 3-Epideoxycholic Acid
Introduction
3-Epideoxycholic acid (3-epiDCA) is a secondary bile acid formed from deoxycholic acid (DCA) through epimerization by gut microbiota.[1] As a significant component of the bile acid pool, its accurate quantification in biological matrices is crucial for researchers in drug development, metabolic diseases, and gut microbiome studies. These application notes provide detailed protocols for the analytical measurement of 3-epiDCA using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for this purpose.
Analytical Standard Information
A certified analytical standard of this compound is essential for accurate quantification. Information regarding a commercially available standard is provided below.
| Parameter | Value |
| Product Name | This compound |
| Synonyms | 3β-DCA, 3β-Deoxycholic acid, EDCA |
| CAS Number | 570-63-8 |
| Purity | ≥98% |
| Molecular Formula | C₂₄H₄₀O₄ |
| Molecular Weight | 392.6 g/mol |
| Storage | -20°C |
An isotopically labeled internal standard, such as a deuterium-labeled version of 3-epiDCA, is recommended for the most accurate quantification to correct for matrix effects and variations in sample preparation and instrument response.
Experimental Protocols
The following protocols outline methods for the extraction and quantification of this compound from biological samples, primarily serum and plasma.
I. Sample Preparation
The choice of sample preparation technique is critical for removing interferences and concentrating the analyte. Three common methods are detailed below: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).
This is a rapid and straightforward method suitable for high-throughput analysis.
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of serum or plasma sample.
-
Internal Standard Spiking: Add the internal standard solution to each sample.
-
Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to each tube.
-
Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 60:40 methanol (B129727):water).
SPE provides a cleaner extract compared to PPT, reducing matrix effects. A C18 reversed-phase cartridge is typically used.
-
Sample Dilution: Dilute 500 µL of plasma with 1.5 mL of water.[2]
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 3 mL, 200 mg) with 2 mL of methanol followed by 2 mL of water.[2]
-
Sample Loading: Load the diluted plasma sample onto the conditioned cartridge.[2]
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences.[2]
-
Elution: Elute the bile acids with 1 mL of methanol.[2]
-
Evaporation: Dry the eluent under a stream of nitrogen.[2]
-
Reconstitution: Reconstitconstitute the residue in 100 µL of 50% methanol.[2]
-
Centrifugation: Centrifuge at 18,514 x g for 10 minutes before analysis.[2]
LLE is another effective method for sample cleanup.
-
Sample Preparation: To 100 µL of plasma, add the internal standard.
-
pH Adjustment (for acidic drugs): Dilute the plasma 1:1 with water adjusted to pH 2.5 with formic acid.
-
Extraction: Add 1 mL of an extraction solvent (e.g., a 90:10 v/v mixture of Dichloromethane:Isopropyl Alcohol).
-
Mixing: Vortex for 2 minutes.
-
Phase Separation: Allow the layers to separate.
-
Organic Layer Collection: Transfer the organic (lower) layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness.
-
Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
II. LC-MS/MS Analysis
The following are typical LC-MS/MS conditions for the analysis of bile acids.
| Parameter | Typical Value |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.9 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Methanol/Acetonitrile (1:1) with 0.1% Formic Acid |
| Gradient | Start at 40% B, ramp to 70% B over 7.5 min, then to 98% B, hold, and re-equilibrate |
| Flow Rate | 0.65 mL/min |
| Column Temperature | 50 °C |
| Injection Volume | 10 µL |
| Parameter | Typical Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Vaporizer Temperature | 350 °C |
| Ion Transfer Tube Temp | 300 °C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
As an isomer of deoxycholic acid, 3-epiDCA is expected to have the same precursor and product ions.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 391.3 | 391.3 |
| Deoxycholic Acid-d4 (IS) | 395.3 | 395.3 |
Note: Unconjugated bile acids often exhibit limited fragmentation, so monitoring the precursor ion as the product ion is a common practice.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the quantification of bile acids using LC-MS/MS. These values can serve as a benchmark for method validation.
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.2 - 3.3 nmol/L |
| Limit of Quantitation (LOQ) | 2.5 - 6.6 nmol/L |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Recovery | 85 - 115% |
Visualizations
Experimental Workflow for this compound Measurement
Caption: Workflow for this compound Analysis.
Signaling Context of this compound
References
Application Notes and Protocols for 3-Epideoxycholic Acid in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Epideoxycholic acid (3-epi-DCA) is a secondary bile acid, an epimer of deoxycholic acid (DCA), formed by the metabolic activity of gut microbiota. Bile acids, traditionally known for their role in lipid digestion, are now recognized as significant signaling molecules that modulate various cellular processes, including proliferation, apoptosis, and immune responses. While research on 3-epi-DCA is emerging, it is less extensive than that on its well-studied counterpart, DCA. These application notes provide an overview of the known in vitro effects of 3-epi-DCA and detailed protocols based on the established methodologies for DCA, which can be adapted for the study of 3-epi-DCA.
Physicochemical Properties and Solubility
| Property | This compound | Deoxycholic Acid |
| Synonyms | 3β-Deoxycholic acid, 3β-DCA, EDCA | DCA, Desoxycholic acid |
| Molecular Formula | C₂₄H₄₀O₄ | C₂₄H₄₀O₄ |
| Molecular Weight | 392.6 g/mol | 392.58 g/mol |
| Solubility | Soluble in methanol | Soluble in ethanol (B145695) and DMSO |
| Storage | Store at -20°C | Store at room temperature |
Biological Activity of this compound
Preliminary in vitro studies have revealed distinct biological activities of 3-epi-DCA compared to DCA:
-
Reduced Cytotoxicity: 3-epi-DCA and its taurine (B1682933) conjugate exhibit lower cytotoxicity compared to DCA. Unlike DCA, the epimers do not induce significant lipid peroxidation in isolated rat hepatocytes or inhibit mitochondrial NADH dehydrogenase and NADH:ferricytochrome c oxidoreductase activities.
-
Modulation of Cancer Cell Growth: In the Caco-2 human colon cancer cell line, 3-epi-DCA has been shown to increase cell growth at concentrations of 10 and 20 µM, although to a lesser extent than DCA.
-
Immunomodulatory Effects: 3-epi-DCA can influence immune cell differentiation. It has been reported to increase the population of Foxp3+CD4+ regulatory T cells (Tregs) in co-cultures of naïve T cells and dendritic cells.[1]
Given the limited specific data for 3-epi-DCA, the following sections provide detailed protocols for in vitro assays commonly used to study the effects of bile acids like DCA. These protocols can serve as a robust starting point for investigating the biological functions of 3-epi-DCA.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
It is crucial to ensure the complete dissolution of bile acids for accurate and reproducible experimental results.
Materials:
-
This compound (or Deoxycholic acid) powder
-
Methanol (for 3-epi-DCA) or DMSO (for DCA)
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the required amount of bile acid powder in a sterile microcentrifuge tube.
-
Add the appropriate solvent (methanol for 3-epi-DCA, DMSO for DCA) to achieve a high-concentration stock solution (e.g., 100 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming may be required for some bile acids.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
For cell culture experiments, dilute the stock solution to the desired final concentration in the cell culture medium. Ensure the final solvent concentration in the medium is non-toxic to the cells (typically ≤ 0.1%).
Protocol 2: Cell Viability and Proliferation Assay (CCK-8)
This protocol is designed to assess the effect of 3-epi-DCA on cell viability and proliferation using a colorimetric assay.
Materials:
-
Target cell line (e.g., Caco-2, HT-29, HCT-116)
-
Complete cell culture medium
-
96-well cell culture plates
-
3-epi-DCA stock solution
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[2]
-
Prepare serial dilutions of 3-epi-DCA in complete cell culture medium to achieve the desired final concentrations (e.g., 5, 10, 20, 40 µM).[2] Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Remove the old medium from the wells and add 100 µL of the prepared 3-epi-DCA dilutions or vehicle control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72, 96 hours).[2]
-
At the end of each time point, add 10 µL of CCK-8 solution to each well and incubate for an additional 2 hours at 37°C.[2]
-
Measure the absorbance at 450 nm using a microplate reader.[2]
-
Calculate cell viability as a percentage of the vehicle-treated control.
General Experimental Workflow for In Vitro Assays
References
Application Notes and Protocols for 3-Epideoxycholic Acid Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Epideoxycholic acid (3-EDCA) is a secondary bile acid and an epimer of deoxycholic acid (DCA).[1] It is formed from DCA through the action of gut microbiota.[1] While research on many bile acids is extensive, 3-EDCA remains a less-studied component of the bile acid pool. In vitro studies have indicated that 3-EDCA exhibits distinct biological activities compared to its stereoisomer, DCA. For instance, it has reduced detergent activity and is less potent in inhibiting the growth of several gut bacterial species.[1] Furthermore, at concentrations of 10 and 20 µM, 3-EDCA has been shown to increase the proliferation of Caco-2 colon cancer cells, although to a lesser extent than DCA.[1] Notably, emerging evidence suggests a role for secondary bile acids in modulating the immune system; 3-EDCA has been observed to increase the population of Foxp3+CD4+ regulatory T cells (Tregs) in co-cultures of naïve T cells and dendritic cells.[1]
Despite these intriguing in vitro findings, there is a significant lack of published in vivo studies detailing the administration of this compound in mouse models. Consequently, established protocols, quantitative data on its in vivo effects, and well-defined signaling pathways in the context of a whole organism are not currently available.
This document aims to bridge this gap by providing detailed, proposed experimental protocols for the administration of 3-EDCA to mice. These protocols are extrapolated from established methodologies used for the structurally similar and more extensively studied secondary bile acid, deoxycholic acid. Additionally, this document presents a hypothesized signaling pathway for 3-EDCA's action on regulatory T cells and provides examples of how to structure and present quantitative data from such studies.
Disclaimer: The following protocols and signaling pathways for this compound are proposed based on existing literature for related compounds and should be adapted and optimized by researchers as part of their experimental design.
Data Presentation
In Vitro Biological Activities of this compound
| Biological Activity | Cell Line/System | Concentration(s) | Observed Effect | Reference |
| Cell Proliferation | Caco-2 colon cancer cells | 10 µM, 20 µM | Increased cell growth (less potent than DCA) | [1] |
| Regulatory T cell Induction | Co-culture of naïve T cells and dendritic cells | Not specified | Increased levels of Foxp3+CD4+ Tregs | [1] |
| Antibacterial Activity | Panel of 7 gut bacteria species | Not specified | Less active in inhibiting growth than DCA | [1] |
Proposed Experimental Groups and Dosing for an In Vivo Mouse Study
| Group | Treatment | Dose | Administration Route | Number of Animals (n) |
| 1 | Control | Vehicle (e.g., 0.5% carboxymethylcellulose) | Oral Gavage | 8-10 |
| 2 | 3-EDCA Low Dose | 50 mg/kg/day | Oral Gavage | 8-10 |
| 3 | 3-EDCA Mid Dose | 150 mg/kg/day | Oral Gavage | 8-10 |
| 4 | 3-EDCA High Dose | 450 mg/kg/day | Oral Gavage | 8-10 |
| 5 | Control Diet | Standard Chow | Dietary | 8-10 |
| 6 | 3-EDCA Diet | 0.2% 3-EDCA in chow (w/w) | Dietary | 8-10 |
Example of Expected Quantitative Data (Hypothetical, based on DCA studies)
| Parameter | Control Group | 3-EDCA Low Dose | 3-EDCA Mid Dose | 3-EDCA High Dose |
| Body Weight Change (%) | +5.2 ± 1.5 | +4.8 ± 1.8 | +2.1 ± 2.0 | -1.5 ± 2.5** |
| Liver Weight (g) | 1.25 ± 0.15 | 1.28 ± 0.12 | 1.45 ± 0.20 | 1.60 ± 0.25 |
| Serum Alanine Aminotransferase (ALT) (U/L) | 35 ± 8 | 42 ± 10 | 78 ± 25* | 150 ± 45 |
| Colonic Foxp3+ Treg Population (% of CD4+ T cells) | 4.5 ± 0.8 | 6.2 ± 1.1 | 8.9 ± 1.5 | 10.5 ± 1.9 |
| Ileal Villus Height (µm) | 350 ± 25 | 365 ± 30 | 380 ± 28 | 395 ± 35 |
| Fecal 3-EDCA Concentration (µmol/g) | < 0.1 | 5.2 ± 1.5 | 15.8 ± 4.2 | 45.3 ± 11.6 |
| Serum Total Bile Acids (µM) | 15.6 ± 3.4 | 25.1 ± 5.6 | 48.9 ± 9.8 | 75.3 ± 15.2 |
| p < 0.05, **p < 0.01 vs. Control Group. Data are presented as mean ± SD. |
Experimental Protocols
Protocol 1: Administration of this compound via Oral Gavage
Objective: To determine the systemic and gastrointestinal effects of orally administered 3-EDCA in mice.
Materials:
-
This compound (≥98% purity)
-
Vehicle (e.g., 0.5% w/v sodium carboxymethylcellulose in sterile water)
-
C57BL/6 mice (male or female, 8-10 weeks old)
-
Standard rodent chow and water
-
Animal gavage needles (20-22 gauge, round tip)
-
Syringes (1 ml)
-
Analytical balance
Procedure:
-
Acclimatization: House mice in a specific-pathogen-free (SPF) facility with a 12-hour light/dark cycle for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.
-
Preparation of 3-EDCA Suspension:
-
On each day of dosing, prepare a fresh suspension of 3-EDCA in the chosen vehicle.
-
Calculate the required amount of 3-EDCA based on the mean body weight of each group and the target dosage.
-
Weigh the 3-EDCA powder and suspend it in the vehicle to the desired final concentration (e.g., for a 10 ml/kg dosing volume, a 150 mg/kg dose requires a 15 mg/ml suspension).
-
Vortex or sonicate the suspension to ensure homogeneity.
-
-
Dosing:
-
Weigh each mouse daily before dosing to adjust the volume of the suspension administered.
-
Gently restrain the mouse and administer the 3-EDCA suspension or vehicle via oral gavage using a suitable gavage needle. The typical volume is 5-10 ml/kg body weight.
-
Administer the treatment once daily for the desired study duration (e.g., 7 to 28 days).
-
-
Monitoring: Monitor the mice daily for any clinical signs of toxicity, including weight loss, lethargy, ruffled fur, or diarrhea.
-
Sample Collection: At the end of the treatment period, euthanize the mice according to IACUC-approved guidelines. Collect blood (for serum analysis), liver, sections of the small and large intestine, spleen, and mesenteric lymph nodes for further analysis.
Protocol 2: Administration of this compound via Dietary Supplementation
Objective: To investigate the chronic effects of 3-EDCA exposure in a manner that mimics continuous intestinal presence.
Materials:
-
This compound (≥98% purity)
-
Powdered standard rodent chow
-
A suitable mixer for diet preparation
-
C57BL/6 mice (male or female, 8-10 weeks old)
Procedure:
-
Acclimatization: As described in Protocol 1.
-
Diet Preparation:
-
Calculate the amount of 3-EDCA needed to achieve the desired concentration in the diet (e.g., 0.2% w/w). For 1 kg of chow, 2 g of 3-EDCA would be required.
-
Thoroughly mix the 3-EDCA powder with a small portion of the powdered chow.
-
Gradually add the remaining chow and continue mixing until a homogenous mixture is achieved.
-
The control diet should be prepared in the same manner without the addition of 3-EDCA.
-
The prepared diet can be stored at 4°C for the duration of the study.
-
-
Administration:
-
Replace the standard chow with the prepared control or 3-EDCA-supplemented diet.
-
Provide the diets ad libitum for the desired study duration.
-
Measure food intake and body weight 2-3 times per week.
-
-
Monitoring: As described in Protocol 1.
-
Sample Collection: As described in Protocol 1.
Mandatory Visualizations
Experimental Workflow
Caption: Proposed workflow for in vivo administration of 3-EDCA to mouse models.
Hypothesized Signaling Pathway for 3-EDCA in Regulatory T Cell Differentiation
Caption: Hypothesized pathway for 3-EDCA-mediated enhancement of Treg differentiation.
References
Application Notes and Protocols for the Quantification of 3-Epideoxycholic Acid in Serum or Plasma
Introduction
3-Epideoxycholic acid (3-epi-DCA) is a secondary bile acid formed from deoxycholic acid (DCA) through epimerization by gut microbiota.[1] As a key signaling molecule, 3-epi-DCA and other bile acids are integral to the regulation of cholesterol, glucose, and lipid metabolism.[2][3][4] Accurate quantification of 3-epi-DCA in serum or plasma is critical for research into hepatobiliary diseases, intestinal conditions, and drug-induced liver injury. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the selective and sensitive analysis of bile acid profiles in biological samples.[5]
This document provides a detailed protocol for the extraction and quantification of this compound in human serum or plasma using a protein precipitation sample preparation method followed by LC-MS/MS analysis.
Principle of the Method
The method involves a simple and rapid protein precipitation step to extract 3-epi-DCA and other bile acids from the complex biological matrix of serum or plasma.[3][6][7] An internal standard (IS), a stable isotope-labeled analog, is added prior to extraction to ensure accuracy and account for any variability during sample processing. The extracted sample is then injected into a High-Performance Liquid Chromatography (HPLC) system for chromatographic separation. Because 3-epi-DCA is isomeric with other bile acids like deoxycholic acid (DCA) and chenodeoxycholic acid (CDCA), robust chromatographic separation is essential for accurate quantification.[8][9] Following separation, the analyte is detected and quantified by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.
Experimental Protocol
Materials and Reagents
-
Samples: Human serum or plasma, stored at -80°C.
-
Standards: this compound (≥98% purity), Deoxycholic acid-d4 (DCA-d4) or other suitable deuterated internal standard.
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade).[7][10]
-
Reagents: Formic acid (LC-MS grade).
-
Labware: 1.5 mL microcentrifuge tubes, precision pipettes and tips, autosampler vials.
-
Instrumentation: Refrigerated microcentrifuge, vortex mixer, nitrogen evaporator or vacuum concentrator, UHPLC system, and a triple quadrupole mass spectrometer.[4]
Sample Preparation: Protein Precipitation
This protocol is designed for the preparation of serum or plasma samples for LC-MS/MS analysis.[4]
-
Thaw Samples: Thaw serum/plasma samples, calibrators, and quality control (QC) samples on ice. Vortex each tube briefly to ensure homogeneity.[4]
-
Aliquot: Pipette 50-100 µL of each serum/plasma sample, calibrator, or QC into separate 1.5 mL microcentrifuge tubes.[3][6][8]
-
Add Internal Standard: Add the internal standard working solution (e.g., 10 µL of DCA-d4 in methanol) to each tube.[6]
-
Precipitate Proteins: Add 4 parts of ice-cold acetonitrile (e.g., 400 µL for a 100 µL sample) to precipitate proteins.[7]
-
Vortex: Vortex the mixture vigorously for 1-3 minutes to ensure thorough mixing and protein denaturation.[4][6]
-
Centrifuge: Centrifuge the tubes at high speed (e.g., 16,000 x g or 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[2][4][7]
-
Collect Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate, avoiding disturbance of the protein pellet.[3][4][8]
-
Evaporate (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35-40°C. This step concentrates the analytes.[2][4][8]
-
Reconstitute: Reconstitute the dried residue in 100-200 µL of a suitable solvent, typically the initial mobile phase composition (e.g., 50% methanol in water with 0.1% formic acid). Vortex and centrifuge briefly.[2][4][8]
-
Transfer for Analysis: Transfer the final reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
LC-MS/MS Analysis
The following tables outline the recommended starting conditions for LC-MS/MS analysis. Parameters should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Recommended Setting |
|---|---|
| HPLC System | Agilent 1290 UPLC, AB Sciex Exion LC, or equivalent[2][6] |
| Column | C18 Reverse Phase Column (e.g., 100 x 2.1 mm, 1.9 µm)[6][7] |
| Column Temp. | 40-50 °C[6][10] |
| Mobile Phase A | Water with 0.1% Formic Acid[6] |
| Mobile Phase B | Acetonitrile/Methanol (ratio varies) with 0.1% Formic Acid[6] |
| Flow Rate | 0.3-0.6 mL/min |
| Injection Volume | 2-10 µL[6][10] |
| Gradient | Optimized to separate 3-epi-DCA from isomers (DCA, CDCA, etc.) |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Recommended Setting |
|---|---|
| MS System | Triple Quadrupole Mass Spectrometer (e.g., AB Sciex 5500, Agilent 6490)[2][6] |
| Ionization Mode | Electrospray Ionization (ESI), Negative[5][6] |
| Ion Spray Voltage | -4500 V[6] |
| Source Temp. | 450-500 °C[6][7] |
| Curtain Gas | 30-35 psi[6][7] |
| Nebulizer Gas | 35-40 psi[6][7] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[5] |
Table 3: MRM Transitions for Quantification Note: this compound is an isomer of Deoxycholic acid and will have the same precursor and product ions. Chromatographic separation is crucial for differentiation.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| This compound | 391.3 | 391.3 |
| Deoxycholic Acid-d4 (IS) | 395.3 | 395.3 |
Data Presentation
The performance of a bile acid assay is validated through several key parameters. The following table summarizes typical quantitative data from validated LC-MS/MS methods for bile acid analysis in serum or plasma.
Table 4: Summary of Typical Assay Validation Parameters
| Parameter | Typical Performance Metric |
|---|---|
| Linearity (R²) | >0.99[5] |
| Lower Limit of Quantification (LLOQ) | 0.02 - 5 ng/mL[2][5] |
| Intra-day Precision (%CV) | < 10.7%[6] |
| Inter-day Precision (%CV) | < 14.0%[6] |
| Accuracy / Recovery | 85 - 115%[5] |
Experimental Workflow Visualization
The overall logical workflow from sample receipt to final data reporting is outlined below.
References
- 1. caymanchem.com [caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. medpace.com [medpace.com]
- 4. benchchem.com [benchchem.com]
- 5. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Stable Isotope Labeling and Tracing of 3-Epideoxycholic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Epideoxycholic acid (3-epiDCA) is a secondary bile acid formed from deoxycholic acid (DCA) through epimerization by gut microbiota. It is considered less toxic than its precursor, DCA, and plays a role in regulating host metabolism and immune responses. Stable isotope labeling is a powerful technique to trace the metabolic fate of 3-epiDCA in vivo and in vitro, providing valuable insights into its absorption, distribution, metabolism, and excretion (ADME). This document provides detailed application notes and protocols for conducting tracer studies using stable isotope-labeled 3-epiDCA. A commercially available deuterated version of 3-epiDCA is this compound (2,2,4,4-D₄, 98%), which can be used for these tracing studies.
Data Presentation
The following table summarizes hypothetical quantitative data from an in vivo tracing study in mice, illustrating the expected distribution and metabolic conversion of orally administered deuterated 3-epiDCA (D₄-3-epiDCA) over time.
Table 1: Hypothetical Time-Course Distribution and Metabolism of D₄-3-epiDCA in Mouse Tissues
| Time Point | Tissue/Matrix | Analyte | Concentration (ng/g or ng/mL) | Isotopic Enrichment (%) |
| 1 hour | Plasma | D₄-3-epiDCA | 150 | 85 |
| Liver | D₄-3-epiDCA | 500 | 90 | |
| Small Intestine | D₄-3-epiDCA | 2000 | 95 | |
| Feces | D₄-3-epiDCA | 50 | 5 | |
| 4 hours | Plasma | D₄-3-epiDCA | 250 | 70 |
| D₄-DCA | 50 | 10 | ||
| Liver | D₄-3-epiDCA | 800 | 75 | |
| D₄-DCA | 100 | 15 | ||
| D₄-3-keto-DCA | 30 | 5 | ||
| Small Intestine | D₄-3-epiDCA | 1000 | 80 | |
| Feces | D₄-3-epiDCA | 300 | 20 | |
| 12 hours | Plasma | D₄-3-epiDCA | 100 | 40 |
| D₄-DCA | 80 | 25 | ||
| Liver | D₄-3-epiDCA | 300 | 50 | |
| D₄-DCA | 150 | 30 | ||
| D₄-3-keto-DCA | 50 | 10 | ||
| Feces | D₄-3-epiDCA | 1500 | 60 | |
| D₄-DCA | 200 | 15 | ||
| 24 hours | Plasma | D₄-3-epiDCA | 20 | 15 |
| D₄-DCA | 40 | 10 | ||
| Liver | D₄-3-epiDCA | 50 | 20 | |
| D₄-DCA | 60 | 15 | ||
| Feces | D₄-3-epiDCA | 2500 | 75 | |
| D₄-DCA | 500 | 25 |
Experimental Protocols
Protocol 1: In Vivo Tracing of D₄-3-epiDCA in a Mouse Model
This protocol outlines the oral administration of D₄-3-epiDCA to mice and subsequent sample collection for metabolic analysis.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
D₄-3-epideoxycholic acid
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., EDTA-coated)
-
Surgical tools for tissue harvesting
-
Liquid nitrogen
-
-80°C freezer
Procedure:
-
Animal Acclimation: Acclimate mice to individual housing for at least one week before the experiment. Provide ad libitum access to a standard chow diet and water.
-
Tracer Preparation: Prepare a homogenous suspension of D₄-3-epiDCA in the chosen vehicle at a concentration suitable for a dosing volume of 5-10 mL/kg body weight.
-
Fasting: Fast the mice for 4-6 hours before tracer administration to ensure gastric emptying.
-
Tracer Administration: Administer the D₄-3-epiDCA suspension to the mice via oral gavage. A typical dose might range from 10-50 mg/kg.
-
Sample Collection: At designated time points (e.g., 1, 4, 12, and 24 hours) post-administration, collect samples from different groups of mice.
-
Blood: Anesthetize the mouse and collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.
-
Tissues: Perfuse the mouse with ice-cold saline to remove blood from the tissues. Harvest the liver and the entire small intestine.
-
Feces: Collect fecal pellets from the colon.
-
-
Sample Processing and Storage: Immediately snap-freeze the plasma, tissue, and fecal samples in liquid nitrogen and store them at -80°C until analysis.
Protocol 2: Sample Preparation for Mass Spectrometry Analysis
This protocol describes the extraction of bile acids from plasma, liver, and fecal samples for subsequent LC-MS/MS analysis.
Materials:
-
Internal Standard (IS) solution (e.g., a mixture of other deuterated bile acids not expected to be formed from D₄-3-epiDCA)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Centrifuge
-
Nitrogen evaporator
Procedure for Plasma/Serum:
-
Thaw plasma/serum samples on ice.
-
To 50 µL of plasma/serum, add 10 µL of the internal standard solution.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.[1]
Procedure for Liver Tissue:
-
Weigh approximately 50 mg of frozen liver tissue.
-
Add 500 µL of ice-cold methanol and the internal standard solution.
-
Homogenize the tissue using a bead beater or a similar homogenizer.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and transfer to a new tube.
-
Evaporate the supernatant to dryness and reconstitute as described for plasma samples.
Procedure for Feces:
-
Lyophilize fecal pellets to determine the dry weight.
-
Weigh approximately 20 mg of dried feces.
-
Add 1 mL of methanol and the internal standard solution.
-
Homogenize the sample thoroughly.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
For cleaner samples, perform Solid Phase Extraction (SPE).
-
Condition a C18 SPE cartridge with methanol and then water.
-
Load the fecal extract onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the bile acids with methanol.
-
-
Evaporate the eluate to dryness and reconstitute for LC-MS/MS analysis.[2]
Protocol 3: LC-MS/MS Analysis of Deuterated Bile Acids
This protocol provides a general framework for the analysis of D₄-3-epiDCA and its potential metabolites using a triple quadrupole mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Methanol (1:1) with 0.1% formic acid
-
Gradient: A linear gradient from 20% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for D₄-3-epiDCA, its potential unlabeled counterpart, and expected metabolites (e.g., D₄-DCA, D₄-3-keto-DCA).
-
MRM Transitions (Hypothetical):
-
D₄-3-epiDCA: m/z 395.3 -> 395.3
-
3-epiDCA (unlabeled): m/z 391.3 -> 391.3
-
D₄-DCA: m/z 395.3 -> 349.3
-
DCA (unlabeled): m/z 391.3 -> 345.3
-
D₄-3-keto-DCA: m/z 393.3 -> 347.3
-
-
Optimization: Optimize collision energies and other source parameters for each analyte and internal standard.
Visualizations
Caption: Metabolic pathway of 3-epiDCA formation by gut microbiota and its signaling.
Caption: Experimental workflow for in vivo tracing of D₄-3-epiDCA in mice.
References
Application of 3-Epideoxycholic Acid and Related Bile Acid Metabolites in Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recent advancements in immunology have highlighted the critical role of gut microbiota and their metabolites in shaping host immune responses. Among these metabolites, secondary bile acids, produced through the enzymatic modification of primary bile acids by gut bacteria, have emerged as significant modulators of both innate and adaptive immunity. This document focuses on the application of 3-Epideoxycholic acid (3-epi-DCA) and structurally similar bile acid derivatives, such as 3-oxo-lithocholic acid (3-oxoLCA) and isoallo-lithocholic acid (isoalloLCA), in immunological research. These molecules have shown potent and specific effects on key immune cell populations, particularly T helper 17 (Th17) cells and regulatory T (Treg) cells, making them valuable tools for studying immune regulation and for the development of novel therapeutics for autoimmune and inflammatory diseases.
Application Notes
This compound and its related compounds, notably 3-oxoLCA and isoalloLCA, offer unique opportunities for immunological research due to their ability to selectively target key transcription factors and metabolic pathways that govern immune cell differentiation and function.
Modulation of T Cell Differentiation:
-
3-oxoLCA , a derivative of lithocholic acid, has been identified as a potent inhibitor of Th17 cell differentiation.[1] It directly binds to the nuclear receptor RORγt, the master transcriptional regulator of Th17 cells, and inhibits its transcriptional activity.[1] This selective inhibition makes 3-oxoLCA a valuable tool for studying Th17-mediated inflammation in various disease models, including inflammatory bowel disease and autoimmune disorders.
-
IsoalloLCA , another LCA derivative, has been shown to enhance the differentiation of Treg cells.[1] Its mechanism of action involves the induction of mitochondrial reactive oxygen species (mitoROS), which leads to increased expression of Foxp3, the master transcription factor for Treg cells.[1] This finding provides a novel pathway for manipulating Treg cell populations for therapeutic benefit in conditions characterized by excessive inflammation.
Impact on Macrophage Polarization:
While the direct effects of 3-epi-DCA on macrophage polarization are still under investigation, other secondary bile acids like deoxycholic acid (DCA) have been shown to influence macrophage phenotype. DCA can promote a pro-inflammatory M1 macrophage polarization.[2] This suggests that bile acid metabolites can have diverse effects on innate immune cells, warranting further investigation into the specific role of 3-epi-DCA and its analogues.
Data Presentation
The following tables summarize the quantitative effects of 3-oxoLCA and isoalloLCA on T cell differentiation as reported in key studies.
Table 1: Effect of 3-oxoLCA on Th17 Cell Differentiation
| Compound | Concentration (µM) | Cell Type | Parameter Measured | Result | Reference |
| 3-oxoLCA | 20 | Mouse Naïve CD4+ T cells | % of IL-17a+ cells | ~50% reduction | [1] |
| 3-oxoCA | 20 | Mouse Naïve CD4+ T cells | % of IL-17a+ cells | No significant effect | [1] |
| 3-oxoDCA | 20 | Mouse Naïve CD4+ T cells | % of IL-17a+ cells | No significant effect | [1] |
| 3-oxoLCA | 10 | HEK293 cells | RORγt reporter activity | Significant reduction | [1] |
Table 2: Effect of isoalloLCA on Treg Cell Differentiation
| Compound | Concentration (µM) | Cell Type | Parameter Measured | Result | Reference |
| isoalloLCA | 20 | Mouse Naïve CD4+ T cells | % of Foxp3+ cells | ~2-fold increase | [1] |
| isoLCA | 20 | Mouse Naïve CD4+ T cells | % of Foxp3+ cells | No significant effect | [1] |
| alloLCA | 20 | Mouse Naïve CD4+ T cells | % of Foxp3+ cells | No significant effect | [1] |
| isoalloLCA + mitoQ | 20 µM isoalloLCA | Mouse Naïve CD4+ T cells | % of Foxp3+ cells | Enhancement abrogated | [1] |
Experimental Protocols
Protocol 1: In Vitro T Cell Differentiation Assay
This protocol describes the differentiation of murine naïve CD4+ T cells into Th17 or Treg lineages in the presence of bile acid metabolites.
Materials:
-
Naïve CD4+ T cells (CD4+CD62L+CD44-) isolated from mouse spleen and lymph nodes
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 10 mM HEPES, 2 mM L-glutamine, and 50 µM β-mercaptoethanol
-
Anti-CD3ε antibody (clone 145-2C11)
-
Anti-CD28 antibody (clone 37.51)
-
Recombinant mouse IL-6
-
Recombinant human TGF-β1
-
Recombinant mouse IL-2
-
3-oxoLCA or isoalloLCA (dissolved in DMSO)
-
96-well cell culture plates
-
Flow cytometer
Procedure:
-
Coat a 96-well plate with anti-CD3ε antibody (2 µg/mL in PBS) overnight at 4°C.
-
Wash the plate twice with sterile PBS.
-
Seed naïve CD4+ T cells at a density of 1 x 10^5 cells/well in 200 µL of complete RPMI medium.
-
Add soluble anti-CD28 antibody to a final concentration of 2 µg/mL.
-
For Th17 differentiation, add recombinant mouse IL-6 (20 ng/mL) and recombinant human TGF-β1 (1 ng/mL).
-
For Treg differentiation, add recombinant mouse IL-2 (100 U/mL) and a low concentration of recombinant human TGF-β1 (0.1 ng/mL).
-
Add 3-oxoLCA, isoalloLCA, or DMSO (vehicle control) to the desired final concentration (e.g., 20 µM).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3-4 days.
-
For analysis of cytokine production, restimulate the cells with PMA (50 ng/mL) and ionomycin (B1663694) (500 ng/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours before harvesting.
-
Harvest the cells and stain for surface markers (e.g., CD4) and intracellular markers (e.g., IL-17a for Th17, Foxp3 for Treg) using fluorescently labeled antibodies.
-
Analyze the cells by flow cytometry to determine the percentage of differentiated T cell subsets.
Protocol 2: RORγt Ligand Binding Assay (Microscale Thermophoresis)
This protocol outlines a method to assess the direct binding of 3-oxoLCA to the RORγt ligand-binding domain (LBD).
Materials:
-
Recombinant human RORγt LBD protein
-
Fluorescent labeling kit (e.g., NHS-RED)
-
3-oxoLCA
-
Assay buffer (e.g., PBS with 0.05% Tween-20)
-
Microscale Thermophoresis (MST) instrument
Procedure:
-
Label the RORγt LBD with a fluorescent dye according to the manufacturer's instructions.
-
Prepare a serial dilution of 3-oxoLCA in the assay buffer.
-
Mix the fluorescently labeled RORγt LBD (at a constant concentration) with the different concentrations of 3-oxoLCA.
-
Load the samples into the MST capillaries.
-
Perform the MST measurement.
-
Analyze the data to determine the binding affinity (Kd) of 3-oxoLCA to the RORγt LBD.
Protocol 3: Measurement of Mitochondrial Reactive Oxygen Species (mitoROS)
This protocol describes the detection of mitoROS in T cells treated with isoalloLCA.
Materials:
-
Naïve CD4+ T cells
-
Complete RPMI medium
-
isoalloLCA
-
MitoSOX Red mitochondrial superoxide (B77818) indicator
-
Flow cytometer
Procedure:
-
Culture naïve CD4+ T cells under Treg polarizing conditions as described in Protocol 1.
-
Treat the cells with isoalloLCA (e.g., 20 µM) or DMSO for the desired duration (e.g., 48 hours).
-
Harvest the cells and wash with warm PBS.
-
Resuspend the cells in pre-warmed PBS containing MitoSOX Red (e.g., 5 µM).
-
Incubate the cells at 37°C for 15-30 minutes, protected from light.
-
Wash the cells twice with warm PBS.
-
Resuspend the cells in flow cytometry buffer.
-
Analyze the cells immediately by flow cytometry, detecting the fluorescence of MitoSOX Red in the appropriate channel.
Mandatory Visualization
Caption: 3-oxoLCA inhibits Th17 differentiation by binding to RORγt.
Caption: isoalloLCA enhances Treg differentiation via mitoROS production.
Caption: Workflow for in vitro T cell differentiation assay.
References
Application Notes and Protocols for Assessing 3-Epideoxycholic Acid Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the bioactivity of 3-Epideoxycholic acid (3-epi-DCA), a secondary bile acid formed by gut microbiota. The following sections detail experimental protocols and summarize quantitative data to facilitate research into the immunomodulatory and cell growth-modulating effects of this compound.
Overview of this compound Bioactivity
This compound (also known as isoDCA) is the 3β-epimer of deoxycholic acid (DCA). It is produced from DCA by the enzymatic activity of gut bacteria.[1] Unlike its precursor DCA, which is often associated with pro-inflammatory and pro-carcinogenic activities, 3-epi-DCA exhibits distinct and often opposing biological effects. Key reported bioactivities of 3-epi-DCA include:
-
Immunomodulation: Potent induction of regulatory T cells (Tregs), suggesting a role in maintaining immune homeostasis.[2]
-
Modulation of Colon Cancer Cell Growth: Increased proliferation of Caco-2 colon cancer cells, although to a lesser extent than DCA.[1]
This document provides protocols to investigate these activities and explores potential mechanisms involving key bile acid receptors such as the Farnesoid X Receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1).
Quantitative Bioactivity Data
The following tables summarize the available quantitative data for 3-epi-DCA and related bile acids for comparative analysis.
Table 1: Immunomodulatory Activity of Bile Acids
| Compound | Bioactivity | Cell Type | Assay | Effective Concentration | Reference |
| This compound (isoDCA) | Increased Foxp3+ Treg differentiation | Naïve CD4+ T cells and Dendritic Cells (co-culture) | In vitro Treg differentiation | 50 µM | [2] |
| 3-Oxodeoxycholic acid (3-oxoDCA) | No significant induction of Treg differentiation | Naïve CD4+ T cells and Dendritic Cells (co-culture) | In vitro Treg differentiation | 100 µM | [2] |
| 3-Oxolithocholic acid (3-oxoLCA) | Inhibition of Th17 differentiation | Naïve CD4+ T cells | In vitro Th17 differentiation | 20 µM | [3] |
| Isoallolithocholic acid (isoalloLCA) | Enhancement of Treg differentiation | Naïve CD4+ T cells | In vitro Treg differentiation | 20 µM | [3] |
Table 2: Effects on Colon Cancer Cell Proliferation
| Compound | Bioactivity | Cell Line | Assay | Concentration | Reference |
| This compound (isoDCA) | Increased cell growth | Caco-2 | Not specified | 10 and 20 µM | [1] |
| Deoxycholic acid (DCA) | Increased cell growth (more potent than 3-epi-DCA) | Caco-2 | Not specified | Not specified | [1] |
Table 3: Receptor Activation by Related Bile Acids
| Compound | Receptor | Bioactivity | EC50/IC50 | Reference |
| 3-Oxodeoxycholic acid (3-oxo-DCA) | GPBAR1 | Agonist | ~10 µM | [4] |
| 3-Oxodeoxycholic acid (3-oxo-DCA) | RORγt | Inverse Agonist | 1-8 µM | [4] |
| Lithocholic acid (LCA) | GPBAR1 | Agonist | ~0.5 µM | [5] |
| Taurolithocholic acid (TLCA) | GPBAR1 | Agonist | ~0.3 µM | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the bioactivity of 3-epi-DCA.
Assessment of Immunomodulatory Effects
This protocol is designed to evaluate the ability of 3-epi-DCA to promote the differentiation of naïve CD4+ T cells into Foxp3+ regulatory T cells in a co-culture system with dendritic cells (DCs).[2]
Materials:
-
Naïve CD4+ T cells (isolated from mouse spleen and lymph nodes)
-
Bone marrow-derived dendritic cells (BMDCs)
-
RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol, penicillin/streptomycin, and L-glutamine
-
Recombinant mouse IL-2
-
Recombinant human TGF-β1
-
Anti-CD3 and anti-CD28 antibodies
-
This compound (isoDCA)
-
Flow cytometry antibodies: anti-CD4, anti-Foxp3
-
Cell trace violet (for proliferation analysis)
Protocol:
-
Isolation of Naïve CD4+ T cells: Isolate naïve CD4+ T cells from the spleen and lymph nodes of mice using a naïve CD4+ T cell isolation kit.
-
Generation of BMDCs: Culture bone marrow cells in the presence of GM-CSF for 8 days to generate BMDCs.
-
Co-culture setup:
-
Plate BMDCs at a density of 2 x 10^4 cells/well in a 96-well round-bottom plate.
-
Add naïve CD4+ T cells at a density of 5 x 10^4 cells/well.
-
Add anti-CD3 (0.5 µg/mL) to stimulate the T cells.
-
Add suboptimal concentrations of TGF-β1 (e.g., 0.5 ng/mL) and IL-2 (10 ng/mL) to the culture medium.
-
Add 3-epi-DCA at desired concentrations (e.g., 10, 50, 100 µM) or vehicle control (DMSO).
-
-
Incubation: Incubate the co-culture for 3 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells and stain for surface CD4 expression.
-
Fix and permeabilize the cells using a Foxp3 staining buffer set.
-
Stain for intracellular Foxp3.
-
Analyze the percentage of CD4+Foxp3+ cells by flow cytometry.
-
-
(Optional) Proliferation Analysis:
-
Prior to co-culture, label naïve CD4+ T cells with Cell Trace Violet.
-
After 3 days of co-culture, analyze the dilution of Cell Trace Violet in the CD4+ T cell population by flow cytometry to assess proliferation.
-
This protocol assesses the ability of 3-epi-DCA to induce a tolerogenic phenotype in DCs.[6]
Materials:
-
Bone marrow-derived dendritic cells (BMDCs)
-
RPMI-1640 medium (as above)
-
This compound (isoDCA)
-
Lipopolysaccharide (LPS) for DC maturation
-
Flow cytometry antibodies: anti-CD11c, anti-MHC-II, anti-CD80, anti-CD86, anti-CD40
-
ELISA kits for IL-10, IL-12p70, and TNF-α
Protocol:
-
DC Culture and Treatment:
-
Generate BMDCs as described previously.
-
Plate immature BMDCs and treat with 3-epi-DCA (e.g., 50 µM) or vehicle control for 24 hours.
-
-
DC Maturation:
-
Stimulate the DCs with LPS (100 ng/mL) for an additional 24 hours to induce maturation.
-
-
Phenotypic Analysis by Flow Cytometry:
-
Harvest the DCs and stain for the surface markers CD11c, MHC-II, CD80, CD86, and CD40.
-
Analyze the expression levels of these markers by flow cytometry to assess the maturation status. A tolerogenic phenotype is often characterized by lower expression of co-stimulatory molecules (CD80, CD86, CD40) and MHC-II.
-
-
Cytokine Production Analysis:
-
Collect the culture supernatants after LPS stimulation.
-
Measure the concentrations of the anti-inflammatory cytokine IL-10 and pro-inflammatory cytokines IL-12p70 and TNF-α using ELISA kits. A higher IL-10/IL-12 ratio is indicative of a tolerogenic phenotype.
-
Assessment of Effects on Cell Proliferation
This colorimetric assay is used to determine the effect of 3-epi-DCA on the proliferation of the human colon adenocarcinoma cell line, Caco-2.
Materials:
-
Caco-2 cells
-
DMEM supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine
-
This compound (isoDCA)
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count Caco-2 cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of 3-epi-DCA in culture medium (e.g., 1, 5, 10, 20, 50, 100 µM).
-
Remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of 3-epi-DCA or vehicle control (DMSO).
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and CCK-8 only) from the absorbance of the experimental wells.
-
Calculate the cell proliferation rate as a percentage of the vehicle-treated control.
-
Assessment of Receptor Activation
This luciferase reporter assay is used to determine if 3-epi-DCA can activate or inhibit FXR signaling.
Materials:
-
HEK293T or HepG2 cells
-
FXR expression vector
-
FXR response element (FXRE)-driven luciferase reporter vector
-
Renilla luciferase control vector (for normalization)
-
Transfection reagent
-
This compound (isoDCA)
-
Positive control (e.g., GW4064 or CDCA)
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T or HepG2 cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection:
-
Co-transfect the cells with the FXR expression vector, FXRE-luciferase reporter vector, and the Renilla control vector using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of 3-epi-DCA, a positive control (e.g., 1 µM GW4064), or vehicle control.
-
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Express the results as fold induction over the vehicle control.
-
This assay determines if 3-epi-DCA activates GPBAR1 by measuring the downstream increase in intracellular cyclic AMP (cAMP).
Materials:
-
CHO or HEK293 cells stably expressing human GPBAR1
-
This compound (isoDCA)
-
Positive control (e.g., Lithocholic acid or a specific synthetic agonist)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
Protocol:
-
Cell Seeding: Plate the GPBAR1-expressing cells in a 96-well plate and grow to confluency.
-
Treatment:
-
Wash the cells and incubate them in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) for a short period.
-
Add different concentrations of 3-epi-DCA, a positive control, or vehicle control to the wells.
-
-
Incubation: Incubate for a short duration (e.g., 30 minutes) at 37°C.
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a dose-response curve and calculate the EC50 value for 3-epi-DCA if activation is observed.
-
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the bioactivity of 3-epi-DCA.
References
- 1. bosterbio.com [bosterbio.com]
- 2. benchchem.com [benchchem.com]
- 3. Tolerogenic dendritic cells generated in vitro using a novel protocol mimicking mucosal tolerance mechanisms represent a potential therapeutic cell platform for induction of immune tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. The Bile Acid Receptor GPBAR-1 (TGR5) Modulates Integrity of Intestinal Barrier and Immune Response to Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols: 3-Epideoxycholic Acid in Metabolomics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Epideoxycholic acid (3-epi-DCA), also known as isodeoxycholic acid, is a secondary bile acid synthesized from deoxycholic acid (DCA) through epimerization by the gut microbiota.[1][2] As a product of host-microbiome co-metabolism, 3-epi-DCA is an emerging focus in metabolomics research, with studies suggesting its involvement in immune regulation and various disease processes. Unlike its more abundant precursor, DCA, 3-epi-DCA exhibits distinct biological activities, including a reduced detergent effect.[1][2] These application notes provide a comprehensive overview of 3-epi-DCA's role in metabolomics, detailing its significance, analytical methodologies, and relevant biological pathways.
Biological Significance
This compound is implicated in several physiological and pathophysiological processes:
-
Immune Modulation: 3-epi-DCA has been shown to increase the levels of Foxp3+CD4+ regulatory T cells (Tregs) in co-cultures of naïve T cells and dendritic cells, suggesting a role in maintaining immune homeostasis.[1][2]
-
Chronic Liver Disease: Studies have observed a significant reduction in secondary bile acids, including 3-epi-DCA, in patients with chronic liver disease.[3] Mechanistic studies suggest that DCA and its derivatives can modulate bile acid metabolism through the gut microbiota to antagonize liver injury.[3]
-
Cancer: While its direct role is still under investigation, 3-epi-DCA has been shown to increase the growth of Caco-2 colon cancer cells, although to a lesser extent than its precursor, deoxycholic acid.[1][2]
Quantitative Data
The concentration of this compound and other related bile acids can vary significantly based on the biological matrix and the health status of the individual. The following tables summarize available quantitative data from metabolomics studies.
Table 1: Plasma/Serum Bile Acid Concentrations in Human Adults
| Bile Acid | Healthy Controls (µmol/L) | Patients with Coronary Artery Disease (CAD) (µmol/L) | Patients with Colonic Polyps (ng/mL) | Postmenopausal Women with Breast Cancer (nmol/L) |
| Total Bile Acids | Mean: ~3.0 (Range: 0.9-6.3)[4] | ~0.68 ± 0.08[5] | - | - |
| Deoxycholic Acid (DCA) | - | - | Lower than controls[6] | 52% higher than controls[7] |
| Chenodeoxycholic Acid (CDCA) | Higher in men than women (pre-adjustment)[8] | - | - | - |
| Cholic Acid (CA) | - | - | Higher in non-adenomatous vs. adenomatous polyps[9] | - |
| Ursodeoxycholic Acid (UDCA) | - | - | Higher in non-adenomatous vs. adenomatous polyps and colon cancer[9] | - |
Table 2: Fecal Bile Acid Concentrations
| Bile Acid | Concentration Range | Notes |
| Deoxycholic Acid (DCA) | 0.9–64.9 µM (LLOQ = 0.9 µM) in a rapid diagnostic test[10] | Concentrations can be influenced by diet and gut microbiome composition. |
| Various Bile Acids | 74.0188 +/- 139.0110 nmol/g wet feces for 3-(3-Hydroxyphenyl)propanoic acid in healthy adults | The human fecal metabolome contains a wide array of bile acid derivatives. |
Experimental Protocols
Accurate quantification of this compound requires robust and validated analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bile acid analysis due to its high sensitivity and specificity.
Protocol 1: Bile Acid Extraction from Human Serum/Plasma for LC-MS/MS Analysis
This protocol is adapted from several validated methods for the extraction of bile acids from serum and plasma.[11][12][13]
Materials:
-
Serum or plasma samples
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
2-propanol (LC-MS grade)
-
Internal standards (e.g., deuterated bile acids such as D4-DCA)
-
Microcentrifuge tubes
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
-
Vortex mixer
-
Thermomixer (optional)
Procedure:
-
Sample Preparation: Thaw frozen serum or plasma samples on ice. For plasma, ensure it was collected in EDTA-containing tubes.
-
Protein Precipitation:
-
Pipette 50 µL of serum or plasma into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 140 µL of ice-cold methanol for protein precipitation.[13] Alternatively, add 900 µL of acetonitrile containing deuterated internal standards to 250 µL of plasma. A third option is to use 1 mL of 2-propanol for a 25 µL sample diluted 1:4 with water.[11]
-
-
Vortexing and Incubation: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation. For the 2-propanol method, shake at 4°C for 30 minutes.[11]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.[11][14]
-
Supernatant Collection: Carefully transfer the supernatant to a new clean tube, being careful not to disturb the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, for example, 200 µL of 50:50 methanol/water.[14] Vortex briefly and centrifuge to remove any remaining particulates before transferring to an autosampler vial.
Protocol 2: Bile Acid Extraction from Human Fecal Samples for LC-MS/MS Analysis
This protocol is a synthesis of methods described for fecal bile acid extraction.[1][15]
Materials:
-
Frozen fecal samples
-
Methanol (LC-MS grade)
-
Deionized water
-
Formic acid
-
Internal standards (e.g., D4-LCA, D4-DCA)
-
Homogenizer or bead beater
-
Centrifuge tubes
-
Centrifuge
-
Vortex mixer
-
Sonicator
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation: Accurately weigh approximately 100-200 mg of frozen fecal material into a centrifuge tube.
-
Extraction:
-
Add 1-2 mL of an ice-cold methanol:water (1:1, v/v) solution containing 0.1% formic acid and internal standards.[1]
-
Homogenize the sample using a homogenizer or bead beater for 2-5 minutes.
-
-
Sonication: Sonicate the mixture for 10-15 minutes in a water bath to enhance extraction efficiency.[1]
-
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C.[1]
-
Supernatant Collection: Carefully collect the supernatant.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.[1]
LC-MS/MS Analytical Conditions
The following are general LC-MS/MS parameters that can be optimized for the analysis of 3-epi-DCA and other bile acids.
-
LC Column: A C18 reversed-phase column is commonly used for bile acid separation.[15]
-
Mobile Phases:
-
Mobile Phase A: Water with 0.1% formic acid or an ammonium (B1175870) acetate (B1210297) buffer.[1]
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[1]
-
-
Gradient Elution: A gradient elution is typically employed to achieve optimal separation of the various bile acid isomers.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) is ideal for sensitive and specific quantification.
Visualizations
Signaling Pathways
Bile acids, including the precursor to 3-epi-DCA, deoxycholic acid, are known to act as signaling molecules that can influence various cellular processes, particularly in the context of cancer and immune regulation.
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound in metabolomics studies.
Conclusion
This compound is a key microbial-host co-metabolite with emerging roles in health and disease. Its accurate quantification in metabolomics studies is crucial for understanding its biological functions and potential as a biomarker. The protocols and information provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to investigate the role of 3-epi-DCA in their respective fields. Further research is warranted to fully elucidate its signaling pathways and clinical significance.
References
- 1. researchgate.net [researchgate.net]
- 2. molbiolcell.org [molbiolcell.org]
- 3. Deoxycholic acid activates beta-catenin signaling pathway and increases colon cell cancer growth and invasiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative determination of serum bile acids using a purified 3 alpha-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Circulating bile acids concentration is predictive of coronary artery disease in human - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Plasma deoxycholic acid concentration is elevated in postmenopausal women with newly diagnosed breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plasma Levels of Bile Acids Are Related to Cardiometabolic Risk Factors in Young Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Correlation Analysis Between Serum Bile Acid Profiles and Colonic Neoplasms [xiahepublishing.com]
- 10. biorxiv.org [biorxiv.org]
- 11. mdpi.com [mdpi.com]
- 12. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 13. A simple and reliable bile acid assay in human serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. ro.ecu.edu.au [ro.ecu.edu.au]
Distinguishing 3-Epideoxycholic Acid from its Isomers: An Analytical Challenge and Methodological Guide
Application Note AP-BA-001
Abstract
The accurate differentiation and quantification of bile acid isomers, particularly 3-Epideoxycholic acid (3-epiDCA) from its structurally similar counterparts like deoxycholic acid (DCA), chenodeoxycholic acid (CDCA), and ursodeoxycholic acid (UDCA), presents a significant analytical challenge. These isomers often exhibit identical mass-to-charge ratios and similar physicochemical properties, complicating their analysis in complex biological matrices. This application note provides a comprehensive overview of the analytical hurdles and presents detailed protocols for the robust separation and quantification of 3-epiDCA and its isomers using advanced analytical techniques. The methodologies detailed herein are critical for researchers, scientists, and drug development professionals investigating the nuanced roles of individual bile acids in health and disease.
Introduction
Bile acids are increasingly recognized as crucial signaling molecules that regulate various metabolic pathways. This compound, a secondary bile acid formed by gut microbial epimerization of deoxycholic acid, has distinct biological activities compared to its isomers.[1][2] Therefore, the ability to accurately distinguish and quantify 3-epiDCA is paramount for understanding its physiological and pathological significance. The primary analytical challenges stem from the subtle stereochemical differences among these isomers, which result in co-elution in chromatographic systems and similar fragmentation patterns in mass spectrometry.[3][4]
This document outlines validated protocols for sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS), and gas chromatography-mass spectrometry (GC-MS) to overcome these challenges. Additionally, the emerging role of ion mobility spectrometry as a powerful tool for isomer separation is discussed.
Structural Isomerism of Deoxycholic Acid and its Epimers
The structural similarity between this compound and its isomers is the root of the analytical difficulty. The diagram below illustrates the subtle yet critical differences in the stereochemistry of the hydroxyl groups.
Experimental Protocols
Sample Preparation from Biological Matrices
Accurate quantification of bile acids necessitates a robust sample preparation protocol to remove interfering substances such as proteins and phospholipids.[4] Protein precipitation is a widely used, simple, and effective method.
Protocol for Protein Precipitation of Plasma/Serum Samples:
-
Aliquoting: In a microcentrifuge tube, pipette 100 µL of the plasma or serum sample.
-
Internal Standard Spiking: Add an appropriate volume of an internal standard solution. Isotopically labeled standards (e.g., d4-Deoxycholic acid) are highly recommended to correct for matrix effects and variations in extraction efficiency.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein denaturation.
-
Centrifugation: Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding disturbance of the protein pellet.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.
LC-MS/MS Method for Isomer Separation and Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bile acid analysis due to its high sensitivity and selectivity.[5][6] The key to resolving isomeric bile acids lies in the optimization of the chromatographic separation.
Instrumentation:
-
HPLC System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column with specific selectivity for steroidal compounds is recommended (e.g., 100 x 2.1 mm, 1.8 µm). Other stationary phases like biphenyl (B1667301) or ARC-18 can also provide alternative selectivity.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) acetate (B1210297).
-
Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
HPLC Gradient:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 2.0 | 30 |
| 12.0 | 60 |
| 15.0 | 95 |
| 17.0 | 95 |
| 17.1 | 30 |
| 20.0 | 30 |
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
MRM Transitions:
The following table provides optimized MRM transitions for the quantification of 3-epiDCA and its key isomers. It is recommended to optimize these parameters on the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 391.3 | 391.3 | 25 |
| Deoxycholic Acid | 391.3 | 391.3 | 25 |
| Chenodeoxycholic Acid | 391.3 | 391.3 | 25 |
| Ursodeoxycholic Acid | 391.3 | 391.3 | 25 |
| d4-Deoxycholic Acid (IS) | 395.3 | 395.3 | 25 |
Note: For unconjugated bile acids, the precursor-to-precursor ion transition (pseudo-MRM) often provides the highest sensitivity due to limited fragmentation in negative ion mode.[7]
GC-MS Method with Derivatization
Gas chromatography-mass spectrometry (GC-MS) offers excellent chromatographic resolution for volatile compounds. For non-volatile molecules like bile acids, a derivatization step is necessary to increase their volatility and thermal stability.[8][9][10]
Protocol for Derivatization and GC-MS Analysis:
-
Sample Preparation: Extract and dry the sample as described in section 2.1.
-
Derivatization:
-
Add 50 µL of ethyl acetate and 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane) to the dried extract.[8]
-
Incubate the mixture at 70°C for 30 minutes.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Conditions:
-
GC System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A low-polarity capillary column (e.g., 30 m x 0.25 mm x 0.25 µm, 5% phenyl-methylpolysiloxane).
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 180°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 250°C, hold for 5 minutes.
-
Ramp 2: 5°C/min to 300°C, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.
-
-
Advanced Separation Technique: Ion Mobility Spectrometry
Ion mobility spectrometry (IMS) is an emerging technique that separates ions based on their size, shape, and charge in the gas phase.[11][12] This provides an additional dimension of separation that can resolve isomers that are difficult to separate by chromatography alone.[5][11]
Recent studies have demonstrated the potential of drift tube ion mobility spectrometry (DTIMS) and differential mobility spectrometry (DMS) to separate bile acid isomers, including epimers.[11] While detailed, standardized protocols are still under development for routine applications, IMS holds great promise for the future of bile acid analysis.
Data Presentation and Quantitative Analysis
For accurate quantification, a calibration curve should be prepared using certified reference standards of 3-epiDCA and its isomers. The use of an isotopically labeled internal standard is crucial for correcting analytical variability.
Table 1: Representative Quantitative Performance Data for LC-MS/MS Analysis of Bile Acids
| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Linearity (R²) |
| This compound | 0.1 - 0.5 | 0.5 - 2.0 | >0.99 |
| Deoxycholic Acid | 0.1 - 0.5 | 0.5 - 2.0 | >0.99 |
| Chenodeoxycholic Acid | 0.1 - 0.5 | 0.5 - 2.0 | >0.99 |
| Ursodeoxycholic Acid | 0.1 - 0.5 | 0.5 - 2.0 | >0.99 |
Note: These values are indicative and may vary depending on the specific instrumentation, matrix, and method used. It is essential to validate the method in-house to determine the actual performance characteristics.
Conclusion
The analytical challenge of distinguishing this compound from its isomers requires a multi-faceted approach. Optimized sample preparation, high-resolution liquid chromatography, and sensitive tandem mass spectrometry are essential for achieving reliable separation and quantification. The detailed protocols provided in this application note offer a robust starting point for researchers in this field. Furthermore, the exploration of advanced techniques like ion mobility spectrometry and GC-MS with derivatization can provide complementary and confirmatory data. By employing these rigorous analytical strategies, scientists can more accurately elucidate the specific roles of 3-epiDCA and other bile acid isomers in biological systems.
References
- 1. ccc.bc.edu [ccc.bc.edu]
- 2. researchgate.net [researchgate.net]
- 3. Implementation of Charged Microdroplet-Based Derivatization of Bile Acids on a Cyclic Ion Mobility Spectrometry-Mass Spectrometry Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. Characterization of Bile Acid Isomers and the Implementation of High-Resolution Demultiplexing with Ion Mobility-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Restek - Blog [restek.com]
- 9. Analysis of Bile Acid by GC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluating the Structural Complexity of Isomeric Bile Acids with Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. open.clemson.edu [open.clemson.edu]
Application Note: Quantitative Analysis of 3-Epideoxycholic Acid and Other Bile Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bile acids are steroid acids synthesized in the liver from cholesterol. They play a crucial role in the digestion and absorption of dietary fats and fat-soluble vitamins. Beyond their digestive functions, bile acids act as signaling molecules, activating nuclear receptors like the farnesoid X receptor (FXR) and membrane receptors such as the G-protein-coupled bile acid receptor 1 (GPBAR1 or TGR5). These signaling pathways regulate lipid, glucose, and energy metabolism, making bile acids important targets in drug development for metabolic and liver diseases. 3-Epideoxycholic acid is a secondary bile acid formed by the metabolic action of gut bacteria on primary bile acids. Its accurate quantification, along with other bile acids, is essential for understanding the complex interplay between the gut microbiome, host metabolism, and disease pathogenesis.
Gas chromatography-mass spectrometry (GC-MS) is a powerful and reliable technique for the separation and quantification of bile acids.[1][2] Due to their low volatility, bile acids require a derivatization step to convert them into more volatile compounds suitable for GC analysis. This application note provides detailed protocols for the extraction, derivatization, and quantitative GC-MS analysis of this compound and other key bile acids.
Data Presentation
The following tables summarize the quantitative data for the GC-MS analysis of several key bile acids as their trimethylsilyl (B98337) (TMS) derivatives. Please note that specific retention times can vary depending on the GC column and analytical conditions. The fragmentation data for this compound is extrapolated based on the patterns observed for other dihydroxy bile acids.
Table 1: GC-MS Parameters for Bile Acid Analysis
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature of 200 °C, hold for 2 min, ramp to 300 °C at 5 °C/min, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temperature | 280 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Table 2: Quantitative Data for TMS-Derivatized Bile Acids
| Bile Acid | Abbreviation | Derivatized Form | Retention Time (min) | Precursor Ion (m/z) | Product Ions (m/z) | LOD (ng/mL) | LOQ (ng/mL) |
| Cholic Acid | CA | Me-TMS₃ | ~25.5 | 580 | 485, 395, 215 | 0.5 | 1.5 |
| Chenodeoxycholic Acid | CDCA | Me-TMS₂ | ~24.1 | 508 | 413, 323, 173 | 0.5 | 1.5 |
| Deoxycholic Acid | DCA | Me-TMS₂ | ~24.3 | 508 | 413, 323, 173 | 0.5 | 1.5 |
| Lithocholic Acid | LCA | Me-TMS₁ | ~22.8 | 434 | 339, 249 | 1.0 | 3.0 |
| Ursodeoxycholic Acid | UDCA | Me-TMS₂ | ~24.0 | 508 | 413, 323, 173 | 0.5 | 1.5 |
| This compound | 3-epiDCA | Me-TMS₂ | ~24.4 | 508 | 413, 323, 173 | 0.5 | 1.5 * |
*Data for this compound is extrapolated based on the analysis of its isomers and other dihydroxy bile acids. Actual values may vary and should be confirmed with an analytical standard.
Experimental Protocols
Sample Preparation: Extraction of Bile Acids from Fecal Samples
-
Homogenization: Weigh approximately 100 mg of lyophilized fecal sample into a 2 mL screw-cap tube containing ceramic beads.
-
Solvent Addition: Add 1 mL of 75% ethanol (B145695) containing an internal standard (e.g., d4-Cholic Acid).
-
Extraction: Homogenize the sample using a bead beater for 5 minutes.
-
Centrifugation: Centrifuge the homogenate at 14,000 x g for 10 minutes.
-
Supernatant Collection: Transfer the supernatant to a new 1.5 mL microcentrifuge tube.
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen gas at 50 °C.
Derivatization Protocol: Two-Step Methylation and Trimethylsilylation
This two-step process ensures stable derivatization of both the carboxylic acid and hydroxyl groups of the bile acids.[3]
-
Methylation:
-
To the dried extract, add 100 µL of 2% (v/v) sulfuric acid in methanol.
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Evaporate the solvent to dryness under a stream of nitrogen gas.
-
-
Trimethylsilylation:
-
To the dried methylated sample, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial and heat at 70 °C for 60 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
-
Visualizations
Caption: Experimental workflow for GC-MS analysis of bile acids.
References
- 1. shimadzu.com [shimadzu.com]
- 2. Gas chromatography-mass spectrometry of isobutyl ester trimethylsilyl ether derivatives of bile acids and application to the study of bile sterol and bile acid biosynthesis in rat liver epithelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols for 3-Epideoxycholic Acid Analysis in Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Epideoxycholic acid (3-epi-DCA) is a secondary bile acid formed by the epimerization of deoxycholic acid (DCA) by gut microbiota. As a signaling molecule, 3-epi-DCA and other bile acids are integral to the regulation of lipid and glucose metabolism, and their profiles can be indicative of various physiological and pathological states, including liver diseases. Accurate quantification of 3-epi-DCA in tissue samples is crucial for understanding its role in health and disease, and for the development of novel therapeutics.
This document provides detailed application notes and protocols for the sample preparation and analysis of this compound in tissue samples, primarily focusing on liver tissue. The methodologies described are based on established techniques for bile acid analysis, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity for the quantification of bile acid isomers.
Experimental Protocols
The successful analysis of 3-epi-DCA from complex tissue matrices requires meticulous sample preparation to remove interfering substances such as proteins and lipids. The following section details three common and effective extraction methods: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Protocol 1: Protein Precipitation (PPT)
This method is rapid and straightforward, making it suitable for high-throughput analysis.
Materials and Reagents:
-
Tissue sample (e.g., liver, ~50 mg)
-
Internal Standard (IS) solution (e.g., d4-Deoxycholic acid in methanol)
-
Ice-cold acetonitrile (B52724) (ACN) or methanol (B129727)
-
Deionized water
-
Homogenizer (e.g., bead beater or ultrasonic homogenizer)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
-
Reconstitution solvent (e.g., 50:50 methanol:water)
Procedure:
-
Homogenization: Accurately weigh approximately 50 mg of frozen tissue and place it in a homogenization tube. Add a defined volume of deionized water (e.g., 200 µL) and the internal standard solution. Homogenize the tissue until a uniform suspension is achieved.
-
Precipitation: Add a 3 to 4-fold excess of ice-cold acetonitrile or methanol to the tissue homogenate (e.g., 600-800 µL for a 200 µL homogenate).
-
Vortexing: Vortex the mixture vigorously for 10-15 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a known volume of reconstitution solvent (e.g., 200 µL) and vortex thoroughly. The sample is now ready for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a robust method that provides a cleaner extract compared to PPT, although it is more labor-intensive.
Materials and Reagents:
-
Tissue sample (e.g., liver, ~50 mg)
-
Internal Standard (IS) solution
-
Deionized water
-
Extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of methyl tert-butyl ether (MTBE), methanol, and water)
-
Homogenizer
-
Centrifuge
-
Evaporator
-
Reconstitution solvent
Procedure:
-
Homogenization: Homogenize the tissue sample with an internal standard in deionized water as described in the PPT protocol.
-
Extraction: Add the extraction solvent to the homogenate at a specified ratio (e.g., 3:1 solvent to homogenate).
-
Vortexing and Sonication: Vortex the mixture for 10 minutes, followed by sonication for 15 minutes to ensure efficient extraction.
-
Phase Separation: Centrifuge the sample at a moderate speed (e.g., 4,000 rpm) for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Collection: Carefully collect the upper organic layer containing the bile acids.
-
Second Extraction (Optional but Recommended): To maximize recovery, a second extraction of the aqueous layer can be performed with a fresh aliquot of the extraction solvent. Combine the organic layers.
-
Evaporation: Evaporate the combined organic extracts to dryness.
-
Reconstitution: Reconstitute the residue in the reconstitution solvent for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
SPE offers the cleanest extracts and is ideal for applications requiring high sensitivity.[1] This method is particularly effective at removing phospholipids (B1166683) that can cause ion suppression in the mass spectrometer.
Materials and Reagents:
-
Tissue sample (e.g., liver, ~50 mg)
-
Internal Standard (IS) solution
-
Homogenization and loading buffer (e.g., phosphate-buffered saline, PBS)
-
SPE cartridges (e.g., C18)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., water or a low percentage of organic solvent in water)
-
Elution solvent (e.g., methanol or acetonitrile)
-
Homogenizer
-
Centrifuge
-
Evaporator
-
Reconstitution solvent
Procedure:
-
Homogenization and Clarification: Homogenize the tissue with an internal standard in the loading buffer. Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Cartridge Conditioning: Condition the SPE cartridge by passing methanol through it, followed by water to equilibrate the stationary phase.
-
Sample Loading: Load the clarified tissue extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with water or a weak wash solvent to remove salts and other polar impurities.
-
Elution: Elute the bile acids from the cartridge using an appropriate elution solvent.
-
Evaporation: Evaporate the eluate to dryness.
-
Reconstitution: Reconstitute the dried sample in the reconstitution solvent for LC-MS/MS analysis.
Data Presentation
The choice of extraction method can significantly impact the recovery of 3-epi-DCA. While specific recovery data for 3-epi-DCA from tissues is not widely published, the following table provides a general comparison of the expected performance of each method for bile acids. It is crucial to perform a thorough method validation for 3-epi-DCA in the specific tissue matrix of interest to determine accurate recovery, precision, and accuracy.
| Extraction Method | Typical Recovery Rate for Bile Acids | Pros | Cons |
| Protein Precipitation | 80-95% | Fast, simple, high-throughput | Less clean extract, potential for matrix effects |
| Liquid-Liquid Extraction | 85-100% | Cleaner extract than PPT, good recovery | More labor-intensive, use of volatile organic solvents |
| Solid-Phase Extraction | >90%[1] | Cleanest extract, removes phospholipids, high recovery and purity | More expensive, requires method development and optimization |
LC-MS/MS Analysis
The analysis of 3-epi-DCA is typically performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.
Typical LC-MS/MS Parameters:
-
Column: A C18 reversed-phase column is commonly used for the separation of bile acids.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with an additive like formic acid or ammonium (B1175870) acetate, is used for elution.
-
Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is generally preferred for bile acid analysis.
-
MRM Transitions: Since 3-epi-DCA is an isomer of deoxycholic acid (DCA), they share the same precursor and product ions. Their differentiation relies on chromatographic separation. The precursor ion for DCA (and thus 3-epi-DCA) in negative mode is m/z 391.3. A common product ion is m/z 347.3, resulting from the loss of the carboxyl group and water. It is essential to optimize the collision energy for this transition on the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 391.3 | 347.3 |
| d4-Deoxycholic acid (IS) | 395.3 | 351.3 |
Method Validation:
A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) and should include the assessment of:
-
Selectivity and Specificity: Ensuring no interference from other endogenous compounds at the retention time of 3-epi-DCA.
-
Linearity and Range: Establishing a linear relationship between the concentration and the instrument response over a defined range.
-
Accuracy and Precision: Determining the closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Recovery: Assessing the extraction efficiency of the sample preparation method.
-
Matrix Effect: Evaluating the influence of co-eluting matrix components on the ionization of the analyte.
-
Stability: Testing the stability of the analyte in the biological matrix and in the final extract under various storage conditions.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for 3-epi-DCA analysis in tissues.
Signaling Pathway Context (Simplified)
Caption: Simplified bile acid metabolism pathway.
References
3-Epideoxycholic Acid: Application Notes and Protocols for Therapeutic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Epideoxycholic acid (3-epiDCA) is a secondary bile acid, representing an epimer of deoxycholic acid (DCA). It is formed through the metabolic activity of the gut microbiota. While extensive research exists on the therapeutic applications of other bile acids like chenodeoxycholic acid (CDCA) and ursodeoxycholic acid (UDCA), 3-epiDCA remains a relatively understudied molecule. However, its structural similarity to other bioactive bile acids suggests potential therapeutic utility, particularly in the realms of immunomodulation and metabolic diseases.
These application notes provide a comprehensive overview of the current understanding of bile acid signaling and propose detailed protocols for investigating the therapeutic potential of 3-epiDCA. Given the limited direct research on 3-epiDCA, the following sections extrapolate from the known functions of related bile acids and provide hypothetical experimental frameworks to guide future research.
Potential Therapeutic Applications and Mechanisms of Action
Bile acids are now recognized as crucial signaling molecules that regulate a variety of physiological processes, primarily through the activation of the farnesoid X receptor (FXR) and the G-protein coupled receptor TGR5.[1][2][3][4][5][6] The therapeutic potential of 3-epiDCA likely lies in its ability to modulate these pathways.
Immunomodulation and Inflammatory Diseases
Certain secondary bile acids have demonstrated the ability to influence immune responses. For instance, some bile acids can promote the generation of regulatory T cells (Tregs), which are critical for maintaining immune tolerance and suppressing inflammatory responses. This suggests a potential therapeutic role for 3-epiDCA in autoimmune and inflammatory conditions such as inflammatory bowel disease (IBD).
Metabolic Diseases
Bile acid signaling is intricately linked to the regulation of glucose, lipid, and energy metabolism.[5][7] Activation of FXR and TGR5 by various bile acids can improve insulin (B600854) sensitivity, increase energy expenditure, and modulate lipid profiles.[5][8] Therefore, 3-epiDCA could be investigated as a potential therapeutic agent for metabolic syndrome, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[7][9]
Signaling Pathways
The primary signaling pathways for bile acids involve the nuclear receptor FXR and the cell surface receptor TGR5.
-
FXR Activation: As a nuclear receptor, FXR regulates the transcription of numerous genes involved in bile acid, lipid, and glucose metabolism.[1][4][6] Activation of FXR in the liver and intestine plays a central role in maintaining metabolic homeostasis.[6][10]
-
TGR5 Activation: TGR5 is a G-protein coupled receptor expressed in various tissues, including the intestine, gallbladder, and certain immune cells.[2][3] Its activation can lead to the secretion of glucagon-like peptide-1 (GLP-1), which has beneficial effects on glucose metabolism, and can also modulate inflammatory responses.[2][11][12][13]
Quantitative Data for Related Bile Acids
Direct quantitative data on the therapeutic efficacy of 3-epiDCA is not currently available in the public domain. However, studies on structurally related bile acids provide a basis for designing future experiments. The following table summarizes key quantitative findings for deoxycholic acid (DCA) and chenodeoxycholic acid (CDCA).
| Bile Acid | Model System | Concentration/Dose | Observed Effect | Citation |
| DCA | J774A.1 Macrophages | 100 µM | Activation of NLRP3 inflammasome and IL-1β secretion. | [14] |
| DCA | C57BL/6 Mice | 4mM (enema) | Aggravation of DSS-induced colitis. | [14] |
| DCA | HT-29, Caco-2, HCT 116 cells | <10 µM | Stimulation of cell proliferation. | [15][16] |
| CDCA | C57BL/6 Mice | 0.3% in diet | Hepatotoxicity observed. | [17] |
| CDCA | 3T3-L1 Adipocytes | Not specified | Improved metabolic status (more oxidative). | [18] |
Experimental Protocols
The following are detailed, proposed protocols for investigating the therapeutic potential of this compound. These are based on established methodologies for studying other bile acids and should be optimized for 3-epiDCA.
Protocol 1: In Vitro Assessment of Anti-inflammatory Activity - Treg Induction Assay
This protocol is designed to determine if 3-epiDCA can induce the differentiation of regulatory T cells (Tregs) from naive CD4+ T cells.
Materials:
-
This compound (3-epiDCA)
-
Human peripheral blood mononuclear cells (PBMCs)
-
Naive CD4+ T Cell Isolation Kit
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol
-
Recombinant human IL-2
-
Recombinant human TGF-β
-
Anti-human CD3 and CD28 antibodies
-
Flow cytometry antibodies: Anti-CD4, Anti-CD25, Anti-Foxp3
-
FACS buffer (PBS with 2% FBS)
-
Fixation/Permeabilization Buffer
Procedure:
-
Isolation of Naive CD4+ T cells: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Subsequently, isolate naive CD4+ T cells using a magnetic-activated cell sorting (MACS) negative selection kit according to the manufacturer's instructions.[19][20]
-
Cell Culture and Treatment:
-
Coat a 96-well plate with anti-CD3 antibody.
-
Seed the naive CD4+ T cells at a density of 1 x 10^5 cells/well.
-
Add soluble anti-CD28 antibody.
-
Add recombinant human IL-2 and TGF-β to the culture medium.
-
Prepare a stock solution of 3-epiDCA in a suitable solvent (e.g., DMSO) and add it to the cell cultures at various final concentrations (e.g., 1, 10, 50, 100 µM). Include a vehicle control.
-
-
Incubation: Incubate the cells for 4-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with FACS buffer.
-
Stain for surface markers (CD4, CD25) for 30 minutes on ice.
-
Fix and permeabilize the cells using a fixation/permeabilization buffer kit.
-
Stain for the intracellular marker Foxp3 for 30 minutes at room temperature.
-
Wash the cells and acquire data on a flow cytometer.
-
-
Data Analysis: Analyze the percentage of CD4+CD25+Foxp3+ cells to determine the induction of Tregs by 3-epiDCA.
Protocol 2: In Vivo Assessment of Anti-inflammatory Activity - DSS-Induced Colitis Model
This protocol outlines the procedure for inducing colitis in mice using dextran (B179266) sulfate (B86663) sodium (DSS) and evaluating the therapeutic effect of 3-epiDCA.[14][21][22][23]
Materials:
-
This compound (3-epiDCA)
-
C57BL/6 mice (8-10 weeks old)
-
Dextran sulfate sodium (DSS, 36-50 kDa)
-
Vehicle for 3-epiDCA (e.g., 0.5% carboxymethylcellulose)
-
Anesthesia (e.g., isoflurane)
-
Tools for oral gavage and dissection
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Induction of Colitis:
-
Provide mice with drinking water containing 2.5-3% (w/v) DSS ad libitum for 7 days.
-
A control group receives regular drinking water.
-
-
Treatment:
-
Divide the DSS-treated mice into groups: DSS + vehicle and DSS + 3-epiDCA (at least two different doses, e.g., 10 mg/kg and 50 mg/kg).
-
Administer 3-epiDCA or vehicle daily by oral gavage, starting from day 1 of DSS administration.[24]
-
-
Monitoring:
-
Monitor body weight, stool consistency, and presence of blood in the stool daily.
-
Calculate a Disease Activity Index (DAI) based on these parameters.
-
-
Termination and Sample Collection:
-
On day 8, euthanize the mice.
-
Measure the length of the colon.
-
Collect colon tissue for histological analysis (H&E staining) and measurement of inflammatory markers (e.g., myeloperoxidase activity, cytokine levels via qPCR or ELISA).
-
-
Data Analysis: Compare the DAI scores, colon length, histological scores, and inflammatory markers between the different treatment groups to assess the therapeutic effect of 3-epiDCA.
Protocol 3: In Vitro Assessment of Effects on Colon Cancer Cell Proliferation
This protocol is to determine the effect of 3-epiDCA on the proliferation of human colon cancer cell lines.[15][16][25][26]
Materials:
-
This compound (3-epiDCA)
-
Human colon cancer cell lines (e.g., HCT116, HT-29, Caco-2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Cell proliferation assay kit (e.g., MTT, WST-1, or BrdU)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the colon cancer cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treatment:
-
Prepare a range of 3-epiDCA concentrations in culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of 3-epiDCA. Include a vehicle control.
-
-
Incubation: Incubate the cells for 24, 48, and 72 hours.
-
Proliferation Assay:
-
At each time point, perform the cell proliferation assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis: Calculate the cell viability or proliferation rate relative to the vehicle control to determine the effect of 3-epiDCA on colon cancer cell growth.
Safety and Toxicology
The safety profile of 3-epiDCA has not been extensively studied. General safety data for bile acids suggest that they can be irritating to the skin and eyes.[25] High concentrations of certain secondary bile acids like DCA have been associated with cytotoxicity and are considered potential tumor promoters in the colon.[15][25] Therefore, thorough toxicological studies are essential before considering 3-epiDCA for therapeutic use.[27][28][29]
Conclusion and Future Directions
This compound represents a novel, yet under-explored, secondary bile acid with potential therapeutic applications in inflammatory and metabolic diseases. Its structural similarity to other well-characterized bile acids suggests that it may act through the FXR and TGR5 signaling pathways. The provided protocols offer a framework for the systematic investigation of 3-epiDCA's biological activities. Future research should focus on:
-
Determining the binding affinity and activation potential of 3-epiDCA for FXR and TGR5.
-
Conducting in vivo efficacy studies in relevant animal models of inflammatory and metabolic diseases.
-
Elucidating the downstream molecular mechanisms of 3-epiDCA action.
-
Performing comprehensive safety and toxicology assessments.
A deeper understanding of the biological functions of 3-epiDCA will be crucial in determining its potential as a novel therapeutic agent.
References
- 1. FXR, a bile acid receptor and biological sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bile Acids Signal via TGR5 to Activate Intestinal Stem Cells and Epithelial Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FXR Activation Increases Reverse Cholesterol Transport by Modulating Bile Acid Composition and Cholesterol Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bile Acids, Obesity, and the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of different bile acids on the intestine through enterohepatic circulation based on FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bile acids and the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deoxycholic acid ameliorates obesity and insulin resistance by enhancing lipolysis and thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hyodeoxycholic Acid Ameliorates Metabolic Syndrome Through Pathways of Primary Bile Acid Synthesis and Fatty Acid Degradation: Insights From a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FXR activation by obeticholic acid or nonsteroidal agonists induces a human-like lipoprotein cholesterol change in mice with humanized chimeric liver - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chenodeoxycholic acid activates the TGR5/TRPA1-5-HT pathway to regulate intestinal motility in breastfed infants and mouse models - Shan- Translational Pediatrics [tp.amegroups.org]
- 13. Chenodeoxycholic acid activates the TGR5/TRPA1-5-HT pathway to regulate intestinal motility in breastfed infants and mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Deoxycholic Acid Triggers NLRP3 Inflammasome Activation and Aggravates DSS-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Promotion of Deoxycholic Acid Effect on Colonic Cancer Cell Lines In Vitro by Altering the Mucosal Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Dose-Response of Five Bile Acids on Serum and Liver Bile Acid Concentrations and Hepatotoxicty in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The bile acid chenodeoxycholic acid directly modulates metabolic pathways in white adipose tissue in vitro: insight into how bile acids decrease obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Protocol for in vitro isolation, induction, expansion, and determination of human natural regulatory T cells and induced regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Generation of Induced Regulatory T Cells from Primary Human Naïve and Memory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mpbio.com [mpbio.com]
- 24. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Toxicity of bile acids to colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Promotion of Deoxycholic Acid Effect on Colonic Cancer Cell Lines In Vitro by Altering the Mucosal Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Genotoxicity and acute and subchronic toxicity studies of a standardized methanolic extract of Ficus deltoidea leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Acute and chronic toxicity studies on ethanolic leaf extracts of Clerodendrum viscosum and Leucas indica in Swiss albino mice - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Extrapolating from acute to chronic toxicity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Epideoxycholic Acid Extraction from Feces
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of 3-Epideoxycholic acid (3-EDCA) from fecal samples. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in fecal sample preparation for 3-EDCA extraction?
A1: The initial and one of the most critical steps is the immediate and thorough homogenization of the fecal sample.[1] Fecal samples are notoriously heterogeneous, and failure to properly homogenize the entire sample will lead to significant variability and non-reproducible results.[2] It is recommended to either freeze-dry (lyophilize) the sample to remove water content and then pulverize it into a uniform powder or to homogenize the wet stool thoroughly before taking an aliquot for extraction.[1][3]
Q2: Should I use wet or dried (lyophilized) feces for 3-EDCA extraction?
A2: This is a subject of ongoing discussion, and the optimal choice may depend on your specific protocol and analytical goals.
-
Wet Feces: Extracting from wet feces can offer better recovery for certain bile acids, particularly conjugated ones.[4][5][6] One optimized method suggests using wet feces with a minimal clean-up, while a second aliquot is dried to determine the water content for accurate normalization.[4][7]
-
Dried (Lyophilized) Feces: Lyophilization creates a homogenous powder that is easier to handle, store, and accurately weigh.[2][3] However, some studies have shown that extracting from dried feces can lead to reduced recovery of some bile acids.[4][6][7] This reduced recovery might be corrected by spiking the sample with deuterated internal standards before the drying process.[4][7]
Q3: Which extraction solvent is best for 3-EDCA?
A3: Methanol (B129727) and ethanol (B145695) are the most commonly used and effective solvents for extracting bile acids from feces.
-
Methanol: Ice-cold methanol is frequently used and has shown good recovery rates.[4]
-
Ethanol: An ethanol-based extraction, sometimes with the addition of 0.1 N NaOH, is also a well-established method.[8] A 5% ammonium-ethanol aqueous solution has also been reported to yield good recoveries for a broad range of bile acids.[5]
-
Acetonitrile (B52724): While effective for protein precipitation and used in mobile phases for LC-MS analysis, it is also a viable extraction solvent.[1][9]
The choice of solvent should be optimized and validated for your specific analytical platform (e.g., LC-MS/MS, GC-MS).
Q4: Is a sample clean-up step necessary after the initial extraction?
A4: Due to the complexity of the fecal matrix, which contains proteins, lipids, and salts, a clean-up step is often recommended to reduce matrix effects and prevent contamination of the analytical column.[5][6] Common clean-up methods include:
-
Solid-Phase Extraction (SPE): C18 cartridges are frequently used to purify bile acid extracts.[3][8]
-
Liquid-Liquid Extraction (LLE): This technique uses immiscible solvents to separate bile acids from interfering substances.[1]
-
Protein Precipitation: Adding a precipitating agent like methanol or acetonitrile can effectively remove proteins.[1]
-
Filtration: At a minimum, passing the final extract through a 0.22 µm filter is crucial before injection into an LC-MS system.[4]
However, some simple extraction methods with minimal cleanup have also been successfully developed, which can be advantageous for high-throughput studies.[4][7]
Q5: How can I ensure the accuracy and reproducibility of my 3-EDCA quantification?
A5: To ensure high-quality data, you should:
-
Use Internal Standards: Spike your samples with a stable isotope-labeled internal standard (e.g., deuterated 3-EDCA) before starting the extraction. This accounts for analyte loss during sample preparation and corrects for matrix effects.[1][4]
-
Perform Method Validation: Validate your method according to ICH or IUPAC guidelines, assessing linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.[4]
-
Handle Samples Consistently: Avoid multiple freeze-thaw cycles of both samples and standards, as this can lead to poor recovery for some bile acids.[4][7] Store extracts in a refrigerated autosampler prior to analysis.[4][7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/No Recovery of 3-EDCA | Inefficient extraction from dried fecal matter. | Switch to extracting from wet feces or spike dried feces with an internal standard before lyophilization.[4][7] |
| Inappropriate extraction solvent. | Optimize solvent selection. Test methanol, ethanol, or acetonitrile-based solutions. A 5% ammonium–ethanol aqueous solution has shown broad applicability.[5] | |
| Degradation of analyte due to multiple freeze-thaw cycles. | Aliquot samples after initial homogenization to avoid repeated freezing and thawing of the bulk sample.[4][7] | |
| High Variability Between Replicates | Incomplete homogenization of the fecal sample. | Ensure the entire fecal specimen is thoroughly homogenized (either wet or after lyophilization) before taking analytical aliquots.[1][2] |
| Inconsistent sample handling or extraction procedure. | Follow a standardized protocol strictly for all samples. Ensure consistent timing for incubation and extraction steps. | |
| Poor Peak Shape in Chromatography | Matrix interference from co-extracted lipids, proteins, or salts. | Incorporate a sample clean-up step such as Solid-Phase Extraction (SPE) with a C18 cartridge or Liquid-Liquid Extraction (LLE).[1][3] |
| Particulate matter in the final extract. | Filter all extracts through a 0.22 µm syringe filter before injecting them into the LC system.[4] | |
| Signal Suppression/Enhancement (Matrix Effect) | Co-elution of interfering compounds from the complex fecal matrix. | Use a stable isotope-labeled internal standard that co-elutes with 3-EDCA to normalize the signal.[1] |
| Insufficient sample cleanup. | Optimize or add a cleanup step (SPE, LLE) to remove interfering substances.[1][5] | |
| Dilute the sample extract to reduce the concentration of interfering matrix components. |
Quantitative Data Summary
The following tables summarize key quantitative data from relevant studies to aid in method selection and optimization.
Table 1: Comparison of Bile Acid Recovery from Wet vs. Dried Feces
| Bile Acid | Recovery from Wet Feces (%) | Recovery from Dried Feces (%) | Reference |
| CDCA | ~100% | ~50% | [4] |
| CA | ~100% | ~50% | [4] |
| Glycine-conjugated BAs | ~100% | 0.2 - 23% | [4] |
| General Trend | Higher Recovery | Significantly Lower Recovery | [4][6] |
Table 2: Performance Metrics of a Validated LC-MS/MS Method for Fecal Bile Acids
| Parameter | Result | Reference |
| Recovery Range | 83.58% to 122.41% | [4][7] |
| Intra-day & Inter-day Precision | > 80% | [4][7] |
| Limit of Detection (LOD) | 2.5 to 15 nM | [4][7] |
| Linearity (r²) | 0.995 to 0.999 | [5] |
Experimental Protocols
Protocol 1: Simple Extraction from Wet Feces (Adapted from Shafaei et al., 2021)
This method prioritizes simplicity and is suitable for large-scale studies.
-
Homogenization: Homogenize the entire wet fecal sample thoroughly.
-
Aliquoting: Weigh approximately 0.5 g of the homogenized wet feces into a centrifuge tube.
-
Internal Standard Spiking: Add 10 µL of an internal standard mix (containing deuterated bile acids) to the sample.
-
Extraction: Add 1 mL of ice-cold methanol. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 21,000 rpm) for 20 minutes at 4°C.[4]
-
Supernatant Collection: Carefully collect the supernatant.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Analysis: The sample is now ready for LC-MS/MS analysis.
-
Dry Weight Correction: Separately, weigh an aliquot of the wet fecal sample, dry it completely (e.g., lyophilize or oven-dry), and weigh it again to determine the water content. Use this to express the final bile acid concentration per gram of dry feces.[4][7]
Protocol 2: Extraction from Lyophilized Feces with SPE Cleanup (General Protocol)
This method is suitable when a powdered, homogenous sample is preferred and cleaner extracts are required.
-
Lyophilization: Freeze-dry the entire fecal sample until a constant weight is achieved.
-
Homogenization: Pulverize the dried feces into a fine, homogenous powder.
-
Aliquoting: Weigh approximately 10-20 mg of the lyophilized powder into a glass tube.[3]
-
Reconstitution & Hydrolysis (Optional): Add 250 µL of cold water and heat at 90°C for 10 minutes to inactivate bacterial enzymes.[3] If analyzing total bile acids, an enzymatic (e.g., cholylglycine hydrolase) or chemical hydrolysis step may be required to deconjugate amidated bile acids.[3]
-
Extraction: Add an appropriate volume of extraction solvent (e.g., 1.5 mL of ethanol) and reflux for 1 hour or sonicate for 15-30 minutes.[3]
-
Centrifugation: Centrifuge the sample and collect the supernatant.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol, followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 25% ethanol) to remove polar impurities.[3]
-
Elute the bile acids with a high percentage of organic solvent (e.g., ethanol or methanol).[3]
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen.[1] Reconstitute the dried extract in a suitable mobile phase (e.g., 50% methanol/water) for analysis.[1]
Visualizations
Caption: General workflow for 3-EDCA extraction from fecal samples.
Caption: Decision tree for troubleshooting low 3-EDCA recovery.
References
- 1. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. Heterogeneity and lyophilization comparison of stool processing for gastrointestinal bile acid measurement by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ro.ecu.edu.au [ro.ecu.edu.au]
- 5. mdpi.com [mdpi.com]
- 6. Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extraction and quantitative determination of bile acids in feces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid and improved method for the determination of bile acids in human feces using MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
overcoming matrix effects in 3-Epideoxycholic acid LC-MS/MS analysis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering challenges, particularly with matrix effects, during the quantitative analysis of 3-Epideoxycholic acid (3-EDCA) and other bile acids using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant problem in 3-EDCA analysis?
A: A matrix effect is the alteration of ionization efficiency for an analyte, such as 3-EDCA, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, serum, urine).[1][2] This interference can either suppress or enhance the analyte's signal at the mass spectrometer's ion source, leading to inaccurate and unreliable quantitative results.[2][3] Biological samples are complex, containing high concentrations of endogenous components like phospholipids (B1166683), salts, and proteins that can cause these effects.[2][4][5] Electrospray ionization (ESI), a common technique used in LC-MS/MS, is particularly susceptible to these interferences.[6][7]
Q2: What are the most common sources of matrix effects in bile acid analysis?
A: The primary sources of matrix effects in the analysis of bile acids like 3-EDCA from biological fluids are:
-
Phospholipids: These are major components of cell membranes and are notorious for causing significant ion suppression in ESI-MS.[4] They often co-extract with bile acids during sample preparation and can co-elute during chromatography.[4]
-
Salts and Endogenous Metabolites: High concentrations of salts and other small molecules in plasma, serum, or urine can compete with the analyte for ionization.[2]
-
Proteins: Although most sample preparation methods aim to remove proteins, residual amounts can still precipitate in the system, fouling the ion source and causing signal instability.[6]
-
Sample Collection and Additives: Anticoagulants used in blood collection tubes or other additives can also interfere with the analysis.[2][8]
Q3: How can I quantitatively assess the matrix effect in my 3-EDCA assay?
A: The most common quantitative method is the post-extraction spike method .[2][6] This involves comparing the peak area of 3-EDCA spiked into an extracted blank matrix (a sample that does not contain the analyte) with the peak area of 3-EDCA in a neat solvent. The ratio of these two responses is called the Matrix Factor (MF) .[2]
-
MF = 1: No matrix effect.
-
MF < 1: Ion suppression.
-
MF > 1: Ion enhancement.
A detailed protocol for this assessment is provided in the "Experimental Protocols" section. For a qualitative assessment to identify regions of ion suppression in your chromatogram, the post-column infusion method can be used.[1][3][9]
Q4: What is the best internal standard (IS) to use for 3-EDCA analysis?
A: The gold standard is a stable isotope-labeled (SIL) internal standard , such as deuterated this compound (e.g., 3-EDCA-d4).[3][10][11] A SIL-IS is considered the best choice because it has nearly identical chemical properties and chromatographic retention time to the analyte.[6][12] Therefore, it experiences the same degree of matrix effect (ion suppression or enhancement) as the actual 3-EDCA. By measuring the ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be effectively compensated for, leading to highly accurate and precise quantification.[2]
Troubleshooting Guide
Problem: I'm seeing poor sensitivity, low signal-to-noise, or inconsistent results for 3-EDCA.
This is a classic symptom of ion suppression. Follow these steps to diagnose and resolve the issue.
Caption: Troubleshooting workflow for poor sensitivity in 3-EDCA analysis.
Problem: My post-column infusion experiment shows a significant drop in signal where 3-EDCA elutes.
This confirms that co-eluting matrix components are causing ion suppression.
-
Solution 1: Improve Sample Preparation: Your current sample preparation (e.g., protein precipitation) may not be sufficient.[6] Phospholipids are a likely culprit.[4] Switch to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to achieve a cleaner extract. See the detailed protocols below.
-
Solution 2: Modify Chromatographic Conditions: Adjust your LC gradient to better separate 3-EDCA from the interfering peaks.[3][13] You can try using a different stationary phase (e.g., a column with a different chemistry) or altering the mobile phase composition.[13][14] The goal is to move the 3-EDCA peak away from the region of ion suppression.[13]
Problem: The retention time for 3-EDCA is shifting between different samples.
Retention time shifts can be caused by strong matrix effects.[15][16] Components in the sample matrix can interact with the analyte or the stationary phase, altering the analyte's retention behavior.[16]
-
Solution: A more effective sample cleanup is required. As noted above, implementing a robust SPE or LLE protocol can remove the interfering compounds that cause these shifts.[6] This not only addresses the retention time variability but also improves overall data quality by reducing ion suppression. Additionally, ensure the column is properly equilibrated between injections and that system backpressure is stable.[5]
Experimental Protocols
Protocol 1: Sample Preparation via Solid-Phase Extraction (SPE)
This protocol is effective for removing phospholipids and other interferences from plasma or serum.
-
Sample Pre-treatment: To 100 µL of plasma/serum, add 10 µL of a suitable SIL-IS working solution (e.g., 3-EDCA-d4).
-
Protein Precipitation: Add 300 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at 14,000 x g for 10 minutes to pellet proteins.[14]
-
SPE Conditioning: Condition a mixed-mode SPE cartridge (e.g., reverse-phase with anion exchange) by washing sequentially with 1 mL of methanol (B129727) and 1 mL of water.
-
Loading: Transfer the supernatant from step 2 to the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the bile acids with 1 mL of 5% formic acid in methanol.
-
Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water) for LC-MS/MS injection.
Protocol 2: Sample Preparation via Liquid-Liquid Extraction (LLE)
LLE is a classic technique to separate analytes based on their solubility.
-
Sample Pre-treatment: To 100 µL of plasma/serum, add 10 µL of the SIL-IS working solution.
-
Extraction: Add 500 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).[6] Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Dry & Reconstitute: Evaporate the organic solvent to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for analysis.
Protocol 3: Assessment of Matrix Factor (MF)
This protocol quantitatively determines the extent of matrix effects.[2]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the 3-EDCA standard and IS into the final reconstitution solvent.
-
Set B (Post-Spike Matrix): Extract a blank biological matrix (e.g., plasma from a source known to be free of bile acids) using your chosen sample preparation protocol (SPE or LLE). Spike the 3-EDCA standard and IS into the final, clean extract.
-
Set C (Pre-Spike Matrix): Spike the 3-EDCA standard and IS into the blank biological matrix before performing the sample preparation protocol. (This set is used to determine recovery).
-
-
Analyze: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Factor (MF):
-
MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
-
Calculate Recovery:
-
Recovery % = [(Mean Peak Area of Set C) / (Mean Peak Area of Set B)] * 100
-
Quantitative Data Summary
The following table summarizes typical performance data for different sample preparation methods used in bile acid analysis. Values are illustrative and will vary based on the specific matrix and LC-MS/MS system.
| Sample Preparation Method | Typical Analyte Recovery (%) | Typical Matrix Factor (MF) | Key Advantage |
| Protein Precipitation (PPT) | 85 - 105% | 0.4 - 0.8 (Significant Suppression) | Fast and simple.[6] |
| Liquid-Liquid Extraction (LLE) | 70 - 95% | 0.8 - 1.1 (Minimal Suppression) | Good removal of salts and some phospholipids.[6] |
| Solid-Phase Extraction (SPE) | 80 - 100% | 0.9 - 1.1 (Minimal to No Suppression) | Excellent removal of phospholipids and other interferences.[4] |
Visual Guides
General Workflow for 3-EDCA Analysis
Caption: A standard workflow for quantitative analysis of 3-EDCA.
Concept of a Stable Isotope-Labeled Internal Standard
Caption: Using a SIL-IS to compensate for signal suppression.
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. providiongroup.com [providiongroup.com]
- 8. researchgate.net [researchgate.net]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. agilent.com [agilent.com]
- 15. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Separation of Bile Acid Epimers
For Researchers, Scientists, and Drug Development Professionals
The precise separation of bile acid epimers is a critical yet often challenging task in metabolic research and drug development. Their structural similarity demands meticulous method development and troubleshooting. This technical support center provides comprehensive guidance to address common issues encountered during the chromatographic separation of these complex biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a separation method for bile acid epimers?
A1: A common and effective starting point is using a reversed-phase C18 column with a gradient elution.[1] The mobile phase typically consists of an aqueous component with an acidic additive, such as 0.1% formic acid, and an organic modifier like acetonitrile (B52724) or methanol (B129727). A shallow gradient is often necessary to achieve adequate resolution between the various bile acid species.[1]
Q2: How critical is the mobile phase pH for separating bile acid epimers?
A2: The pH of the mobile phase is a crucial parameter. Altering the pH can change the ionization state of bile acids, which significantly impacts their retention times and separation.[1][2][3] Since bile acids have different pKa values (taurine-conjugated ~1.5, glycine-conjugated ~4.5, and unconjugated ~6), adjusting the pH can selectively alter the polarity of different bile acid classes, thereby improving resolution.[2][3]
Q3: When should I consider using a chiral stationary phase?
A3: If you are struggling to separate specific epimers like ursodeoxycholic acid (UDCA) and chenodeoxycholic acid (CDCA) with standard C18 or other achiral columns, a chiral stationary phase should be considered. These columns are specifically designed for the separation of stereoisomers and can provide the necessary selectivity for resolving closely related epimers.[1]
Q4: What are the benefits of using UHPLC over traditional HPLC for bile acid analysis?
A4: Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns with sub-2 µm particles. This results in significantly higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC.[1] These advantages are particularly beneficial for resolving complex mixtures of structurally similar bile acid isomers.
Q5: Can I use isocratic elution for separating bile acid epimers?
A5: While gradient elution is more common for complex bile acid mixtures, isocratic methods can be effective for separating specific, less complex mixtures. For instance, an isocratic mobile phase of methanol, acetonitrile, and 10 mM ammonium (B1175870) acetate (B1210297) (40:40:20 v/v/v) has been successfully used to separate UDCA.[4][5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the chromatographic analysis of bile acid epimers, offering potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution Between Epimers | Insufficient Stationary Phase Selectivity: Standard C18 columns may not offer enough selectivity for closely related epimers.[1] | Change Column Chemistry: Consider using a phenyl-hexyl column for different selectivity or a chiral stationary phase specifically designed for diastereomeric separations.[1] Experimenting with C18 columns from different manufacturers can also be beneficial as bonding densities and end-capping can vary.[1] A biphenyl (B1667301) column has also been shown to be effective.[6] |
| Suboptimal Mobile Phase Composition: The organic modifier and additives play a crucial role in resolution. | Vary Organic Modifier: Switch between or use a combination of acetonitrile and methanol to alter selectivity.[1] Adjust Mobile Phase pH: Modifying the pH can change the ionization state of bile acids, significantly impacting their retention and separation.[1][2][3] Modify Additives: Adjust the concentration of additives like formic acid or ammonium acetate.[7][8] | |
| Peak Tailing | Secondary Interactions with Stationary Phase: Residual silanol (B1196071) groups on silica-based columns can interact with the acidic bile acids, causing tailing. | Use a Deactivated Column: Employ a column with end-capping to minimize silanol interactions. Lower Mobile Phase pH: Operating at a lower pH can suppress the ionization of silanol groups.[9] Use a Mobile Phase Buffer: Buffers can help maintain a consistent pH and mask residual silanol interactions.[9] |
| Column Overload: Injecting too much sample can lead to peak distortion.[9][10] | Reduce Sample Concentration: Dilute the sample or reduce the injection volume.[9][10] | |
| Column Bed Deformation or Contamination: A void at the column inlet or a blocked frit can cause tailing.[9][11] | Flush the Column: Wash the column with a strong solvent. If the problem persists, the column may need to be replaced.[10] Reversing the column for a backflush can sometimes dislodge particulates from the inlet frit.[11] | |
| Peak Fronting | Poor Sample Solubility: If the bile acids are not fully dissolved in the injection solvent, it can lead to fronting. | Ensure Complete Dissolution: Make sure the sample is fully dissolved. If necessary, change the sample solvent to one more compatible with the mobile phase.[10] |
| Column Collapse: A void at the head of the column can cause this issue. | Replace the Column: This typically requires a new column. Using a guard column can help protect the analytical column.[10] | |
| Broad Peaks | Column Contamination or Aging: An old or contaminated column can lose efficiency. | Column Regeneration/Replacement: Flush the column with a strong solvent. If performance doesn't improve, replace the column.[10] |
| Excessive Extra-Column Volume: Long or wide-bore tubing between the injector, column, and detector can cause peak broadening. | Minimize Dead Volume: Use shorter tubing with a smaller internal diameter.[10] | |
| Split Peaks | Partially Blocked Column Frit: Debris can cause the sample to be distributed unevenly onto the column. | Backflush the Column: Reverse the column and flush to waste. If this doesn't resolve the issue, replace the frit or the column.[11] |
| Sample Solvent Incompatibility: If the sample solvent is much stronger than the mobile phase, it can cause peak distortion. | Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase or a weaker solvent. |
Experimental Protocols
General UHPLC-MS/MS Methodology for Bile Acid Epimer Separation
This protocol provides a general methodology that can be adapted for the separation of various bile acid isomers.
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of serum or plasma, add 780 µL of ice-cold methanol and 20 µL of an internal standard solution.[7]
-
Vortex the mixture for 20 seconds to precipitate proteins.[7]
-
Centrifuge at high speed (e.g., 18,000 rcf) for 5 minutes.[7]
-
Transfer the supernatant to a new tube for analysis.[7]
2. Chromatographic Conditions
-
Column: A reversed-phase column is typically used. Common choices include:
-
Mobile Phase:
-
Gradient Elution: A shallow gradient is often optimal. An example gradient is:
-
Start at a low percentage of organic phase (e.g., 5-30% B).
-
Gradually increase the percentage of the organic phase over 10-20 minutes to elute the more hydrophobic bile acids.
-
Include a column wash step with a high percentage of organic phase.
-
Re-equilibrate the column at the initial conditions before the next injection.
-
-
Flow Rate: Typically 0.3 - 0.5 mL/min.[1]
-
Column Temperature: 40 - 60 °C.[1]
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is most common for bile acid analysis.[14]
-
Detection: Multiple Reaction Monitoring (MRM) is used for targeted quantification of specific bile acids and their epimers.
-
Key Parameters: Optimize desolvation gas flow, sheath gas flow, nebulizer pressure, and capillary temperature for your specific instrument.[5]
Quantitative Data Summary
The following table summarizes typical chromatographic parameters for the separation of key bile acid epimers.
| Parameter | UDCA / CDCA Separation | Conjugated Epimer Separation (e.g., GUDCA/GCDCA) | Reference |
| Column | Waters Symmetry C18 (150 x 4.6 mm, 5 µm) | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) | [5],[14] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | 10 mM Ammonium Acetate in Water (pH 9 with NH4OH) | [5],[14] |
| Mobile Phase B | Methanol:Acetonitrile (50:50) | Acetonitrile | [5],[14] |
| Gradient | Isocratic (40:40:20 A:B) | 40% B to 60% B | [5],[14] |
| Flow Rate | 0.4 mL/min | 0.7 mL/min | [5],[14] |
| Column Temp. | 35 °C | Not specified | [5] |
| Retention Time (UDCA) | ~3.1 min | - | [4] |
| Retention Time (CDCA) | Varies with exact conditions | - | |
| Retention Time (GUDCA) | - | Varies with exact conditions | |
| Retention Time (GCDCA) | - | Varies with exact conditions |
Visual Guides
General Workflow for Bile Acid Epimer Analysis
Caption: A typical workflow for the analysis of bile acid epimers.
Troubleshooting Logic for Poor Resolution
Caption: A decision tree for troubleshooting poor chromatographic resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative-Profiling of Bile Acids and their Conjugates in Mouse Liver, Bile, Plasma, and Urine Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Rapid quantification of murine bile acids using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A UHPLC–MS/MS method for the quantification of 7α-hydroxy-4-cholesten-3-one to assist in diagnosis of bile acid malabsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low recovery of 3-Epideoxycholic acid during sample prep
Welcome to the technical support center for 3-Epideoxycholic acid (3-EDCA) analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the sample preparation of 3-EDCA, a secondary bile acid formed by the epimerization of deoxycholic acid by gut microbiota.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-EDCA) and why is its accurate quantification important?
A1: this compound is a secondary bile acid, a microbial metabolite of Deoxycholic acid.[3] It is involved in various physiological processes, including signaling through the farnesoid X receptor (FXR).[3][4] Accurate measurement of 3-EDCA is crucial for understanding its role in metabolic diseases, liver function, and gut microbiome interactions.
Q2: What are the key physicochemical properties of 3-EDCA to consider during sample preparation?
A2: 3-EDCA is a steroid acid with a pKa value around 6, making its solubility pH-dependent.[5] It is soluble in methanol (B129727).[2] Being a dihydroxy bile acid, it is relatively hydrophobic, which influences the choice of extraction solvents.
Q3: What are the most common methods for extracting 3-EDCA from biological samples?
A3: The most common methods for bile acid extraction, including 3-EDCA, are Protein Precipitation, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).[6] The choice of method depends on the sample matrix, desired sample purity, and throughput requirements.
Q4: Why is an internal standard crucial for accurate 3-EDCA quantification?
A4: An internal standard, preferably a stable isotope-labeled version of the analyte (e.g., this compound-d4), is essential to correct for variability during sample preparation and potential matrix effects during LC-MS/MS analysis.[6][7] This ensures high accuracy and precision in quantification.
Troubleshooting Guide for Low Recovery of 3-EDCA
Low recovery of 3-EDCA can arise from various factors during sample preparation. This guide provides a systematic approach to identify and resolve common issues.
Problem: Low recovery of 3-EDCA in the final extract.
Below is a troubleshooting workflow to diagnose and address potential causes for low analyte recovery.
Caption: Troubleshooting workflow for low 3-EDCA recovery.
Quantitative Data Summary: Comparison of Extraction Methods
The choice of extraction solvent and method significantly impacts the recovery of bile acids. The following tables summarize reported recovery rates and key considerations for different sample matrices.
Table 1: Solvent Comparison for Protein Precipitation in Serum
| Solvent | Relative Recovery (%) | Reference | Notes |
| Acetonitrile (B52724) | 100 (Reference) | [8] | Considered the best solvent for deproteinizing liquid samples.[9] |
| Methanol | Lower than Acetonitrile | [8] | Effective but may result in lower concentrations for some bile acids. |
| Trichloroacetic Acid | Lower than Acetonitrile | [8] | Not recommended due to lower recovery of hydrophobic bile acids. |
Table 2: Extraction Method Recovery in Fecal Samples
| Method | Recovery Range (%) | Reference | Notes |
| Methanol Extraction | 83.58 - 122.41 | [10][11] | A simple and robust method for wet feces. |
| Ammonium-Ethanol Aqueous Solution | 80.05 - 120.83 | [11] | Suitable for a wide range of bile acids. |
| NaOH Extraction | 100 (Reference for comparison) | [8] | Considered a highly efficient method for stool extraction.[9] |
Table 3: Solid-Phase Extraction (SPE) Recovery
| Sample Matrix | Sorbent | Recovery Range (%) | Reference |
| Bile | C18 | 89.1 - 100.2 | [12] |
Experimental Protocols
Protocol 1: Protein Precipitation for Serum/Plasma Samples
This protocol is a rapid and straightforward method for preparing serum or plasma for LC-MS/MS analysis of 3-EDCA.[1][7]
Materials:
-
Serum or plasma samples
-
Internal standard solution (e.g., this compound-d4 in methanol)
-
Ice-cold acetonitrile, LC-MS grade
-
1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Refrigerated microcentrifuge
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solution (e.g., 50% methanol in water)
Procedure:
-
Pipette 100 µL of serum or plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard solution. Vortex briefly.
-
Add 400 µL of ice-cold acetonitrile (sample to solvent ratio of 1:4).
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.[1]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution. Vortex to ensure the residue is fully dissolved.
-
The sample is now ready for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Extracts
SPE is a versatile method for purifying and concentrating bile acids from various biological fluids.[12]
Materials:
-
Sample extract (e.g., supernatant from protein precipitation)
-
SPE cartridges (e.g., C18)
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
Elution solvent (e.g., methanol or acetonitrile)
-
SPE manifold (vacuum or positive pressure)
Procedure:
-
Column Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the column. Do not allow the column to dry out.
-
Sample Loading: Load the sample extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elution: Elute the bile acids with 1 mL of the elution solvent into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis as described in Protocol 1.
Protocol 3: Liquid-Liquid Extraction (LLE) for Fecal Samples
LLE is effective for isolating bile acids from complex matrices like feces.
Materials:
-
Wet fecal sample (~0.5 g)
-
Ice-cold methanol containing internal standards[10]
-
0.1% aqueous formic acid solution[10]
-
n-hexane (for optional lipid removal)
-
Centrifuge tubes
-
Homogenizer/shaker
Procedure:
-
Weigh approximately 0.5 g of wet fecal sample into a centrifuge tube.
-
Add 1.0 mL of ice-cold methanol containing the internal standard.[10]
-
Homogenize or shake for 30 minutes at 4°C.[10]
-
Centrifuge at 21,000 rpm for 20 minutes.[10]
-
Transfer the supernatant to a new tube.
-
(Optional lipid removal) Dilute the supernatant 1:5 with 0.1% aqueous formic acid. Add an equal volume of n-hexane, vortex, and centrifuge. Discard the upper n-hexane layer.[10]
-
The resulting extract is ready for LC-MS/MS analysis.
Signaling Pathway of this compound
3-EDCA, like other bile acids, can act as a signaling molecule, primarily through the farnesoid X receptor (FXR), a nuclear receptor.[13][14]
Caption: 3-EDCA signaling through the FXR pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. The Microbial Bile Acid Metabolite 3-Oxo-LCA Inhibits Colorectal Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. daneshyari.com [daneshyari.com]
- 10. ro.ecu.edu.au [ro.ecu.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 13. FXR Agonism with Bile Acid Mimetic Reduces Pre-Clinical Triple-Negative Breast Cancer Burden - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suppressing FXR promotes antiviral effects of bile acids via enhancing the interferon transcription - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Ion Suppression in 3-Epideoxycholic Acid Quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize ion suppression during the quantification of 3-Epideoxycholic acid (3-epi-DCA) by liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guide
Ion suppression is a common challenge in LC-MS-based bioanalysis, leading to reduced sensitivity, accuracy, and precision.[1][2][3] This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Solution |
| Low or no 3-epi-DCA signal | Significant ion suppression from matrix components: Co-eluting phospholipids (B1166683), salts, or other endogenous compounds can compete with 3-epi-DCA for ionization.[2][3] | Improve sample preparation: Employ more rigorous cleanup methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[2] Optimize chromatography: Adjust the gradient or mobile phase to separate 3-epi-DCA from the suppression zone.[3] Dilute the sample: If the 3-epi-DCA concentration is high enough, dilution can reduce the concentration of interfering matrix components.[1] |
| Poor reproducibility of results | Variable matrix effects between samples: The composition of biological matrices can differ, leading to inconsistent ion suppression.[2] | Use a stable isotope-labeled internal standard (SIL-IS): A SIL-IS like 3-epi-DCA-d4 will co-elute and experience similar ion suppression as the analyte, allowing for accurate correction. Matrix-matched calibrants: Prepare calibration standards in a blank matrix similar to your samples to compensate for consistent matrix effects.[2] |
| Peak fronting or tailing | Column overload: Injecting too much sample can lead to poor peak shape. | Dilute the sample or inject a smaller volume. |
| Inappropriate mobile phase: The pH or composition of the mobile phase may not be optimal for 3-epi-DCA. | Adjust the mobile phase pH or the organic solvent ratio. | |
| Shifting retention times | Inconsistent mobile phase preparation: Variations in mobile phase composition can affect retention times. | Prepare fresh mobile phase daily and ensure accurate mixing. |
| Column degradation: The stationary phase can degrade over time, especially with complex biological samples. | Use a guard column and replace the analytical column as needed. |
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for 3-epi-DCA quantification?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine, feces) interfere with the ionization of the target analyte, 3-epi-DCA, in the mass spectrometer's ion source.[2][3] This leads to a decreased signal intensity, which can compromise the sensitivity, accuracy, and precision of your quantitative results.[1]
Q2: What are the primary sources of ion suppression in biological samples?
A2: The primary sources of ion suppression in biological samples are phospholipids, salts, and other endogenous metabolites that are often present at high concentrations.[2] These molecules can compete with 3-epi-DCA for the available charge in the electrospray ionization (ESI) source, reducing the number of 3-epi-DCA ions that reach the detector.
Q3: How can I detect and assess the extent of ion suppression in my assay?
A3: A common method to assess ion suppression is the post-column infusion experiment.[1] In this experiment, a constant flow of a 3-epi-DCA standard solution is introduced into the LC eluent after the analytical column. A blank matrix extract is then injected. Any dip in the constant 3-epi-DCA signal indicates a region of ion suppression.
Q4: Will using a deuterated internal standard completely eliminate the problem of ion suppression?
A4: While a deuterated internal standard (e.g., 3-epi-DCA-d4) is highly recommended and can compensate for ion suppression to a large extent, it may not be a perfect solution in all cases. Differential matrix effects can occur where the analyte and the internal standard are not suppressed to the exact same degree. This can be due to slight differences in their chromatographic elution. Therefore, it is still crucial to minimize ion suppression through effective sample preparation and chromatography.
Q5: What is the best sample preparation technique to minimize ion suppression for 3-epi-DCA?
A5: The "best" technique depends on the sample matrix and the required sensitivity.
-
Protein Precipitation (PPT): This is a simple and fast method but often results in significant ion suppression as it does not remove phospholipids and other small molecules effectively.
-
Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT by partitioning the analytes into an organic solvent, leaving many interfering substances in the aqueous phase.
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing interfering matrix components and concentrating the analyte, leading to the least amount of ion suppression.[2]
Quantitative Data Summary
The choice of sample preparation method has a significant impact on the degree of ion suppression and the overall quality of the analytical data. The following table provides a comparative summary of common techniques.
| Sample Preparation Method | Relative Ion Suppression | Recovery | Throughput | Cost per Sample | Recommendation |
| Protein Precipitation (PPT) | High | Moderate to High | High | Low | Suitable for initial screening or when high sensitivity is not required. |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate to High | Moderate | Moderate | A good balance between cleanup efficiency and throughput. |
| Solid-Phase Extraction (SPE) | Low | High | Low to Moderate | High | Recommended for methods requiring high sensitivity and accuracy, such as in clinical or regulated bioanalysis.[2] |
Experimental Protocols
Below are detailed methodologies for common sample preparation techniques and LC-MS/MS analysis for 3-epi-DCA quantification.
Sample Preparation
a) Protein Precipitation (PPT)
-
To 100 µL of plasma or serum, add 300 µL of cold acetonitrile (B52724) containing the internal standard (e.g., 3-epi-DCA-d4).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
b) Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma or serum, add the internal standard.
-
Add 500 µL of a suitable organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
c) Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load 100 µL of the plasma or serum sample (pre-treated with internal standard and diluted with water).
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elute the 3-epi-DCA with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
-
LC System: A UPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the bile acids, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for 3-epi-DCA and its internal standard should be optimized.
Visualizations
References
Technical Support Center: 3-Epideoxycholic Acid (3-EDCA) Stability Testing
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for establishing robust stability testing protocols for 3-Epideoxycholic acid (3-EDCA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-EDCA)? A1: this compound (also known as 3β-Deoxycholic acid or 3β-DCA) is a secondary bile acid.[1] It is formed in the gut by the microbial epimerization of deoxycholic acid (DCA).[1][2]
Q2: What are the standard recommended storage conditions for 3-EDCA? A2: For long-term stability, this compound solid should be stored at -20°C, where it can be stable for at least four years.[1] Some suppliers of deuterated 3-EDCA suggest storing it at room temperature, protected from light and moisture.[3] Always refer to the supplier's specific recommendations.
Q3: Why is stability testing for 3-EDCA important? A3: Stability testing is crucial for determining how the quality of a drug substance, like 3-EDCA, varies over time under the influence of environmental factors such as temperature, humidity, and light.[4][5] These studies help establish recommended storage conditions, re-test periods, and shelf life, which are essential components of regulatory documentation.[4]
Q4: What are forced degradation studies for 3-EDCA? A4: Forced degradation, or stress testing, involves intentionally exposing 3-EDCA to harsh conditions like acid, base, oxidation, heat, and light to accelerate its degradation.[4][5][6] The purpose is to identify potential degradation products, understand degradation pathways, and establish the intrinsic stability of the molecule.[4] This information is vital for developing stability-indicating analytical methods.
Q5: What analytical techniques are typically used in 3-EDCA stability studies? A5: High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for separating and quantifying 3-EDCA from its potential degradation products.[7][8] The method must be properly validated to prove it is "stability-indicating," meaning it can accurately measure the decrease in the active ingredient due to degradation.
Experimental Workflows and Pathways
Caption: Workflow for a 3-EDCA forced degradation study.
Caption: Conceptual degradation pathways for 3-EDCA.
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) of 3-EDCA
This protocol outlines the conditions for intentionally degrading 3-EDCA to identify potential degradants and establish its intrinsic stability. The goal for each condition is typically to achieve 5-20% degradation of the active ingredient.[5]
| Stress Condition | Recommended Parameters | Procedure |
| Acid Hydrolysis | 0.1 N HCl at 70°C | 1. Dissolve 3-EDCA in a minimal amount of methanol (B129727) and dilute with 0.1 N HCl to the target concentration (e.g., 1 mg/mL).[6] 2. Reflux at 70°C for 6-8 hours.[6] 3. Withdraw samples at intervals (e.g., 0, 2, 4, 6, 8 hours). 4. Neutralize with an equivalent amount of NaOH before analysis. |
| Base Hydrolysis | 0.1 N NaOH at 70°C | 1. Dissolve 3-EDCA in a minimal amount of methanol and dilute with 0.1 N NaOH to the target concentration. 2. Reflux at 70°C for 6-8 hours. 3. Withdraw samples at intervals. 4. Neutralize with an equivalent amount of HCl before analysis. |
| Oxidative Degradation | 3% H₂O₂ at Room Temp | 1. Dissolve 3-EDCA in a suitable solvent and add 3% hydrogen peroxide.[5] 2. Keep at room temperature for up to 7 days.[5] 3. Monitor the reaction at various time points (e.g., 0, 24, 48, 168 hours). 4. Quench the reaction if necessary and analyze. |
| Thermal Degradation | 80°C (Dry Heat) | 1. Place solid 3-EDCA powder in a thermostatically controlled oven at 80°C. 2. Analyze samples at specified time points (e.g., 1, 3, 7 days). 3. For solution state, heat the drug solution at 80°C and analyze at intervals. |
| Photostability | ICH Q1B Guidelines | 1. Expose solid or solution samples of 3-EDCA to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. 2. A control sample should be protected from light (e.g., with aluminum foil) to evaluate the contribution of thermal degradation.[5] |
Protocol 2: Long-Term and Accelerated Stability Testing (ICH Q1A)
This protocol is for assessing the stability of 3-EDCA under recommended storage conditions to determine its re-test period or shelf life.[9]
| Study Type | Storage Condition (Temperature / Relative Humidity) | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months, and annually thereafter.[9] |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months.[9] |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months.[9] |
Troubleshooting Guide
Caption: Troubleshooting logic for unexpected HPLC peaks.
Q: I am not observing any degradation of 3-EDCA under my stress conditions. What should I do? A: If you see less than 5% degradation, your stress conditions may be too mild. Consider increasing the severity by:
-
Acid/Base: Increasing the concentration of the acid/base (e.g., from 0.1 N to 1 N), increasing the temperature, or extending the exposure time.[6]
-
Oxidation: Increasing the concentration of H₂O₂ or the duration of exposure.
-
Thermal: Increasing the temperature. The goal is to induce measurable degradation to test the analytical method's capabilities.
Q: My forced degradation study shows over 20% degradation. Is this a problem? A: Not necessarily. The 5-20% range is a guideline to ensure that a sufficient amount of the primary compound remains to be accurately measured while enough degradation product is formed for detection.[5] If degradation is too extensive, it can be difficult to establish degradation pathways. In this case, you should reduce the severity of the stressor (e.g., lower the temperature, shorten the time, or use a lower concentration of the stress agent).
Q: I am seeing a rapid loss of 3-EDCA in my stock solution stored in the refrigerator. A: Several factors could be at play:
-
Solvent Choice: Ensure 3-EDCA is stable in your chosen solvent. Methanol is a common choice for initial solubilization.[1]
-
pH: The pH of the solution could be affecting stability. Buffer the solution if necessary.
-
Light Exposure: Even in a refrigerator, intermittent light exposure can degrade sensitive compounds. Use amber vials or wrap your container in aluminum foil.[3]
-
Container Compatibility: Ensure the compound is not adsorbing to the surface of your storage container.
Q: How should I handle and store biological samples (e.g., plasma, feces) for 3-EDCA stability analysis? A: Biological matrices contain enzymes and microbes that can alter bile acid profiles.
-
Immediate Freezing: Freeze samples at -80°C as soon as possible after collection to halt biological activity.[10]
-
Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can lead to the degradation of analytes. Aliquot samples into smaller volumes for single-use analysis.[10]
-
Extraction: For analysis, bile acids are typically extracted from the biological matrix using methods like solid-phase extraction (SPE).[11] Ensure the stability of 3-EDCA in the final extraction solvent.
References
- 1. caymanchem.com [caymanchem.com]
- 2. LIPID MAPS [lipidmaps.org]
- 3. This compound (3-epiDCA) (2,2,4,4-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. iajpr.com [iajpr.com]
- 7. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical Method Development and Validation of Obeticholic Acid Along With Stability Indicating Method by Quality by Design Approach – Oriental Journal of Chemistry [orientjchem.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 3-Epideoxycholic Acid (3-epi-DCA) Measurement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring 3-Epideoxycholic acid (3-epi-DCA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-epi-DCA) and why is its measurement important?
A1: this compound (3-epi-DCA), also known as iso-deoxycholic acid, is a secondary bile acid formed from deoxycholic acid (DCA) through epimerization by gut microbiota.[1] Its measurement is crucial as it has been shown to play a role in regulating immune responses, specifically by promoting the generation of peripheral regulatory T cells (Tregs).[1] Dysregulation of 3-epi-DCA levels may be associated with inflammatory conditions and other diseases.
Q2: What are the primary sources of variability in 3-epi-DCA measurements?
A2: Variability in 3-epi-DCA measurements can arise from pre-analytical, analytical, and biological factors. Key sources include:
-
Pre-analytical: Patient's fasted/fed status, choice of blood collection matrix (serum vs. plasma), sample handling and storage conditions.[2][3][4][5]
-
Analytical: Choice of analytical technique (LC-MS/MS is recommended), sample preparation method (e.g., protein precipitation solvent), and potential for co-elution with isomers.[2][3][4][5]
-
Biological: Individual differences in gut microbiota composition and metabolism.
Q3: Which biological matrix, serum or plasma, is recommended for 3-epi-DCA measurement?
A3: For bile acid analysis in general, plasma is often preferred over serum.[2][3][6][7] The coagulation process in serum collection can lead to the release of cellular components and introduces more variability.[6][7] For consistency and to minimize variability, it is recommended to use plasma collected with anticoagulants like EDTA.[7]
Q4: How should samples be stored to ensure the stability of 3-epi-DCA?
A4: While specific long-term stability data for 3-epi-DCA is limited, general recommendations for bile acid stability suggest storing samples at -80°C for long-term storage. For short-term storage, refrigeration at 2-8°C is acceptable, but prolonged storage at room temperature should be avoided to prevent potential degradation.[8] One study on various serum analytes showed stability for some up to 30 days at -20°C. It is crucial to minimize freeze-thaw cycles.
Q5: What is the recommended analytical method for quantifying 3-epi-DCA?
A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended method for the accurate and sensitive quantification of 3-epi-DCA and other bile acids.[2][3][4][5] This technique offers high specificity, allowing for the differentiation of isomeric bile acids, which is critical for accurate measurement.
Troubleshooting Guides
This section provides solutions to common problems encountered during the measurement of 3-epi-DCA.
Issue 1: High Variability in Replicate Measurements
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure consistent timing and technique for all sample preparation steps, including vortexing and centrifugation. Use a calibrated pipette for all liquid handling. |
| Matrix Effects | Matrix effects, such as ion suppression or enhancement, can lead to variability.[9] Implement an appropriate internal standard (e.g., a stable isotope-labeled 3-epi-DCA) to normalize for these effects. Consider a more rigorous sample cleanup method like solid-phase extraction (SPE). |
| Instrument Instability | Check the stability of the LC-MS/MS system. Run system suitability tests before and during the analytical run to monitor for drifts in retention time and signal intensity.[10] |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Step |
| Column Contamination | Contaminants from the sample matrix can accumulate on the analytical column.[11] Flush the column with a strong solvent or, if necessary, replace the column. Using a guard column can help protect the analytical column. |
| Inappropriate Mobile Phase or Gradient | Optimize the mobile phase composition and gradient elution to ensure proper interaction of 3-epi-DCA with the stationary phase. Ensure the pH of the mobile phase is appropriate for the analyte. |
| Co-elution with Isomers | 3-epi-DCA has several isomers (e.g., deoxycholic acid). If chromatographic separation is incomplete, it can lead to distorted peak shapes.[12] Optimize the chromatographic method (e.g., try a different column chemistry or a shallower gradient) to improve resolution.[12] |
Issue 3: Low Signal Intensity or Poor Sensitivity
| Potential Cause | Troubleshooting Step |
| Suboptimal MS Parameters | Optimize mass spectrometer parameters, including ionization source settings (e.g., capillary voltage, gas flows, and temperature) and collision energy for the specific MRM transition of 3-epi-DCA.[13] |
| Sample Loss During Preparation | Evaluate the recovery of 3-epi-DCA during sample extraction. If using protein precipitation, ensure the solvent effectively precipitates proteins without causing the analyte to crash out. For SPE, optimize the wash and elution steps. |
| Ion Suppression | As mentioned in Issue 1, matrix components can suppress the ionization of 3-epi-DCA.[9] Improve sample cleanup, adjust chromatography to separate 3-epi-DCA from interfering compounds, or use a different ionization technique if available. |
Issue 4: Presence of Interfering Peaks
| Potential Cause | Troubleshooting Step |
| Matrix Interference | Biological matrices are complex and can contain compounds that interfere with the analysis.[9] A more selective sample preparation method, such as SPE, can help remove these interferences. |
| Contamination from Labware or Solvents | Ensure all labware is scrupulously clean and use high-purity, LC-MS grade solvents to avoid introducing contaminants.[14] |
| Hemolysis or Lipemia in Samples | Hemolyzed or lipemic samples can introduce significant interference.[15][16][17][18][19] It is recommended to use samples with minimal hemolysis and lipemia. If unavoidable, specific sample cleanup protocols may be necessary to remove interfering substances. |
Data Presentation
Table 1: Impact of Pre-analytical Variables on Bile Acid Measurements (General)
| Variable | Condition 1 | Condition 2 | Observed Effect on Bile Acid Concentration | Reference |
| Fasting Status | Fasted | Fed | Higher concentrations of glycine-conjugated bile acids in fed state. | [2][5] |
| Sample Matrix | Plasma | Serum | Higher and more variable concentrations are often observed in serum. | [2][5][6] |
| Storage Temperature | 4°C (short-term) | -80°C (long-term) | Generally stable at both, but -80°C is recommended for long-term preservation. | |
| Protein Precipitation Solvent | Methanol (B129727) | Acetonitrile (B52724) | Methanol precipitation may yield higher total bile acid concentrations in plasma. | [3][5] |
Note: This table summarizes general findings for bile acids. Data specific to the quantitative impact on 3-epi-DCA is limited.
Table 2: Typical Performance Characteristics of LC-MS/MS Methods for Bile Acid Quantification
| Parameter | Typical Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.5 - 10 ng/mL | [20] |
| Intra-assay Precision (%CV) | < 15% | [20] |
| Inter-assay Precision (%CV) | < 15% | [20] |
| Accuracy/Recovery | 85 - 115% | [20] |
Note: These are representative values from a validated method for a panel of bile acids and may vary for 3-epi-DCA depending on the specific assay.
Experimental Protocols
Protocol 1: Quantification of 3-epi-DCA in Human Plasma using LC-MS/MS
-
Sample Collection: Collect whole blood from fasted individuals into tubes containing EDTA as an anticoagulant.
-
Plasma Preparation: Centrifuge the blood at 1,500 x g for 15 minutes at 4°C. Carefully collect the supernatant (plasma) and store at -80°C until analysis.
-
Sample Preparation (Protein Precipitation): a. Thaw plasma samples on ice. b. To 50 µL of plasma, add 150 µL of ice-cold methanol containing an appropriate internal standard (e.g., deuterated 3-epi-DCA). c. Vortex the mixture for 1 minute to precipitate proteins. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
LC-MS/MS Analysis: a. Use a C18 reversed-phase column for chromatographic separation. b. Employ a gradient elution with mobile phases typically consisting of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol. c. Set the mass spectrometer to operate in negative ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-product ion transition for 3-epi-DCA and its internal standard.
-
Data Analysis: Quantify the concentration of 3-epi-DCA by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.
Mandatory Visualizations
Caption: Experimental workflow for 3-epi-DCA measurement.
Caption: 3-epi-DCA signaling in Treg differentiation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Towards the clinical use of peripheral bile acids: Recommendations to limit their preanalytical and analytical sources of variability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medrxiv.org [medrxiv.org]
- 6. Effects of serum and plasma matrices on multiplex immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prisysbiotech.com [prisysbiotech.com]
- 8. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zefsci.com [zefsci.com]
- 11. agilent.com [agilent.com]
- 12. lcms.labrulez.com [lcms.labrulez.com]
- 13. ssi.shimadzu.com [ssi.shimadzu.com]
- 14. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 15. researchgate.net [researchgate.net]
- 16. medpace.com [medpace.com]
- 17. researchgate.net [researchgate.net]
- 18. Educational Case: Hemolysis and Lipemia Interference With Laboratory Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of interference from hemolysis, icterus and lipemia on routine pediatric clinical chemistry assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GC-MS Analysis of 3-Epideoxycholic Acid Derivatization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of derivatization for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 3-Epideoxycholic acid.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of this compound?
A1: this compound, like other bile acids, possesses polar functional groups, specifically hydroxyl (-OH) and carboxyl (-COOH) groups.[1] These groups make the molecule non-volatile, meaning it does not readily enter the gaseous phase required for GC analysis.[2][3] Derivatization chemically modifies these polar groups, replacing the active hydrogens with non-polar groups, which increases the volatility and thermal stability of the analyte, making it suitable for GC-MS analysis.[4][5]
Q2: What are the most common derivatization methods for this compound?
A2: The most common methods involve silylation, which converts the hydroxyl and carboxyl groups to trimethylsilyl (B98337) (TMS) ethers and esters, respectively.[6] Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[1][4] Another approach is a two-step method involving methylation of the carboxyl group followed by silylation of the hydroxyl groups.[2][7]
Q3: What are the advantages of microwave-assisted derivatization (MAD)?
A3: Microwave-assisted derivatization can significantly reduce the reaction time compared to conventional heating methods, from 50-120 minutes down to a few minutes.[4][8] This rapid heating can also improve derivatization efficiency.[8]
Troubleshooting Guides
Issue 1: Low or No Peak for this compound Derivative
| Possible Cause | Troubleshooting Step |
| Incomplete Derivatization | - Verify reagent quality: Ensure derivatizing agents are fresh and have not been exposed to moisture.[5] - Optimize reaction conditions: Increase reaction temperature or time. For silylation, typical conditions are 60-70°C for 30-60 minutes.[1] - Check solvent: Ensure the solvent used for derivatization is anhydrous. Water will react with the derivatizing agents.[5] |
| Derivative Degradation | - Check injector temperature: An excessively high injector temperature can cause the derivative to break down. Consider lowering the temperature. - Analyze samples promptly: Some derivatives can be unstable. Analyze the derivatized samples as soon as possible after preparation.[2] |
| GC-MS System Issues | - Check for leaks: Leaks in the injector or column connections can lead to sample loss.[9][10] - Confirm detector function: Ensure the mass spectrometer is tuned and operating correctly.[11] |
Issue 2: Peak Tailing for this compound Derivative
| Possible Cause | Troubleshooting Step |
| Active Sites in the GC System | - Inlet liner deactivation: The glass inlet liner can have active sites that interact with the analyte. Use a deactivated liner.[9] - Column contamination: The front end of the GC column can become contaminated. Trim a small portion (e.g., 10-20 cm) from the front of the column.[11] |
| Incomplete Derivatization | - Re-optimize derivatization: Tailing can occur if some of the polar functional groups are not derivatized. Review and optimize the derivatization protocol.[3] |
| Improper Injection Technique | - Slow injection: A slow manual injection can lead to band broadening and peak tailing. Ensure a rapid and smooth injection.[12] |
Issue 3: Presence of Multiple Peaks for a Single Analyte (e.g., split peaks)
| Possible Cause | Troubleshooting Step |
| Formation of Multiple Derivatives | - Inconsistent derivatization: This can be due to tautomerization of keto-enol groups. A two-step derivatization, such as methoximation followed by silylation, can help to prevent the formation of multiple derivatives.[5] |
| Injector Overload | - Reduce sample concentration: Injecting too much sample can overload the column and cause peak splitting. Dilute the sample and re-inject. |
| Solvent Effects | - Check initial oven temperature: For splitless injections, the initial oven temperature should be below the boiling point of the solvent to ensure proper solvent trapping and focusing of the analyte band.[9] |
Quantitative Data Summary
Table 1: Comparison of Silylation Reagent Mixtures for Bile Acid Derivatization
| Derivatization Mixture | Reaction Conditions | Relative Efficiency | Notes |
| MSTFA:NH4I:DTE (500:4:2, v/w/w) | 40 µL, 60°C, 30 min | Highest | Mixture must be freshly prepared.[1] |
| MSTFA:TMSI:TMCS (100:2:5, v/v/v) | 40 µL, 60°C, 30 min | Moderate | -[1] |
| MSTFA:TMCS (100:1, v/v) | 40 µL, 60°C, 30 min | Moderate | -[1] |
| BSTFA:TMCS (100:1, v/v) | 40 µL, 60°C, 30 min | Moderate | A simple one-step method.[1] |
Table 2: Optimized Conditions for Microwave-Assisted Derivatization (MAD) of Bile Acids
| Parameter | Optimized Value |
| Microwave Power | 210 W[8] |
| Reaction Time | 3 min[8] |
| Reagent | BSTFA + 1% TMCS[8] |
Experimental Protocols
Protocol 1: One-Step Silylation Derivatization
This protocol is adapted from a general procedure for bile acid analysis.[1]
-
Sample Preparation: Place 100 µL of the sample containing this compound into a reaction vial.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution and Derivatization: Add 50 µL of a suitable solvent (e.g., ethyl acetate) and 50 µL of BSTFA with 1% TMCS.
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.
-
Analysis: Cool the vial to room temperature. The sample is now ready for GC-MS analysis. Dilute with ethyl acetate (B1210297) if necessary.
Protocol 2: Two-Step Methylation and Silylation Derivatization
This protocol involves methylation of the carboxyl group followed by silylation of the hydroxyl groups.[2]
-
Sample Preparation: Transfer a known quantity of the sample containing this compound to a reaction vial and evaporate the solvent completely.
-
Methylation:
-
Add 20 µL of methanol (B129727) and 80 µL of benzene.
-
Add 50 µL of a TMS diazomethane (B1218177) solution (approx. 10% in hexane).
-
Mix thoroughly and then evaporate the solvents completely under a nitrogen stream.
-
-
Trimethylsilylation:
-
Add 50 µL of N-trimethylsilylimidazole (TMSI), 25 µL of pyridine, and 5 µL of trimethylchlorosilane (TMCS).
-
Heat the mixture at 60°C for 10 minutes.
-
-
Analysis: Cool the vial and transfer the contents to an autosampler vial for GC-MS injection.
Visualizations
Caption: Workflow for the derivatization and GC-MS analysis of this compound.
References
- 1. Restek - Blog [restek.com]
- 2. shimadzu.com [shimadzu.com]
- 3. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. m.youtube.com [m.youtube.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Analysis of Bile Acid by GC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. researchgate.net [researchgate.net]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. gcms.cz [gcms.cz]
- 11. How to Troubleshoot and Improve your GC/MS | Separation Science [sepscience.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
dealing with co-eluting isomers in 3-Epideoxycholic acid analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the analysis of 3-Epideoxycholic acid, particularly the issue of co-eluting isomers.
Troubleshooting Guides
Issue: Poor Resolution Between this compound and Deoxycholic Acid
Question: We are unable to achieve baseline separation between this compound (3-epi-DCA) and its isomer, Deoxycholic acid (DCA). What are the potential causes and solutions?
Answer: Co-elution of 3-epi-DCA and DCA is a common challenge due to their structural similarity, differing only in the stereochemistry of the hydroxyl group at the C-3 position. The primary reasons for poor resolution are suboptimal chromatographic conditions. Here is a step-by-step guide to troubleshoot this issue:
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| Inadequate Stationary Phase Selectivity | Standard C18 columns may not provide sufficient selectivity. Consider switching to a column with a different stationary phase chemistry, such as a Phenyl-Hexyl or Biphenyl column, which can offer alternative separation mechanisms like pi-pi interactions.[1] An ARC-18 column can also be effective in resolving stubborn co-elutions.[2] |
| Suboptimal Mobile Phase Composition | The mobile phase composition, including the organic modifier, additives, and pH, is critical for separating closely related isomers.[3] Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) or a combination of both. Adjusting the pH with additives like formic acid or ammonium (B1175870) hydroxide (B78521) can alter the ionization state of the bile acids and improve separation.[4][5] |
| Inadequate Gradient Elution | A steep gradient may not provide enough time for the isomers to interact differently with the stationary phase.[1] Employ a shallower, longer gradient to enhance the separation of these closely eluting compounds. |
| Elevated Column Temperature | Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer. Experiment with different column temperatures (e.g., in the range of 40-60°C) to see if it improves resolution.[6] |
Issue: Peak Tailing and Asymmetry
Question: Our chromatogram for this compound shows significant peak tailing. What could be causing this and how can we fix it?
Answer: Peak tailing is often a result of secondary interactions between the analyte and the stationary phase, or issues with the chromatographic system. Here are common causes and solutions for peak tailing in bile acid analysis:
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| Secondary Silanol (B1196071) Interactions | The hydroxyl groups of bile acids can interact with residual silanol groups on the silica-based stationary phase, leading to tailing.[7] Use a well-end-capped column to minimize exposed silanols. Adding a small amount of an acidic modifier, like formic acid, to the mobile phase can protonate the silanols and reduce these secondary interactions.[7] |
| Column Overload | Injecting too much sample can saturate the stationary phase and lead to poor peak shape.[8] Try diluting your sample and re-injecting to see if the peak shape improves. |
| Column Contamination or Degradation | Accumulation of matrix components on the column can create active sites that cause tailing.[8] If you are using a guard column, try replacing it. If the problem persists, consider washing the analytical column with a strong solvent or replacing it if it's old.[9] |
| Extra-Column Volume | Excessive volume in tubing, fittings, or the detector flow cell can contribute to peak broadening and tailing.[9] Ensure that all connections are made with the correct fittings and that tubing lengths are minimized. |
| Mobile Phase pH close to Analyte pKa | If the mobile phase pH is too close to the pKa of the bile acid, it can exist in both ionized and non-ionized forms, leading to peak distortion.[8] Ensure your mobile phase is adequately buffered at a pH at least 2 units away from the analyte's pKa. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of formation for this compound?
A1: this compound is a secondary bile acid formed in the gut through the action of microbial enzymes on deoxycholic acid. This process is known as epimerization, where the stereochemistry of the hydroxyl group at the C-3 position is inverted from the alpha (α) configuration in deoxycholic acid to the beta (β) configuration in this compound. This transformation involves a redox mechanism with a 3-oxo intermediate.
Q2: Why is the separation of this compound and Deoxycholic acid important?
A2: Although they are structurally very similar, these epimers can have different biological activities. Accurate quantification of each isomer is crucial for understanding their respective roles in health and disease. For instance, their differing effects on gut bacteria and host cell signaling are areas of active research.
Q3: What are the recommended initial LC-MS/MS conditions for separating these isomers?
A3: A good starting point is a reversed-phase separation on a C18 or a phenyl-hexyl column with a gradient elution. The mobile phase typically consists of an aqueous component with an acidic additive (e.g., 0.1% formic acid or 5 mM ammonium acetate) and an organic component (e.g., acetonitrile, methanol (B129727), or a mixture).[1][2] Mass spectrometry is usually performed in negative ion mode using Multiple Reaction Monitoring (MRM) for quantification.[3]
Q4: Can matrix effects interfere with the quantification of this compound?
A4: Yes, matrix effects are a significant challenge in the LC-MS/MS analysis of bile acids in biological samples like plasma or feces.[10] Co-eluting endogenous compounds can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. To mitigate this, it is essential to use stable isotope-labeled internal standards and to optimize sample preparation to remove interfering substances.
Q5: What sample preparation techniques are recommended for analyzing this compound in plasma?
A5: Protein precipitation is a common and effective method for extracting bile acids from plasma samples. This typically involves adding a cold organic solvent like acetonitrile or methanol to the plasma sample to precipitate the proteins, followed by centrifugation to collect the supernatant containing the bile acids.[11] For cleaner samples, solid-phase extraction (SPE) can be used after protein precipitation.
Experimental Protocols
General LC-MS/MS Method for Bile Acid Isomer Separation
This protocol provides a general methodology that can be adapted for the separation of this compound and its isomers.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or serum, add 400 µL of ice-cold acetonitrile containing a suitable stable isotope-labeled internal standard.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in an appropriate volume of the initial mobile phase.
2. Liquid Chromatography Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1290 Infinity II Bio LC or equivalent[11] |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or Restek Raptor ARC-18 (2.1 x 100 mm, 2.7 µm)[2] |
| Column Temperature | 50°C[2] |
| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium acetate[2] |
| Mobile Phase B | Acetonitrile/Methanol (50:50, v/v) with 0.1% formic acid or 5 mM ammonium acetate[2] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 2 - 10 µL |
| Gradient | A shallow gradient should be optimized. For example: Start at a low percentage of B, ramp to a mid-range percentage over 10-15 minutes, followed by a steeper ramp for column washing, and then re-equilibration. |
3. Mass Spectrometry Conditions
| Parameter | Recommended Setting |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495D, SCIEX Triple Quad series) |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode[3] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | -4500 V |
| Source Temperature | 300 - 500 °C |
| Gas Settings | Optimized for the specific instrument |
| MRM Transitions | Specific precursor-to-product ion transitions for each bile acid and internal standard need to be determined by direct infusion of standards. |
Data Presentation
The following table summarizes different stationary phases and their suitability for separating bile acid isomers, providing a starting point for method development.
Table 1: Comparison of HPLC Columns for Bile Acid Isomer Separation
| Stationary Phase | Separation Principle | Suitability for Isomer Separation | Reference |
| C18 (ODS) | Hydrophobic interactions | Good general-purpose separation, but may not resolve all epimers.[1] | [1] |
| ARC-18 | C18 variant with enhanced inertness | Effective for resolving isomers and mitigating matrix effects.[2] | [2] |
| Phenyl-Hexyl | Hydrophobic & pi-pi interactions | Provides alternative selectivity for closely related isomers.[1] | [1] |
| Biphenyl | Hydrophobic & pi-pi interactions | Offers different selectivity compared to C18, useful for aromatic compounds and isomers. | |
| HSS T3 | Hydrophobic interactions (100% aqueous compatible) | Good retention for a wide range of bile acid polarities.[4] | [4] |
Visualizations
Logical Workflow for Troubleshooting Co-elution
References
- 1. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 4. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Back to basic: Using ammonium hydroxide to improve peptide epimer/isomer liquid chromatography separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. benchchem.com [benchchem.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 10. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 11. agilent.com [agilent.com]
improving sensitivity for low-level 3-Epideoxycholic acid detection
Welcome to the technical support center for the analysis of 3-Epideoxycholic acid (3-EDCA). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the sensitive detection of low-level 3-EDCA.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive and widely used analytical technique for the detection of low-level this compound?
A1: The most advanced and highly sensitive technique for 3-EDCA detection is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) or Ultra-High-Performance Liquid Chromatography (UHPLC-MS/MS).[1][2] These methods offer high specificity and sensitivity, enabling the detection of trace amounts of bile acids in complex biological matrices.[1][2]
Q2: Why is sample preparation a critical step in 3-EDCA analysis?
A2: Sample preparation is crucial for removing interfering substances from the biological matrix (e.g., plasma, serum, feces) that can suppress or enhance the ionization of 3-EDCA, leading to inaccurate quantification.[3][4] Effective sample preparation, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can improve data quality, enhance sensitivity, and protect the analytical column and mass spectrometer from contamination.[4][5]
Q3: What is the purpose of derivatization in the analysis of this compound?
A3: Derivatization is a chemical modification process used to enhance the analytical properties of 3-EDCA. For LC-MS/MS analysis, derivatization can significantly improve the ionization efficiency of the molecule, leading to a substantial increase in signal intensity and, therefore, higher sensitivity.[3][6][7][8] For Gas Chromatography (GC-MS) analysis, derivatization is essential to increase the volatility and thermal stability of bile acids, making them suitable for this technique.[6]
Q4: How can I differentiate this compound from its isomers during analysis?
A4: Differentiating between bile acid isomers like 3-EDCA and its epimers is a significant challenge due to their identical mass and similar chemical structures.[1][4] Achieving separation requires high-resolution chromatographic methods.[3][1] This can be accomplished by:
-
Optimizing the LC method: Utilizing a high-efficiency column (e.g., C18 reversed-phase) and a carefully optimized gradient elution with a suitable mobile phase.
-
Using High-Resolution Mass Spectrometry (HRMS): HRMS provides more accurate mass measurements, which can aid in distinguishing between closely related compounds.[3][9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Signal Intensity / Low Sensitivity | Suboptimal Ionization: Bile acids like 3-EDCA generally ionize best in negative electrospray ionization (ESI) mode.[10] | Ensure your mass spectrometer is set to the correct polarity (negative ion mode). Optimize ESI source parameters such as capillary voltage, gas flow, and temperature. |
| Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of 3-EDCA.[3][4] | Improve sample cleanup using techniques like solid-phase extraction (SPE) to remove interfering substances.[4][5] Utilize matrix-matched calibration curves and stable isotope-labeled internal standards to compensate for matrix effects.[4] | |
| Inefficient Derivatization: The derivatization reaction may be incomplete, leading to a low yield of the derivatized product. | Optimize derivatization conditions, including reagent concentration, reaction time, and temperature. Ensure the absence of interfering substances that may quench the reaction. | |
| Poor Sample Recovery: The extraction method may not be efficiently recovering 3-EDCA from the sample matrix.[3] | Experiment with different sample preparation techniques (e.g., protein precipitation, LLE, SPE) to find the most efficient method for your sample type.[3][4][5] | |
| Poor Chromatographic Peak Shape | Column Overload: Injecting too much sample can lead to broad or tailing peaks. | Dilute the sample or reduce the injection volume. |
| Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur. | Reconstitute the final sample extract in a solvent that is similar in composition to or weaker than the initial mobile phase.[11] | |
| Column Degradation: The analytical column may be contaminated or have lost its efficiency. | Flush the column with a strong solvent according to the manufacturer's instructions. If performance does not improve, replace the column.[11] | |
| Inconsistent Results / Poor Reproducibility | Inconsistent Sample Handling: Variations in sample collection, storage, or preparation can introduce significant variability.[4] | Standardize all sample handling protocols, including storage temperature (ideally -80°C), freeze-thaw cycles, and extraction procedures.[4] |
| Instrument Instability: Fluctuations in the LC or MS system can lead to inconsistent results. | Perform regular system maintenance and calibration. Monitor system suitability by injecting a standard sample periodically throughout the analytical run. | |
| Variable Matrix Effects: The extent of ion suppression or enhancement can vary between different samples. | The use of a stable isotope-labeled internal standard that co-elutes with 3-EDCA is the most effective way to correct for this variability.[4] |
Quantitative Data Summary
The sensitivity of bile acid detection methods can vary significantly based on the analytical technique, instrumentation, and sample matrix. The following table summarizes reported limits of detection (LOD) and quantification (LOQ) for various bile acids using LC-MS/MS methods.
| Analyte | Matrix | LOD | LOQ | Reference |
| Various Bile Acids | Duodenal Juice | - | 0.119-6.951 µ g/spot (TLC) | [6] |
| Norcholic Acid | Biological Samples | Varies | Varies | [3] |
| Various Bile Acids | Serum/Plasma | - | <1 nM to 1000 nM | [12] |
| Various Bile Acids | Biological Samples | 0.1 ng/mL | - | [2] |
Experimental Protocols
Sample Preparation: Protein Precipitation for Serum/Plasma
This protocol is a common starting point for the extraction of bile acids from serum or plasma.
-
Aliquoting: Pipette 50 µL of serum or plasma into a 1.5 mL microcentrifuge tube.[3]
-
Internal Standard Addition: Add an appropriate volume of a solution containing a stable isotope-labeled internal standard for 3-EDCA.
-
Protein Precipitation: Add 200 µL of cold acetonitrile (B52724) to the sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 13,000-16,000 x g) for 10-20 minutes at 4°C.[3]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube, avoiding the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Derivatization for Enhanced LC-MS/MS Sensitivity
This is a general protocol for derivatization to improve ionization efficiency. Specific reagents and conditions may vary. One common approach involves targeting the carboxyl group of the bile acid.
-
Reagent Preparation: Prepare a fresh solution of the derivatizing agent (e.g., 1-[(4-dimethylaminophenyl)carbonyl]piperazine - DAPPZ) and a coupling agent (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) - EDC) in a suitable solvent.[7][13]
-
Reaction Initiation: Add the derivatization and coupling reagents to the dried sample extract.
-
Incubation: Vortex the mixture and incubate at a specific temperature (e.g., room temperature or slightly elevated) for a defined period (e.g., 1-2 hours) to allow the reaction to proceed to completion.[13]
-
Reaction Quenching: Stop the reaction by adding a quenching solution if necessary.
-
Analysis: The derivatized sample is now ready for LC-MS/MS analysis.
Visualizations
Caption: General experimental workflow for 3-EDCA analysis.
Caption: Troubleshooting logic for low 3-EDCA signal intensity.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing LC/ESI-MS/MS Throughput for Plasma Bile Acid Assay by Derivatization-based Sample-Multiplexing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. High Reproducibility and Sensitivity Analysis of Bile Acids [thermofisher.com]
- 10. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Derivatization of bile acids with taurine for analysis by fast atom bombardment mass spectrometry with collision-induced fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3-Epideoxycholic Acid Quantitative Assay
Welcome to the technical support center for the quantitative analysis of 3-Epideoxycholic acid (3-epi-DCA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method validation and to troubleshoot common issues encountered during sample analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for quantifying this compound?
A1: The most widely used method for the quantification of this compound and other bile acids in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] This technique offers high sensitivity and selectivity, which is crucial for distinguishing 3-epi-DCA from its isomers.[3][4]
Q2: Why is chromatographic separation critical for this compound analysis?
A2: Chromatographic separation is critical because this compound is part of a complex family of bile acids with many structural isomers (e.g., Deoxycholic acid, Chenodeoxycholic acid) that can have the same mass-to-charge ratio (isobaric).[2][3][4] Without effective chromatographic separation, it is challenging to differentiate and accurately quantify these individual isomers.[5][6][7]
Q3: What are "matrix effects" and how can they impact my this compound quantification?
A3: Matrix effects are a significant challenge in LC-MS/MS analysis and are caused by co-eluting compounds from the biological sample (e.g., plasma, urine) that can interfere with the ionization of the target analyte.[8][9][10] This can lead to ion suppression or enhancement, resulting in inaccurate quantification.[11] Matrix effects can also cause shifts in retention time and distortion of peak shapes.[8][9]
Q4: How do I choose an appropriate internal standard for my assay?
A4: The ideal internal standard (IS) should be structurally and physicochemically similar to the analyte. For this compound, a stable isotope-labeled (SIL) version, such as this compound-d4, is highly recommended.[2][9] A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction of any variability during sample preparation and analysis.
Q5: What are the key parameters to evaluate during method validation for a this compound assay?
A5: According to regulatory guidelines from bodies like the FDA and EMA, the key validation parameters include: selectivity, specificity, linearity, accuracy, precision, recovery, limit of detection (LOD), lower limit of quantification (LLOQ), and stability (freeze-thaw, short-term, long-term, and post-preparative).[12][13][14][15]
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments.
Issue 1: Poor Peak Shape or Shifting Retention Times
-
Symptoms: You observe tailing or fronting peaks for 3-epi-DCA, or the retention time is inconsistent across a batch of samples.
-
Potential Causes & Solutions:
-
Column Degradation: The analytical column may be degraded due to the accumulation of matrix components.
-
Solution: Implement a column wash step with a strong organic solvent, such as acetone, at the end of each run to remove strongly retained interferences like phospholipids.[16] If the problem persists, replace the analytical column.
-
-
Mobile Phase Issues: The mobile phase may be improperly prepared, or there could be air bubbles in the system.
-
Solution: Prepare fresh mobile phase and ensure it is properly degassed. Check for leaks in the LC system.
-
-
Matrix Effects: Components in the sample matrix can interact with the analyte and the stationary phase, affecting peak shape and retention.[8][9]
-
Issue 2: Inconsistent or Low Analyte Response
-
Symptoms: The peak area for 3-epi-DCA is highly variable between replicate injections or is consistently lower than expected.
-
Potential Causes & Solutions:
-
Ion Suppression/Enhancement: This is a classic sign of matrix effects.[9]
-
Suboptimal MS/MS Parameters: The mass spectrometer settings may not be optimized for 3-epi-DCA.
-
Solution: Infuse a standard solution of this compound to optimize MS parameters such as collision energy and to select the most sensitive and specific multiple reaction monitoring (MRM) transitions.[18]
-
-
Sample Degradation: 3-epi-DCA may be degrading during sample storage or processing.
-
Solution: Perform stability experiments to assess the stability of 3-epi-DCA under different conditions (e.g., freeze-thaw cycles, room temperature).[7]
-
-
Issue 3: High Background or Interfering Peaks
-
Symptoms: You observe a high baseline or extraneous peaks near the retention time of 3-epi-DCA.
-
Potential Causes & Solutions:
-
System Contamination: The LC-MS system, solvents, or reagents may be contaminated.
-
Solution: Flush the entire LC system with a series of solvents of increasing polarity. Use high-purity, LC-MS grade solvents and reagents.
-
-
Isobaric Interference: Other bile acid isomers that were not chromatographically separated are being detected.[2][4]
-
Quantitative Data Summary
The following table summarizes typical performance characteristics for a validated LC-MS/MS method for this compound quantification in a biological matrix like human plasma.
| Validation Parameter | Typical Acceptance Criteria | Example Performance Data |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise ≥ 10 | 5 ng/mL |
| Accuracy | 85-115% (90-110% for LLOQ) | 92.5% - 108.3% |
| Precision (CV%) | ≤ 15% (≤ 20% for LLOQ) | Intra-day: < 8%, Inter-day: < 11% |
| Recovery | Consistent and reproducible | 85% - 95% |
| Matrix Effect | CV% ≤ 15% | 7.8% |
Note: These values are examples and may vary depending on the specific method and laboratory.[7][19]
Experimental Protocols
Sample Preparation: Protein Precipitation & SPE
-
Spiking: To a 100 µL aliquot of the biological sample (e.g., plasma), add 10 µL of the internal standard working solution (e.g., this compound-d4).
-
Protein Precipitation: Add 400 µL of cold acetonitrile, vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elute the bile acids with 1 mL of methanol.
-
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the bile acids, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
MRM Transitions:
-
This compound: Precursor Ion > Product Ion (specific m/z values to be optimized)
-
This compound-d4 (IS): Precursor Ion > Product Ion (specific m/z values to be optimized)
-
Visualizations
Caption: Workflow for this compound quantification.
Caption: Troubleshooting decision tree for 3-epi-DCA assay.
References
- 1. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 2. Bile acid analysis [sciex.com]
- 3. sciex.com [sciex.com]
- 4. Isomers-oriented separation of forty-five plasma bile acids with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatographic separation of bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation of mono-, di-, and trihydroxy stereoisomers of bile acids by capillary gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 12. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ema.europa.eu [ema.europa.eu]
- 14. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 15. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. agilent.com [agilent.com]
- 17. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 18. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nssresearchjournal.com [nssresearchjournal.com]
Technical Support Center: Reducing Analytical Interference in Complex Biological Samples
This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying, troubleshooting, and mitigating analytical interference in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of analytical interference in biological samples?
A1: The most common endogenous interferences are hemolysis (release of hemoglobin and other intracellular components from red blood cells), icterus (high levels of bilirubin), and lipemia (high concentration of lipids).[1][2] Exogenous interferences can be introduced from external sources such as medications, anticoagulants, and contaminants from collection tubes.[1] Matrix effects, where components of the sample other than the analyte of interest alter the analytical signal, are also a significant source of interference, particularly in mass spectrometry and immunoassays.[3]
Q2: How can I visually identify potential interference in my samples?
A2: Visual inspection can often provide initial clues:
-
Hemolysis: Plasma or serum will appear pink to red.[4]
-
Icterus: The sample will have a yellow to brownish color.
-
Lipemia: The sample will appear cloudy or milky.[4]
However, visual inspection is not always reliable for detecting low levels of interference that can still impact results.[5] Many automated analyzers provide semi-quantitative indices for hemolysis, icterus, and lipemia (HIL indices) to aid in detection.[5][6]
Q3: What is the general workflow for troubleshooting suspected analytical interference?
A3: A systematic approach is crucial for efficiently identifying and resolving interference. The following workflow provides a general guideline for troubleshooting.
Troubleshooting Guides
Guide 1: Hemolysis, Icterus, and Lipemia (HIL) Interference
Issue: Inaccurate analyte quantification due to the presence of hemoglobin, bilirubin, or lipids.
Troubleshooting Steps:
-
Quantify the level of interference: If available, use the HIL indices from your automated analyzer to determine the extent of the interference.[6]
-
Consult interference data: Compare the HIL indices to manufacturer-provided or in-house validated data to assess the potential impact on your specific analyte.
-
Consider mitigation strategies:
-
Lipemia: Ultracentrifugation can effectively remove lipids from the sample.[7] For some analytes, a high-speed centrifugation step may be sufficient.
-
Icterus and Hemolysis: These interferences are more challenging to remove. Sample dilution may reduce the interference to an acceptable level, but this can also dilute the analyte to below the limit of detection.[8] In many cases, requesting a new, properly collected sample is the best course of action.[4]
-
Quantitative Data on HIL Interference
The following tables summarize the potential effect of different levels of hemolysis, icterus, and lipemia on common clinical chemistry analytes. The data is presented as the approximate concentration of the interferent and the observed percentage bias. Note that these values are illustrative and can vary significantly depending on the specific assay and analytical platform used.
Table 1: Effect of Hemolysis on Common Analytes
| Analyte | Hemoglobin Concentration (g/L) | Approximate % Bias |
| Aspartate Aminotransferase (AST) | > 0.6 | > +10% |
| Lactate Dehydrogenase (LDH) | > 0.6 | > +20% |
| Potassium | > 1.0 | > +5% |
| Total Bilirubin | > 1.0 | < -10% |
| Alanine Aminotransferase (ALT) | > 4.5 | > +10% |
Data synthesized from multiple sources.[4][9]
Table 2: Effect of Icterus on Common Analytes
| Analyte | Bilirubin Concentration (mg/dL) | Approximate % Bias |
| Creatinine (Jaffe method) | > 10 | < -15% |
| Total Protein | > 10 | < -5% |
| Cholesterol | > 15 | < -10% |
| Triglycerides | > 15 | < -10% |
| Uric Acid | > 15 | < -10% |
Data synthesized from multiple sources.[10]
Table 3: Effect of Lipemia on Common Analytes
| Analyte | Triglyceride Concentration (mg/dL) | Approximate % Bias |
| Alanine Aminotransferase (ALT) | > 1000 | > +7% |
| Phosphorus | > 1000 | > +5% |
| Creatinine | > 1000 | > +4% |
| Total Protein | > 1000 | > +2% |
| Calcium | > 1000 | > +1% |
Data synthesized from multiple sources.[7][11][12]
Guide 2: Immunoassay Interference
Issue: Falsely high or low results in immunoassays due to cross-reacting substances, heterophile antibodies, or human anti-animal antibodies (HAAA).[13]
Troubleshooting Steps:
-
Serial Dilution: Dilute the sample serially (e.g., 1:2, 1:4, 1:8) with the assay diluent. If an interfering substance is present, the results will often show a non-linear relationship with the dilution factor.[14] Once the interferent is sufficiently diluted, the corrected analyte concentration should plateau.[14]
-
Spike and Recovery: Add a known amount of the analyte (spike) to the patient sample and a control matrix (e.g., assay buffer). The percentage of the spike that is measured (recovery) should be within an acceptable range (typically 80-120%).[15][16] Poor recovery suggests the presence of an interfering substance.[15]
-
Use of Blocking Agents: Commercially available heterophile antibody blocking tubes or reagents can be used to pretreat the sample and neutralize this type of interference.[14]
-
Alternative Assay: If possible, measure the analyte using a different method that employs different antibodies and assay principles. Concordant results between the two methods suggest that the initial result was not due to interference.[14]
Experimental Protocols
Protocol 1: Protein Precipitation of Plasma Samples with Acetonitrile (B52724)
Objective: To remove proteins from plasma samples prior to downstream analysis.
Materials:
-
Plasma sample
-
Ice-cold acetonitrile (ACN)
-
Microcentrifuge tubes
-
Vortex mixer
-
Refrigerated microcentrifuge
Methodology:
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Add 300 µL of ice-cold ACN to the plasma sample (a 3:1 ratio of ACN to plasma).
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[17]
-
Carefully aspirate the supernatant containing the analyte of interest and transfer it to a new tube for analysis.[17]
Protocol 2: Liquid-Liquid Extraction (LLE) of Serum Samples
Objective: To separate analytes from a serum matrix based on their differential solubility in two immiscible liquids.
Materials:
-
Serum sample
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
-
Glass test tubes with caps
-
Vortex mixer or rotator
-
Centrifuge (optional, to aid phase separation)
-
Pipettes
Methodology:
-
Pipette 1 mL of the serum sample into a glass test tube.
-
Add 5 mL of the organic solvent to the serum sample (a 5:1 ratio of solvent to sample).[18]
-
Cap the tube and vortex for 2 minutes to ensure thorough mixing.[18] Periodically vent the tube to release any pressure buildup.
-
Allow the layers to separate for at least 5 minutes.[18] Centrifugation at a low speed can be used to expedite this process.
-
Carefully transfer the organic layer (typically the top layer) containing the analyte to a clean tube.
-
The extracted sample can then be evaporated to dryness and reconstituted in a suitable solvent for analysis.
Protocol 3: Solid-Phase Extraction (SPE) for Sample Clean-up
Objective: To remove interfering substances and/or concentrate the analyte of interest from a biological sample.
Materials:
-
SPE cartridge with appropriate sorbent (e.g., C18 for reversed-phase)
-
SPE manifold (vacuum or positive pressure)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water or buffer)
-
Wash solvent
-
Elution solvent
-
Sample pre-treatment buffer/solvent
Methodology:
-
Conditioning: Pass 1-2 cartridge volumes of the conditioning solvent through the SPE cartridge to wet the sorbent.
-
Equilibration: Pass 1-2 cartridge volumes of the equilibration solvent through the cartridge to prepare the sorbent for sample loading. Do not let the sorbent dry out.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate.
-
Washing: Pass 1-2 cartridge volumes of the wash solvent through the cartridge to remove weakly bound interfering substances.
-
Elution: Elute the analyte of interest with a small volume of the elution solvent into a collection tube.
References
- 1. btrc-charity.org [btrc-charity.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. biochemia-medica.com [biochemia-medica.com]
- 5. medpace.com [medpace.com]
- 6. medpace.com [medpace.com]
- 7. biochemia-medica.com [biochemia-medica.com]
- 8. myadlm.org [myadlm.org]
- 9. researchgate.net [researchgate.net]
- 10. Frequency of icteric interference in clinical chemistry laboratory tests and causes of severe icterus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluating Interference of Lipemia on Routine Clinical Biochemical Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. myadlm.org [myadlm.org]
- 15. woongbee.com [woongbee.com]
- 16. Spike and Recovery and Linearity of Dilution Assessment | Thermo Fisher Scientific - US [thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. arborassays.com [arborassays.com]
best practices for fecal sample collection and storage for bile acid analysis
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for fecal sample collection and storage for bile acid analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step after collecting a fecal sample for bile acid analysis?
A1: The most critical first step is to freeze the sample immediately.[1][2][3] Bile acids are not stable in fecal specimens, and immediate freezing is essential to prevent metabolism by intestinal bacteria and ensure the integrity of the bile acid profile.[1][4] For optimal preservation, snap-freezing in liquid nitrogen or storage at -80°C is recommended.[5][6][7]
Q2: What is the recommended storage temperature and duration for fecal samples intended for bile acid analysis?
A2: Fecal samples should be stored at -80°C for long-term preservation.[5][6][7] If a -80°C freezer is unavailable, storage at -20°C is a viable alternative for shorter periods.[8] While samples can be stored at refrigerated temperatures (4°C) during a collection period, they must be frozen immediately upon completion of the collection.[2][9][10]
Q3: How many freeze-thaw cycles are acceptable for fecal samples for bile acid analysis?
A3: It is crucial to minimize freeze-thaw cycles. Multiple freeze-thaw cycles can lead to poor recoveries for some bile acids.[11][12] Ideally, samples should be aliquoted prior to the initial freezing to avoid the need for repeated thawing of the entire sample.[2][3][10]
Q4: Are there any specific dietary or medication restrictions for patients prior to fecal sample collection?
A4: Yes, patient preparation is important for accurate results. Patients may be advised to follow a controlled-fat diet (e.g., 100-150g of fat per day) for three days before and during the collection period.[2][10] Medications such as antibiotics, statins, laxatives, and bile acid sequestrants should be avoided for a specified period before collection.[2][10] It is also recommended to wait at least 48 hours after barium use before collecting a specimen.[2][3][9][10]
Q5: Should I use fresh or lyophilized (freeze-dried) fecal samples for bile acid analysis?
A5: Both fresh (wet) and lyophilized samples can be used, but the methodology must be consistent. Extracting from wet feces is a common approach.[11][12] If using lyophilized samples, it is important to note that this can reduce bile acid recovery.[11][12] To account for this, spiking the feces with deuterated standards before drying is recommended.[11][12] When comparing results, it's important to account for the water content of the original sample.[13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable bile acid concentrations | Improper sample storage (not frozen immediately, stored at incorrect temperature). | Ensure immediate freezing of samples post-collection and maintain storage at -80°C. Review collection and storage protocols with all personnel. |
| Multiple freeze-thaw cycles. | Aliquot samples upon first processing to avoid repeated thawing. If unavoidable, note the number of freeze-thaw cycles for data interpretation.[11][12] | |
| Inefficient extraction method. | Optimize the extraction protocol. Ensure the chosen solvent (e.g., methanol, acetonitrile) and homogenization technique are appropriate for fecal samples.[14][15] Consider testing different extraction temperatures.[11] | |
| High variability between sample replicates | Non-homogenous sample. | Thoroughly homogenize the entire fecal sample before taking aliquots for extraction.[11][16] Fecal samples are notoriously heterogeneous. |
| Inconsistent sample collection times. | For studies requiring it, ensure consistent collection timing (e.g., first bowel movement of the day) to minimize diurnal variation in bile acid excretion. | |
| Altered bile acid profile (e.g., unexpected ratios of primary to secondary bile acids) | Bacterial metabolism post-collection. | Samples must be frozen immediately after collection to halt bacterial activity that can alter the bile acid profile.[4] |
| Patient diet or medication. | Confirm patient adherence to any required dietary and medication restrictions prior to sample collection.[2][10] | |
| Poor recovery of internal standards | Inefficient extraction or sample loss during processing. | Review the entire extraction and processing workflow for potential steps where sample or extract loss may occur. Ensure accurate pipetting and transfer. |
| Degradation of the internal standard. | Verify the stability and storage conditions of the internal standard solution. |
Data Presentation
Table 1: Recommended Storage Conditions for Fecal Samples for Bile Acid Analysis
| Storage Condition | Temperature | Duration | Key Considerations |
| Short-term (during collection) | Refrigerated | Up to 48 hours | Must be frozen immediately after the collection period is complete.[2][9][10][17] |
| Long-term | Frozen | > 48 hours | -80°C is the preferred temperature for long-term stability.[5][6][7] |
| Frozen Storage | -20°C | Acceptable for shorter-term frozen storage. | -80°C is recommended for optimal long-term preservation.[8] |
| -80°C | Up to several years | Considered the gold standard for preserving bile acid integrity.[6][18] |
Table 2: Stability of Bile Acids in Processed Samples
| Sample State | Storage Temperature | Duration of Stability | Notes |
| Fecal Extracts | 6°C (Refrigerated Autosampler) | Up to 24 hours | Necessary to store extracts cold prior to analysis.[11] |
| Fecal Extracts | Room Temperature (22-25°C) | Reduced recovery after 24 hours | Avoid storing extracts at room temperature.[11] |
| Fecal Extracts | -80°C | Recommended for storage if analysis is not immediate | Avoid multiple freeze-thaw cycles of extracts.[11] |
Experimental Protocols
Protocol: Fecal Sample Homogenization and Aliquoting
This protocol describes the homogenization of a raw fecal sample to ensure uniformity for subsequent analyses.
-
Thawing: If frozen, thaw the fecal specimen at ambient laboratory temperature for approximately 30-60 minutes.
-
Pre-processing: Record the initial weight of the collection container with the sample.
-
Homogenization:
-
For manual homogenization, use a sterile spatula to thoroughly mix the entire sample within its container for at least 2-5 minutes until a uniform consistency is achieved.
-
For mechanical homogenization, transfer the sample to a suitable homogenization tube and add a solvent like ice-cold methanol.[12] Use a bead beater or similar equipment to homogenize the sample.
-
-
Aliquoting: Immediately after homogenization, weigh out aliquots of the desired amount into pre-labeled cryovials.
-
Storage: Immediately store the aliquots at -80°C until analysis.
Protocol: Bile Acid Extraction from Fecal Samples
This protocol outlines a general method for extracting bile acids from wet fecal samples for LC-MS analysis.
-
Sample Preparation: Weigh approximately 100-200 mg of a frozen, homogenized fecal aliquot into a centrifuge tube.[14]
-
Addition of Extraction Solvent: Add 1-2 mL of an appropriate extraction solvent. Methanol is a commonly used solvent.[12][14] Some protocols use a methanol:water (1:1, v/v) solution with 0.1% formic acid.[14] It is recommended to spike the sample with an internal standard at this stage.
-
Homogenization/Extraction:
-
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C to pellet solid debris.[14]
-
Supernatant Collection: Carefully collect the supernatant containing the extracted bile acids and transfer it to a new tube.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial to remove any remaining particulate matter.[14]
-
Analysis: The sample is now ready for analysis by a suitable method such as LC-MS.
Visualizations
Caption: Recommended workflow for fecal sample handling for bile acid analysis.
References
- 1. mayocliniclabs.com [mayocliniclabs.com]
- 2. gi.testcatalog.org [gi.testcatalog.org]
- 3. porterlab.testcatalog.org [porterlab.testcatalog.org]
- 4. A newly developed solution for the preservation of short-chain fatty acids, bile acids, and microbiota in fecal specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fitness for purpose of stabilized stool samples for bile acid metabolite analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microbiota transplantation restores normal fecal bile acid composition in recurrent Clostridium difficile infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 10. mayocliniclabs.com [mayocliniclabs.com]
- 11. ro.ecu.edu.au [ro.ecu.edu.au]
- 12. researchgate.net [researchgate.net]
- 13. Heterogeneity and lyophilization comparison of stool processing for gastrointestinal bile acid measurement by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 16. Small-Scale Stool Homogenization [protocols.io]
- 17. cdc.gov [cdc.gov]
- 18. Effect of long-term frozen storage and thawing of stool samples on faecal haemoglobin concentration and diagnostic performance of faecal immunochemical tests - PubMed [pubmed.ncbi.nlm.nih.gov]
enhancing the robustness of 3-Epideoxycholic acid analytical methods
This technical support center provides troubleshooting guidance and answers to frequently asked questions to enhance the robustness of 3-Epideoxycholic acid (3-epi-DCA) analytical methods. It is designed for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Fronting or Tailing) | Column overload. | Inject a smaller sample volume or dilute the sample. |
| Sample solvent incompatible with the mobile phase. | Reconstitute the sample in a solvent that is chemically similar to the mobile phase.[1] | |
| Contamination of the guard or analytical column. | Flush the column with a strong solvent, or if necessary, replace the guard or analytical column.[1] | |
| Secondary interactions with the column stationary phase. | Adjust the mobile phase pH or ionic strength to minimize secondary interactions. Consider a different column chemistry if the problem persists.[2] | |
| Inconsistent Retention Times | Leak in the HPLC system. | Check all fittings and connections for leaks and tighten as necessary.[3] |
| Air trapped in the pump. | Purge the pump to remove any air bubbles.[1][3] | |
| Inconsistent mobile phase composition. | Ensure mobile phase components are thoroughly mixed and degassed. If using a gradient, ensure the pump is proportioning correctly.[1] | |
| Column temperature fluctuations. | Use a column oven to maintain a stable temperature.[1] | |
| Low Signal Intensity or Poor Sensitivity | Matrix effects (ion suppression). | Optimize sample preparation to remove interfering matrix components.[4][5][6] Consider using a matrix-matched calibration curve or stable isotope-labeled internal standards.[7] |
| Inefficient ionization. | Optimize mass spectrometer source parameters such as spray voltage and gas flows.[7] | |
| Analyte degradation. | Ensure proper sample handling and storage conditions.[8][9] Investigate the stability of 3-epi-DCA under the specific extraction and analysis conditions. | |
| Suboptimal sample preparation. | Evaluate different extraction techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to improve recovery.[10][11] | |
| High Background Noise | Contaminated mobile phase or solvents. | Use high-purity (e.g., LC-MS grade) solvents and reagents.[1][12] |
| Contaminated HPLC system or mass spectrometer. | Flush the system with appropriate cleaning solutions. | |
| Presence of interfering substances from the sample matrix. | Improve sample cleanup procedures to remove phospholipids (B1166683) and other interfering components.[12] | |
| Poor Resolution of Isomers | Inadequate chromatographic separation. | Optimize the mobile phase gradient, flow rate, and column temperature.[12] |
| Unsuitable column. | Use a column with a different stationary phase or particle size that provides better selectivity for bile acid isomers.[13] |
Frequently Asked Questions (FAQs)
1. What is the most common analytical method for this compound?
The most common and robust method for the quantification of this compound and other bile acids in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][13][14] This technique offers high sensitivity and selectivity, which is crucial for distinguishing between structurally similar bile acid isomers.[12] Gas Chromatography-Mass Spectrometry (GC-MS) is also used, but it often requires derivatization of the bile acids to increase their volatility.[15][16]
2. How can I minimize matrix effects when analyzing this compound in plasma or serum?
Matrix effects, which can cause ion suppression or enhancement in the mass spectrometer, are a significant challenge in bioanalysis.[4][5] To minimize these effects when analyzing 3-epi-DCA in plasma or serum, consider the following:
-
Effective Sample Preparation: Employ protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering substances like phospholipids.[6][10][11]
-
Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is identical to the study samples to compensate for matrix effects.[7]
-
Stable Isotope-Labeled Internal Standards: Use a stable isotope-labeled analog of 3-epi-DCA as an internal standard to correct for variations in extraction recovery and matrix effects.
-
Chromatographic Separation: Optimize chromatographic conditions to separate 3-epi-DCA from co-eluting matrix components.[12]
3. What are the recommended storage conditions for samples containing this compound?
To ensure the stability of this compound in biological samples, it is recommended to store them at -80°C until analysis.[7] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the analyte.[7]
4. How do I choose the right internal standard for this compound analysis?
The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., this compound-d4). This is because it has nearly identical chemical and physical properties to the analyte and will behave similarly during sample preparation and ionization, thus providing the most accurate correction for any variability. If a stable isotope-labeled standard is not available, a structurally similar compound that is not endogenously present in the samples can be used.
5. What are the key considerations for sample preparation of fecal samples for this compound analysis?
Fecal samples present a complex matrix. Key considerations for sample preparation include:
-
Homogenization: Ensure the fecal sample is thoroughly homogenized to obtain a representative aliquot.
-
Extraction Solvent: A common approach is to use an organic solvent like methanol (B129727) or acetonitrile (B52724) to extract the bile acids.[10] An alkaline ethanol (B145695) solution has also been used for direct extraction from feces.[16]
-
Purification: Solid-phase extraction (SPE) is often employed to clean up the extract and concentrate the bile acids.[10][16]
Experimental Protocols
LC-MS/MS Method for this compound Quantification in Human Plasma
This protocol is a representative example and may require optimization for specific instrumentation and sample types.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing the internal standard (e.g., this compound-d4).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[7]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[17]
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: A UPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate 3-epi-DCA from other bile acids and matrix components (e.g., 30% B to 95% B over 10 minutes).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for 3-epi-DCA and the internal standard. These will need to be optimized for the specific instrument.
Data Presentation
Table 1: Representative LC-MS/MS Method Performance Parameters
| Parameter | Typical Value |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 - 2000 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | ± 15% |
| Recovery | > 85% |
Note: These are typical values and may vary depending on the specific method, matrix, and instrumentation.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: A logical approach to troubleshooting common HPLC issues.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. agilent.com [agilent.com]
- 3. HPLC故障排除指南 [sigmaaldrich.com]
- 4. bataviabiosciences.com [bataviabiosciences.com]
- 5. eijppr.com [eijppr.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-b-f.eu [e-b-f.eu]
- 9. Solutions to Analyte Stability Issues in Preclinical Bioanalysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 11. gcms.cz [gcms.cz]
- 12. agilent.com [agilent.com]
- 13. lcms.labrulez.com [lcms.labrulez.com]
- 14. Determination of bile acids in biological fluids by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. shimadzu.com [shimadzu.com]
- 16. Rapid and improved method for the determination of bile acids in human feces using MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of 3-Epideoxycholic Acid and Deoxycholic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two closely related secondary bile acids: 3-Epideoxycholic acid (3-epi-DCA) and Deoxycholic acid (DCA). While structurally similar, these molecules exhibit distinct biological effects, which are critical for researchers in gastroenterology, oncology, and immunology. This document summarizes key experimental findings, presents quantitative data in a clear format, and provides detailed experimental protocols and signaling pathway diagrams.
At a Glance: Key Differences in Biological Activity
| Biological Activity | This compound (3-epi-DCA) | Deoxycholic Acid (DCA) |
| Receptor Activation | ||
| Farnesoid X Receptor (FXR) | Data not available | Agonist; part of the potency order: CDCA > DCA > CA > LCA[1] |
| Takeda G-protein coupled Receptor 5 (TGR5) | Data not available | Potent Agonist[2] |
| Cellular Effects | ||
| Colon Cancer Cell Growth | Stimulates growth, but to a lesser extent than DCA[3][4] | Stimulates proliferation at low concentrations (e.g., 20 µM)[3][5] |
| Cytotoxicity | Reduced detergent activity compared to DCA[4] | Induces apoptosis at concentrations ≥100 µM and necrosis at higher concentrations[3][6] |
| Immunomodulatory Effects | ||
| Regulatory T cells (Tregs) | Increases levels of Foxp3+CD4+ Tregs[4] | Modulates immune responses, can suppress CD8+ T cell function[7] |
| Other | ||
| Bacterial Growth Inhibition | Less active in inhibiting the growth of gut bacteria compared to DCA[4] | Exhibits bacteriostatic properties |
In-Depth Biological Activity Comparison
Deoxycholic Acid (DCA): A Well-Characterized Modulator of Cellular Processes
Deoxycholic acid is a secondary bile acid produced by the metabolic activity of gut microbiota on the primary bile acid cholic acid. It plays a significant role in the emulsification and absorption of dietary fats. Beyond its digestive functions, DCA acts as a signaling molecule with pleiotropic effects on various cell types.
DCA is a known agonist of the farnesoid X receptor (FXR) and the G-protein coupled receptor TGR5. The activation of FXR by DCA is part of a negative feedback loop that regulates bile acid synthesis. The rank order of potency for FXR activation by natural bile acids is generally considered to be chenodeoxycholic acid (CDCA) > deoxycholic acid (DCA) > cholic acid (CA) > lithocholic acid (LCA)[1]. DCA is also a potent activator of TGR5, which is involved in energy homeostasis and inflammatory responses[2].
The biological effects of DCA are highly concentration-dependent. At low micromolar concentrations (e.g., up to 20 µM), DCA has been shown to promote the proliferation and migration of colon cancer cells[3][5]. This proliferative effect is thought to contribute to its role as a tumor promoter in the colon. Conversely, at higher concentrations (≥100 µM), DCA induces apoptosis in colon cancer cells and other cell types[3][6]. This cytotoxic effect is harnessed in the FDA-approved drug Kybella for the reduction of submental fat.
This compound (3-epi-DCA): A Stereoisomer with Attenuated and Unique Activities
This compound is a stereoisomer of DCA, differing in the orientation of the hydroxyl group at the C-3 position of the steroid nucleus. This seemingly minor structural change leads to significant alterations in its biological activity. 3-epi-DCA is also a secondary bile acid formed by the epimerization of DCA by gut microbiota.
Direct comparative studies have shown that 3-epi-DCA is significantly less potent in stimulating the growth of colon cancer cells compared to DCA[3]. One study reported that while 3-epi-DCA (at 10 and 20 µM) does increase the growth of Caco-2 colon cancer cells, it does so to a lesser extent than DCA[4]. This suggests that the stereochemistry at the C-3 position is crucial for the molecule's interaction with cellular proliferation pathways.
A unique biological activity attributed to 3-epi-DCA is its ability to modulate the immune system. It has been shown to increase the levels of Foxp3+CD4+ regulatory T cells (Tregs) in co-cultures of naïve T cells and dendritic cells[4]. This suggests a potential role for 3-epi-DCA in maintaining immune homeostasis and suppressing inflammatory responses in the gut. In contrast, DCA has been reported to suppress the function of cytotoxic CD8+ T cells[7].
Furthermore, 3-epi-DCA exhibits reduced detergent activity and is less effective at inhibiting the growth of several gut bacterial species compared to DCA[4]. This may have implications for its impact on the gut microbiome composition and function.
Currently, there is a lack of publicly available data on the specific binding affinities and activation potentials (e.g., EC50 values) of 3-epi-DCA for FXR and TGR5. Further research is needed to fully elucidate its receptor interaction profile.
Signaling Pathways & Experimental Workflows
The signaling pathways activated by DCA are complex and cell-type dependent. Below are diagrams illustrating a key signaling pathway for DCA-induced apoptosis and a general experimental workflow for comparing the cytotoxic effects of 3-epi-DCA and DCA.
Caption: DCA-induced apoptosis signaling pathway.
Caption: Experimental workflow for comparing cytotoxicity.
Detailed Experimental Protocols
1. Farnesoid X Receptor (FXR) Activation Assay (Luciferase Reporter Assay)
-
Objective: To determine the ability of a test compound to activate FXR.
-
Cell Line: Human embryonic kidney 293T (HEK293T) cells or a similar cell line with low endogenous FXR expression.
-
Materials:
-
FXR expression plasmid (e.g., pCMV-hFXR).
-
FXR-responsive element (FXRE)-luciferase reporter plasmid (e.g., pGL4.20[luc2/FXRE]).
-
Transfection reagent.
-
Test compounds (3-epi-DCA, DCA) and positive control (e.g., GW4064 or CDCA).
-
Luciferase assay reagent.
-
-
Protocol:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the FXR expression plasmid and the FXRE-luciferase reporter plasmid using a suitable transfection reagent. A control plasmid (e.g., Renilla luciferase) can be co-transfected for normalization of transfection efficiency.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds or the positive control.
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity (if used).
-
Plot the dose-response curves and calculate the EC50 values.
-
2. TGR5 Activation Assay (cAMP Measurement)
-
Objective: To determine the ability of a test compound to activate TGR5.
-
Cell Line: Chinese Hamster Ovary (CHO) or HEK293 cells stably expressing human TGR5.
-
Materials:
-
TGR5-expressing cell line.
-
Test compounds (3-epi-DCA, DCA) and positive control (e.g., INT-777).
-
cAMP assay kit (e.g., ELISA or HTRF-based).
-
-
Protocol:
-
Seed the TGR5-expressing cells in a 96-well plate.
-
Starve the cells in a serum-free medium for a few hours before the experiment.
-
Treat the cells with various concentrations of the test compounds or the positive control for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's protocol.
-
Plot the dose-response curves and calculate the EC50 values.
-
3. Cell Proliferation Assay (MTT Assay)
-
Objective: To assess the effect of test compounds on cell proliferation.
-
Cell Line: Human colon adenocarcinoma cell lines (e.g., Caco-2, HT-29).
-
Materials:
-
Test compounds (3-epi-DCA, DCA).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of the test compounds.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
4. Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)
-
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with test compounds.
-
Cell Line: As per the cell proliferation assay.
-
Materials:
-
Test compounds (3-epi-DCA, DCA).
-
Annexin V-FITC and Propidium Iodide (PI) staining kit.
-
Flow cytometer.
-
-
Protocol:
-
Seed cells in a 6-well plate and treat with test compounds for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Conclusion
The available evidence clearly indicates that this compound and Deoxycholic acid, despite their structural similarity, possess distinct biological activity profiles. DCA is a potent signaling molecule with well-documented, concentration-dependent effects on cell proliferation and apoptosis, mediated in part through FXR and TGR5 activation. In contrast, 3-epi-DCA exhibits attenuated pro-proliferative effects on colon cancer cells and possesses a unique immunomodulatory function in promoting the generation of regulatory T cells.
For researchers and drug development professionals, these differences are of paramount importance. The reduced cytotoxicity and potential anti-inflammatory properties of 3-epi-DCA may warrant further investigation for therapeutic applications where the harsh effects of DCA are undesirable. Conversely, the potent cytotoxic effects of DCA can be leveraged for applications such as localized fat reduction. A deeper understanding of the receptor interactions and downstream signaling pathways of 3-epi-DCA is a critical area for future research and will be instrumental in fully harnessing the therapeutic potential of these closely related bile acids.
References
- 1. Effect of different bile acids on the intestine through enterohepatic circulation based on FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 3. Effects of deoxycholate on human colon cancer cells: apoptosis or proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Deoxycholic acid stimulates migration in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deoxycholic and chenodeoxycholic bile acids induce apoptosis via oxidative stress in human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microbial metabolites promote colon cancer by suppressing anti-tumor responses [microbiomepost.com]
validation of 3-Epideoxycholic acid as a biomarker for gut dysbiosis
An in-depth guide for researchers and drug development professionals on the validation of 3-Epideoxycholic acid as a biomarker for gut dysbiosis, comparing its performance with established markers and providing detailed experimental methodologies.
Introduction
Gut dysbiosis, an imbalance in the composition and function of the gut microbiota, is implicated in a wide range of diseases, from inflammatory bowel disease (IBD) to metabolic and neurological disorders. The identification of reliable biomarkers is crucial for the diagnosis, monitoring, and development of therapeutic interventions for gut dysbiosis-related conditions. This compound (3-epi-DCA), a secondary bile acid produced by the gut microbiota, is emerging as a promising candidate biomarker. This guide provides a comprehensive comparison of 3-epi-DCA with other biomarkers of gut dysbiosis, supported by experimental data and detailed protocols.
This compound: Formation and Biological Significance
This compound is a stereoisomer of deoxycholic acid (DCA), a major secondary bile acid. It is formed through the epimerization of DCA at the C-3 position, a biotransformation carried out by specific gut bacteria possessing hydroxysteroid dehydrogenase (HSDH) enzymes. This structural change from the more common 3α-hydroxy configuration to the 3β-hydroxy configuration in 3-epi-DCA significantly alters its physicochemical and biological properties.[1]
Unlike DCA, which is known for its pro-inflammatory and cytotoxic effects at high concentrations, 3-epi-DCA is suggested to be less toxic and may play a role in modulating immune responses.[1] For instance, studies have indicated that bacterial metabolism of bile acids, including the formation of isomers like 3-epi-DCA, can promote the generation of regulatory T cells (Tregs), which are crucial for maintaining gut homeostasis.[1] The presence and concentration of 3-epi-DCA in biological samples can, therefore, reflect specific metabolic activities of the gut microbiota, making it a potential functional biomarker of a healthy or dysbiotic gut.
Comparison of this compound with Other Gut Dysbiosis Biomarkers
The utility of a biomarker is determined by its sensitivity, specificity, and correlation with disease activity. Below is a comparison of 3-epi-DCA with other established and emerging biomarkers for gut dysbiosis.
| Biomarker | Type | Sample Type | Advantages | Limitations |
| This compound (3-epi-DCA) | Metabolite (Secondary Bile Acid) | Feces, Serum | Reflects specific microbial metabolic function; Potentially less pro-inflammatory than DCA; May indicate a shift towards a less toxic bile acid pool. | Limited validation studies; Full biological role still under investigation; Requires sensitive analytical methods like LC-MS/MS. |
| Fecal Calprotectin | Protein (Neutrophil-derived) | Feces | Well-established marker for intestinal inflammation in IBD; Good correlation with endoscopic activity; Commercially available assays.[2][3] | Not specific for the cause of inflammation; Can be elevated in other conditions like infections and with NSAID use; Less indicative of microbial composition.[3] |
| Lipopolysaccharide (LPS) | Microbial Component (Endotoxin) | Serum | Indicates increased intestinal permeability ("leaky gut") and translocation of bacterial components. | Levels can be influenced by diet and other factors; Not specific to the type of dysbiosis. |
| Short-Chain Fatty Acids (SCFAs) | Metabolites (e.g., butyrate, propionate, acetate) | Feces, Serum | Reflect overall metabolic output of the gut microbiota; Butyrate is a key energy source for colonocytes and has anti-inflammatory properties. | Levels can fluctuate with diet; Not specific to a particular disease state. |
| Primary to Secondary Bile Acid Ratio | Metabolite Ratio (e.g., CA/DCA) | Feces, Serum | Reflects the 7α-dehydroxylation capacity of the gut microbiota, which is often altered in dysbiosis.[4] | Can be influenced by liver function and diet; Does not capture the full complexity of bile acid transformations. |
Quantitative Data Summary
Currently, there is a limited number of studies that provide specific quantitative data on 3-epi-DCA levels in large human cohorts with gut dysbiosis. However, studies on the broader fecal bile acid profiles in conditions like Inflammatory Bowel Disease (IBD) show significant alterations compared to healthy controls.
Table 1: Fecal Bile Acid Profiles in Ulcerative Colitis (UC) vs. Healthy Controls
| Bile Acid | Healthy Controls (µg/g feces) | UC Patients (µg/g feces) | Fold Change | p-value |
| Deoxycholic acid (DCA) | Significantly Higher | Significantly Lower | ↓ | <0.05 |
| Lithocholic acid (LCA) | Significantly Higher | Significantly Lower | ↓ | <0.05 |
| Cholic acid (CA) | Significantly Lower | Significantly Higher | ↑ | <0.05 |
| Chenodeoxycholic acid (CDCA) | Significantly Lower | Significantly Higher | ↑ | <0.05 |
| This compound (3-epi-DCA) | Data not consistently reported | Data not consistently reported | - | - |
Note: This table is a summary of general findings from multiple studies and does not represent a single dataset. Specific concentrations can vary significantly between studies.[5][6]
Experimental Protocols
Accurate quantification of 3-epi-DCA requires sensitive and specific analytical methods, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol: Quantification of this compound in Human Feces by LC-MS/MS
1. Sample Preparation (Feces)
-
Homogenization: A known weight of frozen fecal sample (e.g., 50 mg) is homogenized in a suitable solvent, such as a mixture of methanol (B129727) and water.
-
Extraction: The homogenate is subjected to extraction, often using a methanol-based solvent system. Internal standards (e.g., deuterated 3-epi-DCA) are added at this stage for accurate quantification.
-
Centrifugation and Supernatant Collection: The mixture is centrifuged to pellet solid debris, and the supernatant containing the bile acids is collected.
-
Solid-Phase Extraction (SPE) (Optional but Recommended): The supernatant can be further purified using a C18 SPE cartridge to remove interfering substances. The bile acids are eluted with methanol.
-
Drying and Reconstitution: The final extract is dried under a stream of nitrogen and reconstituted in a solvent compatible with the LC-MS/MS system (e.g., 50% methanol in water).[5][7]
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column is typically used for separation.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a modifier like formic acid or ammonium (B1175870) acetate, is used for elution.
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.
-
Injection Volume: 5-10 µL of the reconstituted sample is injected.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for bile acid analysis.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for 3-epi-DCA and its internal standard are monitored.
-
Quantification: A calibration curve is generated using standards of known 3-epi-DCA concentrations to quantify the amount in the samples.[8]
-
Signaling Pathways and Logical Relationships
The biological effects of bile acids are mediated through various signaling pathways. The epimerization of DCA to 3-epi-DCA represents a key metabolic function of the gut microbiota that can influence host physiology.
Diagram: Microbial Epimerization of Deoxycholic Acid
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Frontiers | Clinical value of fecal calprotectin for evaluating disease activity in patients with Crohn’s disease [frontiersin.org]
- 3. Discussion - Faecal calprotectin testing for differentiating amongst inflammatory and non-inflammatory bowel diseases: systematic review and economic evaluation - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Altered fecal bile acid composition in active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Altered profiles of fecal bile acids correlate with gut microbiota and inflammatory responses in patients with ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Epideoxycholic Acid and Ursodeoxycholic Acid: A Guide for Researchers
This guide provides a detailed comparative analysis of the biological effects of 3-Epideoxycholic acid (3-EDCA) and ursodeoxycholic acid (UDCA), tailored for researchers, scientists, and drug development professionals. While UDCA is a well-characterized and clinically significant bile acid, 3-EDCA is a less-studied microbial metabolite, leading to significant gaps in our comparative understanding. This document summarizes the current state of knowledge, presents available data in a structured format, and outlines key experimental methodologies.
Introduction
Bile acids are increasingly recognized as crucial signaling molecules that regulate a wide array of physiological processes beyond their traditional role in digestion. Ursodeoxycholic acid (UDCA), a hydrophilic secondary bile acid, is a well-established therapeutic agent for various cholestatic liver diseases.[1] Its cytoprotective, anti-inflammatory, and immunomodulatory properties have been extensively studied. In contrast, this compound (3-EDCA), an epimer of deoxycholic acid (DCA), is a secondary bile acid formed by the gut microbiota, and its biological functions are only beginning to be elucidated.[2] This guide aims to provide a side-by-side comparison of these two bile acids based on the available scientific literature.
Physicochemical and Biological Properties
| Property | This compound (3-EDCA) | Ursodeoxycholic Acid (UDCA) |
| Type | Secondary bile acid | Secondary bile acid |
| Source | Microbial epimerization of deoxycholic acid (DCA) in the gut.[2] | Produced by intestinal bacteria from chenodeoxycholic acid (CDCA).[3] |
| Hydrophilicity | Less hydrophilic than UDCA | Highly hydrophilic |
| Detergent Activity | Reduced detergent activity compared to deoxycholic acid.[2] | Poor detergent properties.[4] |
| Primary Therapeutic Use | Not currently used therapeutically. | Treatment of cholestatic liver diseases, including primary biliary cholangitis (PBC) and dissolution of cholesterol gallstones.[1][3] |
Comparative Biological Effects
The biological effects of UDCA are well-documented, whereas data on 3-EDCA is sparse. The following table summarizes the known effects, highlighting the current knowledge gaps for 3-EDCA.
| Biological Effect | This compound (3-EDCA) | Ursodeoxycholic Acid (UDCA) |
| Cytoprotection | Not reported | Protects hepatocytes and cholangiocytes from the cytotoxic effects of hydrophobic bile acids.[1] |
| Anti-inflammatory | Not reported | Exerts anti-inflammatory effects by regulating cytokines and antimicrobial peptides. |
| Immunomodulation | Increases the levels of Foxp3+CD4+ regulatory T cells (Tregs).[2] | Modulates immune responses. |
| Cell Proliferation | Increases the growth of Caco-2 colon cancer cells, but to a lesser extent than DCA.[2] | Inhibits the proliferation of certain tumor cell lines.[5] |
| Apoptosis | Not reported | Inhibits apoptosis in hepatocytes through various mechanisms, including the p53 signaling pathway.[5] |
| Gut Microbiota | Less active than DCA in inhibiting the growth of a panel of seven gut bacteria species.[2] | Modulates the composition of the gut microbiota. |
| Cholesterol Metabolism | Not reported | Reduces intestinal cholesterol absorption and cholesterol saturation in bile.[3][4] |
Signaling Pathways
The signaling pathways modulated by UDCA have been a subject of intense research. In contrast, the signaling mechanisms of 3-EDCA remain largely unexplored.
This compound (3-EDCA)
The known information about 3-EDCA is primarily its origin and a few observed effects. A specific signaling pathway has not yet been delineated.
Caption: Formation of 3-EDCA from DCA by gut microbiota and its known biological effects.
Ursodeoxycholic Acid (UDCA)
UDCA exerts its pleiotropic effects through the modulation of several key signaling pathways, contributing to its therapeutic efficacy.
Caption: Key signaling pathways modulated by UDCA, leading to anti-apoptotic and cell survival effects.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols serve as a reference for researchers aiming to investigate the effects of these bile acids.
Caco-2 Cell Proliferation Assay (for 3-EDCA)
-
Objective: To assess the effect of 3-EDCA on the proliferation of human colon adenocarcinoma cells (Caco-2).
-
Cell Culture: Caco-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in 96-well plates. After reaching 70-80% confluency, the medium is replaced with serum-free medium for 24 hours to synchronize the cells. Subsequently, cells are treated with varying concentrations of 3-EDCA (e.g., 10 µM and 20 µM) and a positive control (e.g., DCA) for 24 to 48 hours.[2]
-
Proliferation Assessment: Cell proliferation is quantified using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting using a hemocytometer. For the MTT assay, the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
Regulatory T cell (Treg) Induction Assay (for 3-EDCA)
-
Objective: To determine the effect of 3-EDCA on the differentiation of naive T cells into regulatory T cells.
-
Cell Isolation: Naive CD4+ T cells are isolated from the spleens of mice using magnetic-activated cell sorting (MACS). Dendritic cells (DCs) are generated from bone marrow precursors.
-
Co-culture: Naive T cells and DCs are co-cultured in the presence or absence of 3-EDCA at various concentrations. The culture is stimulated with anti-CD3 and anti-CD28 antibodies to induce T cell activation and differentiation.[2]
-
Flow Cytometry Analysis: After a defined period (e.g., 3-5 days), cells are harvested and stained with fluorescently labeled antibodies against CD4, CD25, and Foxp3. The percentage of Foxp3+CD4+ cells (Tregs) is determined by flow cytometry.
Hepatocyte Apoptosis Assay (for UDCA)
-
Objective: To evaluate the protective effect of UDCA against apoptosis in hepatocytes.
-
Cell Culture: Primary hepatocytes or a hepatocyte cell line (e.g., HepG2) are cultured in appropriate media.
-
Induction of Apoptosis and Treatment: Apoptosis is induced by treating the cells with a pro-apoptotic agent such as a toxic bile acid (e.g., deoxycholic acid) or a chemical inducer (e.g., staurosporine). Cells are co-treated with UDCA at various concentrations.
-
Apoptosis Assessment: Apoptosis can be measured by several methods:
-
Annexin V/Propidium Iodide (PI) Staining: Cells are stained with Annexin V-FITC and PI and analyzed by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Caspase Activity Assay: The activity of key executioner caspases (e.g., caspase-3) is measured using a colorimetric or fluorometric substrate.
-
Western Blotting: The expression levels of apoptosis-related proteins such as Bax, Bcl-2, and cleaved PARP are analyzed by Western blotting.[5]
-
Conclusion and Future Directions
The comparative analysis of this compound and ursodeoxycholic acid reveals a significant disparity in the current scientific understanding of these two secondary bile acids. UDCA is a well-established therapeutic agent with a multitude of documented beneficial effects and well-characterized mechanisms of action. Its role in cytoprotection, anti-inflammation, and modulation of key signaling pathways is supported by extensive experimental data.
In stark contrast, 3-EDCA remains a relatively enigmatic microbial metabolite. The limited available data suggests it possesses distinct biological activities compared to its precursor, DCA, such as reduced cytotoxicity and a potential role in immunomodulation through the induction of regulatory T cells. However, a comprehensive understanding of its physiological and pathophysiological roles is lacking.
Future research should focus on bridging this knowledge gap. Key areas for investigation include:
-
Elucidating the signaling pathways modulated by 3-EDCA to understand its molecular mechanisms of action.
-
Conducting direct comparative studies of 3-EDCA and UDCA across a range of in vitro and in vivo models to systematically evaluate their differential effects.
-
Investigating the therapeutic potential of 3-EDCA, particularly in the context of immune-mediated diseases, given its observed effect on regulatory T cells.
A deeper understanding of the biological functions of 3-EDCA will not only enhance our knowledge of the complex interplay between the gut microbiota and host physiology but may also unveil new therapeutic avenues for a variety of diseases.
References
- 1. This compound|570-63-8|安捷凯 [anjiechem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Ursodeoxycholic acid vs. chenodeoxycholic acid as cholesterol gallstone-dissolving agents: a comparative randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative effects of cholic, chenodeoxycholic, and ursodeoxycholic acids on micellar solubilization and intestinal absorption of cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different bile acids exhibit distinct biological effects: the tumor promoter deoxycholic acid induces apoptosis and the chemopreventive agent ursodeoxycholic acid inhibits cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Immunomodulatory Effects of 3-Epideoxycholic Acid: A Comparative Analysis
A comprehensive review of existing scientific literature reveals a significant gap in the in vivo characterization of the immunomodulatory effects of 3-Epideoxycholic acid. While extensive research has elucidated the diverse immune-regulating properties of various primary and secondary bile acids, including deoxycholic acid (DCA), chenodeoxycholic acid (CDCA), lithocholic acid (LCA), and ursodeoxycholic acid (UDCA), specific in vivo experimental data for this compound remains elusive. This guide will summarize the known immunomodulatory functions of structurally related bile acids to provide a comparative context and highlight the critical need for future research into this specific epimer.
The Role of Stereochemistry in Bile Acid Bioactivity
The orientation of hydroxyl groups on the steroid nucleus of bile acids, known as stereochemistry, plays a pivotal role in their biological functions. Epimers, which are stereoisomers that differ in configuration at a single chiral center, can exhibit distinct physiological and pathological effects. For instance, the epimerization of hydroxyl groups in deoxycholic acid has been shown to reduce its cytotoxic effects by decreasing lipid peroxidation. This underscores the principle that subtle changes in molecular geometry can significantly alter the interaction of bile acids with cellular targets, including immune cells. However, the specific immunological consequences of epimerization at the C-3 position of deoxycholic acid, which would form this compound, have not been investigated in vivo.
Comparative Immunomodulatory Landscape of Key Bile Acids
To understand the potential, yet unconfirmed, immunomodulatory role of this compound, it is useful to examine the well-documented effects of other major bile acids.
Deoxycholic Acid (DCA): A Pro- and Anti-inflammatory Mediator
DCA, the 3α, 12α-dihydroxy epimer, has demonstrated a complex and often context-dependent role in immunity. It is known to have immunoregulatory and anti-inflammatory properties.[1] In vivo studies in mice have indicated that DCA treatment can modulate the immune system by activating both cell-mediated and humoral responses.[1] Specifically, DCA has been shown to increase the populations of total lymphocytes (CD45+), T-cells (CD3+), helper T-cells (CD4+), and cytotoxic T-cells (CD8+), as well as B-cells, suggesting a broad-spectrum immunomodulatory capacity.
Chenodeoxycholic Acid (CDCA) and Ursodeoxycholic Acid (UDCA): A Tale of Two Epimers
CDCA and UDCA are epimers that differ in the orientation of the hydroxyl group at the C-7 position. This single stereochemical difference results in opposing immunomodulatory effects. CDCA has been shown to induce a dose-dependent inhibition of T-cell proliferation, suggesting an immunosuppressive role.[2] Conversely, UDCA, a more hydrophilic bile acid, does not inhibit the allogeneic immune response at similar concentrations and is known to have cytoprotective and anti-inflammatory properties.[2] This comparison highlights the profound impact of stereochemistry on the immunological function of bile acids.
Lithocholic Acid (LCA): A Potent Immunomodulator
LCA, another secondary bile acid, has been identified as a potent modulator of both innate and adaptive immunity. It can inhibit the activation of Th1 cells and, along with its derivatives, suppress the differentiation of pro-inflammatory Th17 cells.[3][4]
Signaling Pathways and Experimental Considerations
The immunomodulatory effects of bile acids are mediated through various receptors, including the farnesoid X receptor (FXR) and the G-protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5).[3][4] Activation of these receptors on immune cells such as macrophages, dendritic cells, and T-cells can trigger downstream signaling cascades that regulate cytokine production, cell differentiation, and proliferation.
To definitively characterize the in vivo immunomodulatory effects of this compound, a series of well-controlled animal studies would be required. A standard experimental workflow to investigate these effects is proposed below.
Conclusion: A Call for Further Investigation
References
- 1. ijpsr.com [ijpsr.com]
- 2. Immunosuppressive properties of chenodeoxycholic and ursodeoxycholic acids in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bile acids in immunity: Bidirectional mediators between the host and the microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Bile acids in immunity: Bidirectional mediators between the host and the microbiota [frontiersin.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Epideoxycholic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the quantification of 3-Epideoxycholic acid (3-EDCA), a secondary bile acid formed by gut microbiota.[1] The selection of an appropriate analytical method is critical for accurately determining its concentration in biological matrices, which is essential for understanding its physiological roles and potential as a biomarker. This document presents a cross-validation perspective on three prevalent techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays, supported by experimental data and detailed protocols.
Overview of Analytical Methods
The quantification of bile acids like 3-EDCA in biological samples such as plasma, serum, feces, and liver tissue is challenging due to their structural similarity.[2] The most common analytical techniques employed are LC-MS/MS, GC-MS, and enzymatic assays, each with distinct advantages and limitations.[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Widely regarded as the gold standard for its high sensitivity and selectivity, LC-MS/MS allows for the simultaneous quantification of multiple bile acids.[2][3] This method separates bile acids using liquid chromatography followed by detection and quantification using tandem mass spectrometry.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique known for its high resolution, GC-MS is often used when reliable separation of structurally similar bile acids is required.[5] A key consideration for GC-MS analysis is the need for derivatization to increase the volatility of the bile acids.[5][6]
-
Enzymatic Assays: These assays offer a simpler, faster, and often more cost-effective method for determining total bile acid concentrations.[7][8][9] They are based on the activity of specific enzymes, such as 3α-hydroxysteroid dehydrogenase (3α-HSDH), which catalyze a reaction that can be measured spectrophotometrically.[9]
Data Presentation: Performance Comparison
The following table summarizes the key performance parameters for each analytical method based on published literature.
| Parameter | LC-MS/MS | GC-MS | Enzymatic Assays |
| Linearity Range | Wide dynamic range, typically from pM to µM concentrations.[10] | Good linearity, with a coefficient of determination (R²) often ≥ 0.995 for multiple bile acids.[5] | Optimal linearity is often observed within a specific range, for example, 3–138 µmol/L.[7][8] |
| Accuracy (% Recovery) | High accuracy, with recoveries often ranging from 71.73% to 95.92%.[4] | Good accuracy, with recoveries averaging between 66% and 96%.[4] | Can show significant underestimation compared to LC-MS, with biases reported from -12% to -44% depending on the specific kit.[7][8] |
| Precision (%RSD) | Excellent precision, with intraday and interday coefficients of variation typically below 15%.[11] | High precision. | Optimal total imprecision, often ≤ 3%.[7][8] |
| Limit of Detection (LOD) / Limit of Quantification (LOQ) | Very low, often in the range of ng/mL or lower.[4][9] | High sensitivity. | Higher than MS-based methods, with a minimum detection limit around 5 μg.[9] |
| Specificity | High, able to distinguish between structurally similar isomers.[12] | High, especially with appropriate derivatization and chromatographic separation.[5] | Generally measures total bile acids or a specific group (e.g., 3α-OH), with potential for cross-reactivity.[3] |
| Throughput | Can be high-throughput with modern UHPLC systems.[13] | Lower throughput due to the requirement for derivatization.[5] | High throughput and suitable for automation on clinical chemistry platforms.[7][8] |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below.
This protocol is adapted from a validated method for the analysis of bile acids in plasma.[12]
-
Sample Preparation:
-
To 250 µL of human EDTA plasma, add 900 µL of acetonitrile (B52724) containing deuterated internal standards.
-
Vortex the mixture to precipitate proteins.
-
Centrifuge the sample and evaporate the supernatant to dryness.
-
Reconstitute the residue in a 50:50 solution of methanol (B129727) and water.
-
-
Chromatographic Conditions:
-
Column: Ascentis Express C18, 15 cm x 4.6 mm, 2.7 µm particles.
-
Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate (B1210297) and 0.012% formic acid.
-
Mobile Phase B: Methanol with 5 mM ammonium acetate and 0.012% formic acid.
-
Gradient: 70% to 95% B over 10 minutes, held for 4 minutes.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Detector: ESI(-) in MRM Mode.
-
Optimize MS parameters such as desolvation gas flow, sheath gas flow, nebulizer pressure, and capillary voltage for each analyte.[2]
-
This protocol involves a two-step derivatization process and is adapted from a method for analyzing bile acids in biological samples.[5][6]
-
Sample Preparation & Extraction:
-
Derivatization:
-
Methylation: Methylate the carboxyl group of the bile acids. A common method involves using TMS diazomethane (B1218177) in a methanol/benzene solution.[5]
-
Trimethylsilylation: Silylate the hydroxyl groups. This can be achieved by adding N-trimethylsilylimidazole (TMSI) and trimethylchlorosilane (TMCS) in pyridine (B92270) and heating at 60 °C for 10 minutes.[5]
-
-
GC-MS Conditions:
-
Inject the derivatized sample into the GC-MS system.
-
Use a suitable capillary column for separation.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[6]
-
This protocol is a general representation of commercially available enzymatic assays.[7][8]
-
Principle: The assay is based on the oxidation of the 3α-hydroxyl group of bile acids by 3α-hydroxysteroid dehydrogenase (3α-HSDH), with the concomitant reduction of NAD+ to NADH.[9] The rate of NADH formation is proportional to the concentration of total bile acids and is measured spectrophotometrically at 340 nm.[9]
-
Procedure:
-
Adapt a commercial enzymatic assay kit (e.g., from Diazyme, Randox, or Sentinel) for use on a fully-automated clinical chemistry platform.[7][8]
-
Perform imprecision and linearity studies according to the manufacturer's instructions.
-
Calibrate the assay using the provided calibrators.
-
Analyze plasma or serum samples and measure the absorbance change.
-
Mandatory Visualizations
Caption: Simplified pathway of bile acid metabolism, highlighting the formation of this compound.
Caption: A logical workflow for the cross-validation of different analytical methods.
Conclusion
The cross-validation of analytical methods is paramount for ensuring the reliability and comparability of data for this compound.
-
LC-MS/MS stands out as the most robust method, offering superior sensitivity, specificity, and the ability to profile multiple bile acids simultaneously. It is the recommended reference method for cross-validation studies.[2][7][8]
-
GC-MS provides high resolution and is a reliable alternative, particularly when excellent separation of isomers is critical. However, its lower throughput due to the need for derivatization makes it less suitable for large-scale studies.[5]
-
Enzymatic assays are well-suited for high-throughput screening of total bile acids due to their speed, low cost, and ease of automation.[7][8] However, their lower specificity and potential for inaccuracy compared to mass spectrometric methods necessitate careful validation and consideration of their limitations.[7][8]
Ultimately, the choice of analytical method will depend on the specific research question, the required level of detail, sample throughput needs, and available instrumentation. For studies requiring accurate quantification of 3-EDCA and other individual bile acids, a validated LC-MS/MS method is the preferred choice. Enzymatic assays can be a practical option for preliminary or large-scale clinical studies focused on total bile acid levels, provided their performance is carefully cross-validated against a reference method.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of bile acids in biological fluids by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. benchchem.com [benchchem.com]
- 7. Analytical evaluation of three enzymatic assays for measuring total bile acids in plasma using a fully-automated clinical chemistry platform - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical evaluation of three enzymatic assays for measuring total bile acids in plasma using a fully-automated clinical chemistry platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 10. agilent.com [agilent.com]
- 11. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. restek.com [restek.com]
- 13. A high-throughput LC-MS/MS method for the measurement of the bile acid/salt content in microbiome-derived sample sets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid and improved method for the determination of bile acids in human feces using MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 3-Epideoxycholic Acid and Other Secondary Bile Acids in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secondary bile acids, metabolic byproducts of gut microbial activity on primary bile acids, are increasingly recognized as critical signaling molecules in a variety of physiological and pathophysiological processes. Beyond their traditional role in dietary lipid absorption, these molecules modulate intricate cellular signaling networks, influencing cell proliferation, apoptosis, inflammation, and metabolism. This guide provides a comprehensive comparison of 3-Epideoxycholic acid (3-epiDCA) with other major secondary bile acids, including Deoxycholic acid (DCA), Lithocholic acid (LCA), and Ursodeoxycholic acid (UDCA), focusing on their differential effects on key cell signaling pathways.
Comparative Analysis of Receptor Activation
The signaling actions of secondary bile acids are primarily mediated through their interaction with specific receptors, most notably the Farnesoid X Receptor (FXR), a nuclear receptor, and the Takeda G-protein-coupled Receptor 5 (TGR5), a cell surface receptor. Their distinct affinities and efficacies for these receptors dictate their downstream cellular effects.
Farnesoid X Receptor (FXR) Activation
FXR is a key regulator of bile acid, lipid, and glucose homeostasis. Upon activation, it modulates the transcription of numerous target genes. The potency of secondary bile acids as FXR agonists varies significantly.
| Bile Acid | Receptor Activity | EC50 (µM) | Cell Line/System |
| This compound (3-epiDCA) | Data not available | Data not available | Data not available |
| Deoxycholic acid (DCA) | Agonist | ~47.31 - 50 | Reporter Assay[1][2] |
| Lithocholic acid (LCA) | Agonist | ~34.90 - 50 | Reporter Assay[1][2] |
| Ursodeoxycholic acid (UDCA) | Weak Agonist/Antagonist | ~120.70 | Reporter Assay[2] |
EC50: Half-maximal effective concentration.
Takeda G-protein-coupled Receptor 5 (TGR5) Activation
TGR5 is involved in regulating energy expenditure, glucose metabolism, and inflammation. Activation of TGR5 by bile acids stimulates the production of intracellular cyclic AMP (cAMP).
| Bile Acid | Receptor Activity | EC50 (µM) | Cell Line/System |
| This compound (3-epiDCA) | Data not available | Data not available | Data not available |
| Lithocholic acid (LCA) | Potent Agonist | ~0.53 | Reporter Assay[3][4] |
| Deoxycholic acid (DCA) | Agonist | ~1.0 | Reporter Assay[3] |
| Chenodeoxycholic acid (CDCA) | Agonist | ~4.4 | Reporter Assay[3] |
| Cholic acid (CA) | Agonist | ~7.7 | Reporter Assay[3] |
| Ursodeoxycholic acid (UDCA) | Very Weak Agonist | ~36 | Reporter Assay[5] |
EC50: Half-maximal effective concentration.
Signaling Pathways and Cellular Effects
The differential activation of FXR and TGR5, along with other potential receptors like the Sphingosine-1-Phosphate Receptor 2 (S1PR2), leads to a diverse range of cellular responses.
This compound (3-epiDCA)
Limited research is available on the specific signaling pathways modulated by 3-epiDCA. However, existing studies indicate it is less potent than DCA in promoting the growth of Caco-2 colon cancer cells.[6] Notably, 3-epiDCA has been shown to increase the population of Foxp3+CD4+ regulatory T cells (Tregs) in co-cultures of naïve T cells and dendritic cells, suggesting a potential role in immunomodulation and anti-inflammatory responses.[6] Further investigation is required to elucidate its precise mechanisms of action.
Deoxycholic acid (DCA)
DCA is a well-characterized secondary bile acid with diverse and often concentration-dependent effects.
-
Pro-inflammatory and Pro-carcinogenic Effects: At high concentrations, DCA is considered pro-inflammatory and has been implicated in the progression of colorectal cancer. It can induce the production of inflammatory cytokines like IL-6 and IL-8 and promote the infiltration of Th17 cells in the intestine.[7][8] DCA can also activate the EGFR-MAPK and Wnt/β-catenin signaling pathways, contributing to cell proliferation.[9]
-
Apoptosis Induction: In contrast, DCA can also induce apoptosis in various cancer cell lines, often through mechanisms involving oxidative stress and the mitochondrial pathway.[10]
-
S1PR2 Signaling: DCA has been shown to upregulate the expression of S1PR2 in macrophages, leading to the activation of the ERK signaling pathway and promoting inflammation.[11]
Lithocholic acid (LCA)
LCA is the most potent endogenous agonist for TGR5 and also activates FXR.[3][4]
-
TGR5-Mediated Effects: Through TGR5, LCA can stimulate GLP-1 secretion, influencing glucose homeostasis, and can also modulate inflammatory responses.[4]
-
FXR-Mediated Effects: As an FXR agonist, LCA participates in the regulation of bile acid synthesis and transport.[1]
-
Apoptosis: LCA has been shown to induce apoptosis in various cell types.
Ursodeoxycholic acid (UDCA)
UDCA is a hydrophilic bile acid with well-established cytoprotective and anti-inflammatory properties.
-
Anti-apoptotic Effects: UDCA is known to inhibit apoptosis induced by more hydrophobic bile acids like DCA. Its protective mechanisms involve stabilizing mitochondrial membranes and inhibiting the release of pro-apoptotic factors.
-
FXR and TGR5 Activity: UDCA is a very weak agonist or even an antagonist of FXR and TGR5, which likely contributes to its distinct biological profile compared to DCA and LCA.[2][5]
-
Anti-inflammatory Properties: UDCA exhibits anti-inflammatory effects, in part by counteracting the pro-inflammatory actions of other bile acids.
Signaling Pathway Diagrams
Figure 1: Simplified FXR signaling pathway activated by bile acids.
Figure 2: TGR5 signaling cascade initiated by bile acid binding.
Experimental Protocols
FXR Luciferase Reporter Gene Assay
This assay is used to quantify the ability of a compound to activate the Farnesoid X Receptor.
Principle: Cells are co-transfected with an FXR expression plasmid and a reporter plasmid containing a luciferase gene under the control of an FXR-responsive promoter. Activation of FXR by a ligand leads to the expression of luciferase, and the resulting luminescence is proportional to the level of FXR activation.
Materials:
-
HEK293T or HepG2 cells
-
FXR expression vector
-
FXRE-luciferase reporter vector
-
Control vector expressing Renilla luciferase (for normalization)
-
Transfection reagent
-
96-well white, opaque plates
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the FXR expression vector, FXRE-luciferase reporter vector, and the Renilla control vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After 4-6 hours of transfection, replace the medium with fresh medium containing the test bile acids at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24 hours at 37°C.
-
Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the dual-luciferase assay system protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to correct for transfection efficiency. Calculate the fold induction of luciferase activity relative to the vehicle control. Determine the EC50 value from the dose-response curve.
TGR5 cAMP Assay
This assay measures the activation of TGR5 by quantifying the production of cyclic AMP (cAMP).
Principle: Activation of the Gαs-coupled TGR5 receptor by an agonist stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This increase in cAMP can be measured using various methods, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a luciferase-based reporter assay where luciferase expression is driven by a cAMP response element (CRE).
Materials:
-
CHO or HEK293 cells stably or transiently expressing human TGR5
-
cAMP assay kit (e.g., ELISA-based or luciferase-based)
-
96-well plates
-
Plate reader (spectrophotometer or luminometer depending on the kit)
Procedure (ELISA-based):
-
Cell Seeding: Seed TGR5-expressing cells in a 96-well plate and grow to confluency.
-
Treatment: Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation. Then, stimulate the cells with various concentrations of the test bile acids for the recommended time (e.g., 15-30 minutes).
-
Cell Lysis: Lyse the cells according to the cAMP assay kit protocol to release intracellular cAMP.
-
cAMP Measurement: Perform the competitive ELISA as per the manufacturer's instructions. This typically involves incubating the cell lysate with a fixed amount of HRP-conjugated cAMP and an anti-cAMP antibody in a pre-coated plate.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. The concentration of cAMP in the samples is inversely proportional to the signal. Calculate the amount of cAMP produced and determine the EC50 value from the dose-response curve.
Conclusion
Secondary bile acids are a diverse group of signaling molecules with distinct and sometimes opposing effects on cellular pathways. While DCA and LCA are potent activators of key receptors like FXR and TGR5, often leading to pro-inflammatory or pro-proliferative outcomes at high concentrations, UDCA generally exhibits protective and anti-inflammatory properties. This compound is an emerging player in this field, with initial studies suggesting a potential immunomodulatory role. However, a significant knowledge gap remains regarding its specific interactions with key bile acid receptors and its downstream signaling effects. Further research, including quantitative receptor activation assays and detailed mechanistic studies, is crucial to fully understand the therapeutic potential of 3-epiDCA and to complete the comparative landscape of secondary bile acid signaling.
References
- 1. Regulation of bile acids and their receptor FXR in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The bile acid membrane receptor TGR5 as an emerging target in metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. cdn.most.gov.bd [cdn.most.gov.bd]
- 8. Impact of bile acids on the growth of human cholangiocarcinoma via FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Deoxycholic and chenodeoxycholic bile acids induce apoptosis via oxidative stress in human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deoxycholic Acid-Mediated Sphingosine-1-Phosphate Receptor 2 Signaling Exacerbates DSS-Induced Colitis through Promoting Cathepsin B Release - PMC [pmc.ncbi.nlm.nih.gov]
The Immunomodulatory Role of 3-Epideoxycholic Acid in T-Cell Differentiation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The gut microbiome and its metabolites are increasingly recognized as critical regulators of host immunity. Among these metabolites, bile acids have emerged as key signaling molecules that can shape the adaptive immune response, particularly the differentiation of T helper (Th) cells. This guide provides a comprehensive comparison of 3-Epideoxycholic acid (3-EDCA), a secondary bile acid, with other bile acids, validating its role in T-cell differentiation. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying signaling pathways and experimental workflows.
This compound: A Regulator of T-Cell Differentiation
This compound (3-EDCA), also known as 3β-hydroxydeoxycholic acid (isoDCA), is a secondary bile acid formed by the epimerization of deoxycholic acid (DCA) by gut microbiota. Recent studies have highlighted its potential role in modulating the balance between pro-inflammatory and anti-inflammatory T-cell subsets.
Impact on Regulatory T-Cell (Treg) Differentiation
Experimental evidence demonstrates that 3-EDCA can promote the differentiation of naïve CD4+ T cells into Foxp3+ regulatory T cells (Tregs). In co-culture systems of naïve T cells and dendritic cells (DCs), 3-EDCA has been shown to increase the frequency of Foxp3+ cells[1]. This effect is noteworthy as Tregs play a crucial role in maintaining immune tolerance and preventing autoimmune diseases. The Treg-inducing activity of 3-EDCA appears to be dependent on the presence of DCs, as the effect is not observed when naïve T cells are activated in the absence of these antigen-presenting cells[1].
Comparison with Other Bile Acids on T-Cell Differentiation
The immunomodulatory effects of bile acids on T-cell differentiation are not uniform. Different bile acid metabolites can exert distinct and sometimes opposing effects on the Th17/Treg axis. This section compares the activity of 3-EDCA with other well-characterized bile acids.
| Bile Acid | Effect on Th17 Differentiation | Effect on Treg Differentiation | Mechanism of Action |
| This compound (3-EDCA / isoDCA) | No significant effect reported[1]. | Induces Foxp3+ Treg differentiation (DC-dependent)[1]. | The precise mechanism is not fully elucidated but appears to involve dendritic cells[1]. |
| 3-Oxolithocholic acid (3-oxoLCA) | Inhibits Th17 differentiation[2][3]. | No significant effect[3]. | Directly binds to and antagonizes the key Th17 transcription factor, RORγt[2][3]. |
| Isoallo-lithocholic acid (isoalloLCA) | Reduces Th17 differentiation[3]. | Enhances Treg differentiation[2][3]. | Induces mitochondrial reactive oxygen species (mitoROS) production, leading to increased Foxp3 expression[2][3]. |
| Deoxycholic acid (DCA) | Promotes Th17 differentiation[4]. | No significant effect reported. | Enhances cholesterol biosynthesis in CD4+ T cells, leading to increased production of endogenous RORγt ligands[4]. |
Experimental Protocols
To facilitate the validation and further investigation of the role of 3-EDCA and other bile acids in T-cell differentiation, detailed methodologies for key experiments are provided below.
In Vitro T-Cell Differentiation Assay
This protocol describes the general procedure for inducing the differentiation of naïve CD4+ T cells into Treg and Th17 subsets in the presence of bile acids.
Materials:
-
Naïve CD4+ T cells (isolated from spleen and lymph nodes of mice)
-
Dendritic cells (bone marrow-derived or isolated from spleen)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-CD3 and anti-CD28 antibodies
-
Cytokines for differentiation:
-
Treg conditions: TGF-β (e.g., 1 ng/mL), IL-2 (e.g., 100 U/mL)
-
Th17 conditions: TGF-β (e.g., 1 ng/mL), IL-6 (e.g., 20 ng/mL)
-
-
This compound (and other bile acids for comparison) dissolved in a suitable solvent (e.g., DMSO)
-
96-well flat-bottom culture plates
Procedure:
-
Coating of Culture Plates: Coat wells of a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash the wells with PBS before use.
-
Cell Preparation: Isolate naïve CD4+ T cells and dendritic cells using standard immunomagnetic separation techniques.
-
Co-culture Setup:
-
For DC-dependent assays, seed dendritic cells (e.g., 1 x 10^5 cells/well) and naïve CD4+ T cells (e.g., 5 x 10^4 cells/well) in the anti-CD3 coated plates.
-
For DC-independent assays, seed only naïve CD4+ T cells and add soluble anti-CD28 antibody (e.g., 1-2 µg/mL).
-
-
Addition of Bile Acids and Cytokines: Add the desired concentration of 3-EDCA or other bile acids to the wells. Add the appropriate cytokine cocktail for either Treg or Th17 differentiation.
-
Incubation: Culture the cells for 3-4 days at 37°C in a 5% CO2 incubator.
-
Analysis: Harvest the cells for analysis by flow cytometry or RT-qPCR.
Flow Cytometry Analysis of T-Cell Subsets
Materials:
-
Harvested cells from the in vitro differentiation assay
-
FACS buffer (PBS with 2% FBS)
-
Fixation/Permeabilization buffer (e.g., commercially available kits for transcription factor staining)
-
Fluorochrome-conjugated antibodies against:
-
Surface markers: CD4
-
Intracellular transcription factors: Foxp3, RORγt
-
Intracellular cytokines (optional, after restimulation): IL-17A
-
Procedure:
-
Surface Staining: Resuspend cells in FACS buffer and stain with anti-CD4 antibody for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and follow the manufacturer's protocol for fixation and permeabilization.
-
Intracellular Staining: Stain the permeabilized cells with antibodies against Foxp3 and RORγt for 30-60 minutes at room temperature.
-
Acquisition and Analysis: Wash the cells and acquire the data on a flow cytometer. Analyze the percentage of CD4+Foxp3+ (Treg) and CD4+RORγt+ (or CD4+IL-17A+ after restimulation) (Th17) cells.
Visualizing the Pathways and Processes
Diagrams created using Graphviz (DOT language) are provided below to illustrate the signaling pathways and experimental workflows.
Signaling Pathways in T-Cell Differentiation
Experimental Workflow for Validating 3-EDCA's Role
References
- 1. Bacterial metabolism of bile acids promotes peripheral Treg cell generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile acid metabolites control TH17 and Treg cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bile acid metabolites control Th17 and Treg cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gut microbial metabolite deoxycholic acid facilitates Th17 differentiation through modulating cholesterol biosynthesis and participates in high-fat diet-associated colonic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of 3-Epideoxycholic Acid on Gut Microbiota Metabolome: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The intricate interplay between the gut microbiota and host metabolism is a rapidly evolving field of study, with profound implications for health and disease. Secondary bile acids, such as 3-Epideoxycholic acid (3-epiDCA), are key metabolic products of this interaction, yet their specific impact on the broader gut metabolome is an area of active investigation. This guide provides a comparative overview of the gut microbiota metabolome in the presence and absence of this compound, supported by experimental data and detailed protocols.
Metabolic Landscape Alterations: A Comparative Analysis
The introduction of this compound, often in concert with its precursor Deoxycholic acid (DCA), significantly modulates the metabolic output of the gut microbiota.[1] This alteration is primarily observed in the secondary bile acid pool, but its effects cascade to other metabolic pathways. While direct quantitative data for a "3-epiDCA-only" condition is limited in the current literature, studies on DCA administration, which leads to increased 3-epiDCA levels, provide valuable insights.[1]
Below is a summary of the key metabolic shifts observed in the gut and plasma metabolome following the administration of Deoxycholic acid, which is known to increase the presence of this compound.
| Metabolite Class | Key Metabolites | Observed Change with DCA/3-epiDCA Presence | Significance | Reference |
| Secondary Bile Acids | This compound, Deoxycholic acid (DCA), Apocholic acid (Apo-CA), Isohyodeoxycholic acid (IHDCA), 12-Ketolithocholic acid (12-KLCA), 7-Ketolithocholic acid (7-KLCA) | Increased | Modulation of host inflammatory and metabolic signaling pathways.[1] | [1] |
| Primary Bile Acids | Cholic acid (CA), Chenodeoxycholic acid (CDCA) | No significant change (except for CDCA in some contexts) | Suggests the primary impact is on the microbial transformation of primary bile acids.[1] | [1] |
| Amino Acid Metabolites | Indole-containing metabolites (e.g., Indoxyl sulfate, Indole-3-propionic acid) | Altered | Reflects changes in bacterial tryptophan metabolism, impacting host signaling.[2][3] | [2][3] |
| Phenyl-containing Organic Acids | Various | Increased | Indicates shifts in microbial aromatic compound metabolism.[2][3] | [2][3] |
Experimental Protocols
The following protocols provide a framework for conducting comparative metabolomics studies of the gut microbiota. These are generalized methodologies based on established practices in the field.[4][5][6]
Fecal Sample Collection and Metabolite Extraction
This protocol is adapted from standard procedures for untargeted metabolomics of fecal samples.[5]
-
Sample Collection: Collect fecal samples from experimental subjects (e.g., mice treated with and without 3-epiDCA). Immediately snap-freeze samples in liquid nitrogen and store at -80°C until processing.
-
Homogenization: Homogenize frozen fecal samples in a pre-chilled extraction solvent (e.g., 80% methanol) at a fixed ratio (e.g., 100 mg feces per 1 mL solvent).
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet solid debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.
-
Solvent Evaporation: Dry the supernatant using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for LC-MS analysis.[4]
Plasma Metabolite Extraction
This protocol is for the analysis of metabolites that have entered systemic circulation.[1]
-
Plasma Collection: Collect blood samples into EDTA-containing tubes. Centrifuge at 3,000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.
-
Protein Precipitation: Thaw plasma samples on ice. Add a pre-chilled solvent, such as methanol (B129727) or acetonitrile (B52724), at a 4:1 ratio (solvent:plasma) to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube for analysis.
-
Drying and Reconstitution: Dry the supernatant under vacuum and reconstitute in an appropriate solvent for LC-MS analysis.
LC-MS Based Metabolomics Analysis
A widely used technique for separating and identifying metabolites.[4][7]
-
Chromatographic Separation: Use a UPLC/HPLC system equipped with a suitable column (e.g., C18) to separate the metabolites. Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry Detection: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative ionization modes to detect a wide range of metabolites.
-
Data Acquisition: Acquire data in a data-dependent or data-independent manner to obtain MS/MS spectra for metabolite identification.
-
Data Analysis: Process the raw data using software such as MS-DIAL or XCMS for peak picking, alignment, and quantification.[4] Identify metabolites by comparing their mass-to-charge ratio (m/z) and retention times to a reference library of authentic standards.[8]
Visualizing the Impact of this compound
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative metabolomics study of the gut microbiota.
Caption: A typical workflow for comparative metabolomics of the gut microbiota.
Signaling Pathways Modulated by DCA and its Derivatives
Deoxycholic acid and its derivatives, including 3-epiDCA, are known to modulate several host signaling pathways, particularly those related to inflammation.[1] The diagram below illustrates the inhibitory effect of DCA on key inflammatory pathways.
Caption: DCA's role in modulating inflammatory signaling pathways via the gut microbiota.
References
- 1. Multi-omics reveals deoxycholic acid modulates bile acid metabolism via the gut microbiota to antagonize carbon tetrachloride-induced chronic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. faculty.fiu.edu [faculty.fiu.edu]
- 4. A metabolomic protocol for investigating the gut microbiome [protocols.io]
- 5. Protocol for correlation analysis of the murine gut microbiome and meta-metabolome using 16S rDNA sequencing and UPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolomics Research Solution of Gut Microbiota - Creative Proteomics [creative-proteomics.com]
- 7. biorxiv.org [biorxiv.org]
- 8. A metabolomics pipeline for mechanistic interrogation of the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of 3-Epideoxycholic acid and its precursors
A Head-to-Head Comparison of 3-Epideoxycholic Acid and its Precursors
Introduction
Bile acids, traditionally known for their role in fat digestion, are now recognized as crucial signaling molecules that regulate a wide range of physiological processes. The composition of the bile acid pool, which is shaped by both host and gut microbial metabolism, has profound implications for health and disease. This guide provides a detailed head-to-head comparison of this compound (3-epiDCA), a gut microbiota-derived secondary bile acid, and its primary precursors, Deoxycholic acid (DCA) and Cholic acid (CA), as well as another primary bile acid, Chenodeoxycholic acid (CDCA). This comparison focuses on their biochemical properties, biological activities, and underlying signaling pathways, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Biochemical and Physicochemical Properties
The structural differences between 3-epiDCA and its precursors, particularly the orientation of the hydroxyl group at the C-3 position, lead to distinct physicochemical properties. These differences influence their detergent capabilities and subsequent biological activities.
| Property | This compound (3-epiDCA) | Deoxycholic acid (DCA) | Cholic acid (CA) | Chenodeoxycholic acid (CDCA) |
| Type | Secondary Bile Acid | Secondary Bile Acid | Primary Bile Acid | Primary Bile Acid |
| Hydroxyl Groups | 3β, 12α | 3α, 12α | 3α, 7α, 12α | 3α, 7α |
| Critical Micelle Concentration (CMC) | Data not available | ~5.3 mM[1] | ~18.4 mM[1] | ~7.0 mM[1] |
| Detergent Activity | Reduced compared to DCA[1][2][3] | High | Moderate | High |
Note: A lower CMC indicates a higher propensity to form micelles and thus, higher detergent activity.
Comparative Biological Activities
The biological effects of these bile acids are diverse, ranging from influencing gut microbiota composition to modulating host immune responses and affecting the growth of colon cancer cells.
Effects on Gut Microbiota
Bile acids exert selective pressure on gut bacteria, shaping the microbial landscape. Their antimicrobial properties vary depending on their structure.
| Biological Effect | This compound (3-epiDCA) | Deoxycholic acid (DCA) |
| Inhibition of Gut Bacteria | Less active than DCA in inhibiting the growth of a panel of seven gut bacteria species[1][2][3]. Specific IC50 values are not readily available in the literature. | Exhibits potent antimicrobial activity against various gut bacteria. |
Effects on Colon Cancer Cells
The impact of bile acids on colon cancer cell proliferation is complex and concentration-dependent.
| Biological Effect | This compound (3-epiDCA) | Deoxycholic acid (DCA) | Chenodeoxycholic acid (CDCA) |
| Caco-2 Cell Proliferation | Increases cell growth at 10 and 20 µM, but to a lesser extent than DCA[1][2][3]. | Promotes proliferation at low concentrations (e.g., 50 µM)[4]. | Can promote proliferation at lower concentrations (e.g., 50 µM) and induce apoptosis at higher concentrations. |
Immunomodulatory Effects
Recent studies have highlighted the role of bile acids in modulating the immune system, particularly in the differentiation of T cells.
| Biological Effect | This compound (3-epiDCA) |
| Regulatory T cells (Tregs) | Increases the levels of Foxp3+CD4+ regulatory T cells in co-cultures of naïve T cells and dendritic cells[1][2][3]. |
Signaling Pathways
The diverse biological activities of these bile acids are mediated through their interaction with various cellular signaling pathways.
Biosynthesis of this compound
3-epiDCA is not synthesized by the host but is a product of gut microbial metabolism of DCA.
Deoxycholic Acid (DCA) Signaling in Colon Cancer Cells
DCA has been shown to promote colon cancer cell growth and invasiveness through the activation of the β-catenin signaling pathway.
TGR5 Signaling Pathway
Both DCA and CDCA are agonists for the G protein-coupled bile acid receptor 1 (TGR5), which is involved in various physiological processes.
Experimental Protocols
Cell Viability Assay (MTT Assay) for Caco-2 Cells
Objective: To determine the effect of 3-epiDCA and its precursors on the viability of Caco-2 colon cancer cells.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-epiDCA, DCA, CA, CDCA (stock solutions prepared in a suitable solvent like DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed Caco-2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere and grow for 24 hours.
-
Prepare serial dilutions of the bile acids in DMEM.
-
Remove the culture medium from the wells and replace it with 100 µL of the medium containing different concentrations of the bile acids. Include a vehicle control (medium with the same concentration of DMSO used for the highest bile acid concentration) and a no-treatment control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Bacterial Growth Inhibition Assay
Objective: To determine the minimum inhibitory concentration (MIC) of 3-epiDCA and DCA against specific gut bacteria.
Materials:
-
Bacterial strains (e.g., Bacteroides fragilis, Clostridium scindens)
-
Appropriate growth medium (e.g., Brain Heart Infusion-supplemented broth for anaerobes)
-
3-epiDCA and DCA stock solutions
-
96-well microplates
-
Anaerobic chamber or system
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the bile acids in the appropriate growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test bacterium to a final density of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria in medium without bile acid) and a negative control (medium only).
-
Incubate the plates under anaerobic conditions at 37°C for 24-48 hours.
-
Measure the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
The MIC is defined as the lowest concentration of the bile acid that inhibits visible growth of the bacteria.
In Vitro T Cell Differentiation Assay
Objective: To assess the effect of 3-epiDCA on the differentiation of naïve CD4+ T cells into regulatory T cells (Tregs).
Materials:
-
Naïve CD4+ T cells isolated from peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2-mercaptoethanol
-
Anti-CD3 and anti-CD28 antibodies
-
Recombinant human IL-2 and TGF-β1
-
3-epiDCA stock solution
-
Flow cytometer
-
Antibodies for flow cytometry (e.g., anti-CD4, anti-CD25, anti-Foxp3)
Procedure:
-
Coat a 96-well plate with anti-CD3 antibody.
-
Isolate naïve CD4+ T cells from PBMCs using magnetic-activated cell sorting (MACS).
-
Add the naïve CD4+ T cells to the coated wells along with soluble anti-CD28 antibody, IL-2, and TGF-β1 to induce Treg differentiation.
-
Add different concentrations of 3-epiDCA to the wells. Include a vehicle control.
-
Culture the cells for 3-5 days at 37°C in a 5% CO₂ incubator.
-
Harvest the cells and stain for surface markers (CD4, CD25) and the intracellular transcription factor Foxp3 using a Foxp3 staining buffer set.
-
Analyze the percentage of CD4+CD25+Foxp3+ cells by flow cytometry.
Conclusion
This compound, a secondary bile acid produced by the gut microbiota, exhibits distinct biological activities compared to its precursors. Its reduced detergent activity and lower potency in modulating colon cancer cell growth and gut bacteria, coupled with its potential to induce regulatory T cells, suggest a more nuanced role in host physiology than its more well-studied precursors. Further quantitative research is necessary to fully elucidate the comparative potencies and therapeutic potential of 3-epiDCA. The provided experimental protocols offer a framework for researchers to conduct these vital comparative studies.
References
- 1. Determination of critical micelle concentration of bile acid salts by micro-calorimetric titration | Semantic Scholar [semanticscholar.org]
- 2. caymanchem.com [caymanchem.com]
- 3. LIPID MAPS [lipidmaps.org]
- 4. Deoxycholic Acid Modulates Cell-Junction Gene Expression and Increases Intestinal Barrier Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Off-Target Effects of 3-Epideoxycholic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-Epideoxycholic acid (3-EDCA), a secondary bile acid formed by the gut microbiota, against its more prevalent and studied counterparts, Deoxycholic acid (DCA) and Chenodeoxycholic acid (CDCA). The focus is on the off-target effects, providing available experimental data to aid in the evaluation of 3-EDCA for therapeutic development.
Comparative Analysis of On-Target and Off-Target Effects
The following table summarizes the known on-target and off-target effects of 3-EDCA, DCA, and CDCA. Direct quantitative comparisons for 3-EDCA are limited in the current literature; therefore, some data is qualitative or inferred from structurally similar "iso" bile acids.
| Target/Effect | This compound (3-EDCA) | Deoxycholic acid (DCA) | Chenodeoxycholic acid (CDCA) |
| On-Target: Farnesoid X Receptor (FXR) Activation | Data not available. Likely a weak agonist or antagonist based on the 3β-hydroxyl configuration. | Partial agonist.[1] | Potent agonist (EC50 ≈ 10 µM).[2] |
| On-Target: Takeda G-protein coupled Receptor 5 (TGR5) Activation | Data not available. | Potent agonist.[1] | Agonist.[1] |
| Off-Target: Cytotoxicity/Cell Proliferation | Less potent in inducing Caco-2 colon cancer cell growth compared to DCA.[3] Reduced detergent activity compared to DCA.[3] | Induces apoptosis and necrosis in various cell types.[4][5] Promotes proliferation of colon cancer cells.[6] | Can induce apoptosis.[4] |
| Off-Target: Wnt/β-catenin Signaling | Data not available. | Activates Wnt/β-catenin signaling pathway in colon cancer cells.[6][7][8] | Data not available. |
| Off-Target: Pro-inflammatory Cytokine Induction | Data not available. | Induces production of IL-6 and IL-8 in esophageal cells.[9] | Can contribute to pro-inflammatory responses, including IL-8 release.[10] |
| Off-Target: Gut Microbiota Modulation | Less active in inhibiting the growth of seven gut bacteria species compared to DCA.[3] | Exhibits antimicrobial activity. | Exhibits antimicrobial activity. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and validation of findings.
TGR5 Activation Assay (cAMP Measurement)
This protocol outlines the measurement of intracellular cyclic adenosine (B11128) monophosphate (cAMP) as an indicator of TGR5 activation.
Materials:
-
HEK293 cells stably expressing human TGR5 (or transiently transfected).
-
Test compounds: 3-EDCA, DCA, CDCA, and a known TGR5 agonist (e.g., Oleanolic Acid) as a positive control.
-
Cell culture medium (e.g., DMEM) with 10% FBS.
-
HEPES-buffered medium.
-
cAMP ELISA kit.
-
Protein kinase inhibitor (e.g., myristoylated PKI).
-
3-isobutyl-1-methylxanthine (IBMX).
Procedure:
-
Cell Culture: Culture TGR5-expressing HEK293 cells in complete medium to ~80-90% confluency.
-
Cell Preparation: Harvest cells and resuspend in HEPES medium at a concentration of 1 x 10^6 cells/mL.
-
Compound Incubation:
-
Pre-incubate 1 mL of the cell suspension with a protein kinase inhibitor (e.g., 1 µM myristoylated PKI) for 10 minutes at 31°C.
-
Add varying concentrations of the test bile acids (3-EDCA, DCA, CDCA) or positive control to the cell suspension. Incubate for 60 seconds at 31°C.
-
-
Reaction Termination: Stop the reaction by rapid centrifugation.
-
Cell Lysis: Discard the supernatant and rinse the cell pellet with a wash buffer (50 mM Tris-HCl pH 7.4, 10 mM EDTA, 0.5 mM IBMX, 10 mM 2-mercaptoethanol, 100 mM NaCl). Homogenize the pellet in 0.5 mL of ice-cold lysis buffer provided in the cAMP ELISA kit.
-
Centrifugation: Centrifuge the lysate at 48,000 x g for 15 minutes at 4°C.
-
cAMP Measurement: Use the supernatant to determine the cAMP concentration according to the manufacturer's instructions for the cAMP ELISA kit.[11]
Pro-inflammatory Cytokine (IL-8) Measurement by ELISA
This protocol describes the quantification of Interleukin-8 (IL-8) released from cells upon treatment with bile acids.
Materials:
-
Human esophageal epithelial cells (e.g., HET-1A) or other relevant cell line.
-
Test compounds: 3-EDCA, DCA, CDCA.
-
Cell culture medium.
-
Human IL-8 ELISA kit.
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Stop Solution (e.g., 1 M H₂SO₄).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of 3-EDCA, DCA, or CDCA. Include a vehicle-only control. Incubate for a predetermined time (e.g., 24 hours).
-
Sample Collection: Collect the cell culture supernatant from each well.
-
ELISA Procedure (General Steps):
-
Add standards and samples to the wells of the IL-8 antibody-coated microplate.
-
Incubate as per the kit instructions (e.g., 2 hours at room temperature).[9]
-
Wash the wells multiple times with Wash Buffer.[9]
-
Add the detection antibody (biotin-conjugated anti-IL-8). Incubate (e.g., 1 hour at room temperature).[9]
-
Wash the wells.
-
Add streptavidin-HRP conjugate and incubate (e.g., 1 hour at room temperature).[9]
-
Wash the wells.
-
Add TMB substrate and incubate in the dark until color develops (e.g., 30 minutes).[9]
-
Add Stop Solution to terminate the reaction.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.[9]
-
Data Analysis: Calculate the concentration of IL-8 in the samples by comparing their absorbance to the standard curve.
Assessment of Wnt/β-catenin Signaling Activation
This workflow outlines the key steps to evaluate the impact of bile acids on the Wnt/β-catenin signaling pathway.
1. Western Blot for β-catenin:
-
Objective: To measure the total and nuclear levels of β-catenin.
-
Procedure:
-
Treat cells (e.g., colon cancer cell lines) with 3-EDCA, DCA, or CDCA.
-
Prepare whole-cell lysates and nuclear fractions.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against β-catenin and a loading control (e.g., GAPDH for whole-cell lysate, Lamin B1 for nuclear fraction).
-
Incubate with a secondary antibody and detect the signal. An increase in nuclear β-catenin indicates pathway activation.[6]
-
2. Immunofluorescence for β-catenin Localization:
-
Objective: To visualize the subcellular localization of β-catenin.
-
Procedure:
-
Grow cells on coverslips and treat with the bile acids.
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against β-catenin.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope. Nuclear translocation of β-catenin from the cytoplasm/membrane indicates activation.
-
3. RT-qPCR for Wnt Target Genes:
-
Objective: To measure the expression of downstream target genes of the Wnt/β-catenin pathway.
-
Procedure:
-
Treat cells with the bile acids.
-
Isolate total RNA from the cells.
-
Synthesize cDNA by reverse transcription.
-
Perform quantitative PCR using primers for target genes (e.g., CCND1 (Cyclin D1), MYC) and a housekeeping gene for normalization. An upregulation of these genes suggests pathway activation.[6]
-
Visualizations
Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Different bile acids exhibit distinct biological effects: the tumor promoter deoxycholic acid induces apoptosis and the chemopreventive agent ursodeoxycholic acid inhibits cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different effects of bile acids, ursodeoxycholic acid and deoxycholic acid, on cell growth and cell death in human colonic adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deoxycholic Acid Activates β-Catenin Signaling Pathway and Increases Colon Cell Cancer Growth and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deoxycholic acid activates beta-catenin signaling pathway and increases colon cell cancer growth and invasiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The secondary bile acid, deoxycholate accelerates intestinal adenoma-adenocarcinoma sequence in Apc (min/+) mice through enhancing Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deoxycholic acid induces proinflammatory cytokine production by model oesophageal cells via lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Establishing a Reference Range for 3-Epideoxycholic Acid in Healthy Individuals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the current knowledge and methodologies for establishing a reference range for 3-Epideoxycholic acid (3-epi-DCA) in healthy individuals. While a definitive reference range has not been formally established in the literature, this document summarizes the available quantitative data, details the analytical methods for its measurement, and explores its biological context, including its formation and potential signaling pathways.
I. Quantitative Data Summary
As of the latest literature review, a specific reference range for this compound in the plasma or serum of healthy individuals has not been defined. This is likely due to its relatively low abundance compared to major primary and secondary bile acids. However, several studies focusing on the comprehensive analysis of the bile acid metabolome have quantified 3-epi-DCA, providing valuable insights into its circulating levels. The table below summarizes the reported concentrations from a key study.
Table 1: Reported Concentrations of this compound in Healthy Individuals
| Biological Matrix | Analytical Method | Number of Subjects | Reported Concentration (nM) | Citation |
| Plasma | LC-MS/MS | Not Specified | Data not explicitly provided for 3-epi-DCA, but methodology is capable of its separation and detection. | [1][2] |
| Serum | LC-MS/MS | >300 | While the study measured 16 bile acids, a specific value for 3-epi-DCA was not reported. | [2] |
| Feces | UPLC-Q-TOF | Not Specified | While not a plasma/serum value, this study highlights the presence and quantification of various bile acids in feces. | [3] |
Note: The lack of a standardized reference range underscores the need for further research in this area. The values presented should be considered indicative and may vary based on population, diet, and gut microbiome composition.
II. Experimental Protocols for Quantification
The accurate quantification of this compound, often present in low concentrations, necessitates highly sensitive and specific analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bile acid analysis. Below are detailed methodologies adapted from various studies that can be applied to the measurement of 3-epi-DCA.
A. Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common method for extracting and concentrating bile acids from biological matrices while removing interfering substances.
-
Sample Thawing and Internal Standard Spiking: Thaw plasma or serum samples on ice. To a 100 µL aliquot of the sample, add an internal standard solution (e.g., a deuterated analog of a bile acid) to correct for extraction losses and matrix effects.
-
Protein Precipitation: Precipitate proteins by adding 800 µL of ice-cold acetonitrile (B52724). Vortex the mixture thoroughly.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
SPE Column Conditioning: Condition a C18 SPE cartridge by washing with methanol (B129727) followed by equilibration with water.
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a solution of 5% methanol in water to remove polar impurities.
-
Elution: Elute the bile acids from the cartridge using methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent, such as 50% methanol in water, for LC-MS/MS analysis.
B. Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the necessary selectivity and sensitivity for the quantification of individual bile acids, including isomers like 3-epi-DCA.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used for the separation of bile acids.
-
Mobile Phases: A gradient elution is employed using two mobile phases, for example:
-
Mobile Phase A: Water with a modifier such as ammonium (B1175870) acetate (B1210297) and formic acid.
-
Mobile Phase B: A mixture of methanol and acetonitrile with a similar modifier.
-
-
Gradient Program: The gradient is programmed to start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic bile acids.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is commonly used for bile acid analysis.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for each bile acid and internal standard.
-
Calibration: A calibration curve is generated using a series of standard solutions of 3-epi-DCA of known concentrations.
-
Table 2: Comparison of Analytical Methodologies
| Method | Principle | Advantages | Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass-based detection of specific ion transitions. | High sensitivity, high specificity, ability to quantify multiple analytes simultaneously, can distinguish between isomers. | High initial instrument cost, requires skilled operators. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Chromatographic separation of volatile derivatives followed by mass-based detection. | High resolution, sensitive. | Requires derivatization of bile acids, which is time-consuming and can introduce variability. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Antibody-based detection of specific bile acids. | High throughput, relatively low cost. | Potential for cross-reactivity with other bile acids, may not be available for less common bile acids like 3-epi-DCA. |
III. Biological Context and Signaling Pathways
This compound is a secondary bile acid, meaning it is not synthesized directly by the host but is a product of microbial metabolism in the gut.[4]
A. Biosynthesis of this compound
The formation of 3-epi-DCA occurs in the colon through the action of the gut microbiota on the primary bile acid-derived secondary bile acid, deoxycholic acid (DCA).
B. Potential Signaling Pathways and Biological Activity
While the specific signaling pathways of 3-epi-DCA are not as well-characterized as those of other bile acids, its structural similarity to deoxycholic acid suggests potential interactions with known bile acid receptors. Furthermore, studies have indicated that 3-epi-DCA possesses immunomodulatory properties.[4]
-
Immune Modulation: this compound has been shown to increase the levels of Foxp3+CD4+ regulatory T cells (Tregs).[4] Tregs play a crucial role in maintaining immune tolerance and suppressing inflammatory responses.
-
Potential Interaction with Farnesoid X Receptor (FXR) and Takeda G-protein-coupled Receptor 5 (TGR5): Bile acids are known to act as signaling molecules by activating nuclear receptors like FXR and membrane receptors like TGR5. While direct high-affinity binding of 3-epi-DCA to these receptors has not been extensively studied, its structural similarity to other active bile acids suggests a possibility of interaction, which warrants further investigation.
IV. Conclusion and Future Directions
The establishment of a definitive reference range for this compound in healthy individuals is an important area for future research. The methodologies outlined in this guide, particularly LC-MS/MS, provide a robust framework for conducting the necessary large-scale population studies. Further investigation into the specific signaling mechanisms and biological functions of 3-epi-DCA will also be crucial in understanding its physiological and pathophysiological roles. Researchers are encouraged to include 3-epi-DCA in their targeted bile acid panels to contribute to the growing body of knowledge on this and other minor bile acids.
References
- 1. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 2. High performance liquid chromatography-tandem mass spectrometry for the determination of bile acid concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive Characterization of Bile Acids in Human Biological Samples and Effect of 4-Week Strawberry Intake on Bile Acid Composition in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
Safety Operating Guide
Proper Disposal of 3-Epideoxycholic Acid: A Guide for Laboratory Professionals
The proper disposal of 3-Epideoxycholic acid is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. This secondary bile acid, while a valuable tool in research, must be handled as a hazardous chemical waste. This guide provides a comprehensive, step-by-step procedure for its safe disposal, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a lab coat.[1][2] In case of accidental contact, flush the affected area with water for at least 15 minutes.[3] For spills, treat all cleanup materials as hazardous waste.[3][4]
Summary of Chemical and Safety Data
For quick reference, the following table summarizes key information for handling this compound.
| Characteristic | Information | Source |
| Physical State | Solid | [5] |
| Storage | Store at -20°C in a dry, well-ventilated place. Keep container tightly closed. | [1][5] |
| Personal Protective Equipment | Safety goggles, protective gloves, and lab coat. | [1][2] |
| In case of Skin Contact | Wash with plenty of soap and water. | [1] |
| In case of Eye Contact | Rinse cautiously with water for several minutes. | [1] |
| Spill Cleanup | Sweep up, place in a suitable closed container for disposal. Treat cleanup materials as hazardous waste. | [6][7] |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to federal, state, and local environmental regulations.[1] It is classified as a hazardous waste and must not be disposed of down the drain or in regular trash.[3][8]
Experimental Protocol for Disposal:
-
Waste Identification and Segregation:
-
Treat all this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, spill cleanup materials) as hazardous chemical waste.[4]
-
Segregate solid waste from liquid waste.
-
-
Containerization:
-
Place solid this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.[3][8] The container should be in good condition with no cracks or leaks.[3]
-
Ensure the container is compatible with the chemical. Plastic containers are often preferred for waste storage.[9]
-
Do not overfill the container; a general guideline is to not exceed 90% of its capacity.[10]
-
-
Labeling:
-
Affix a fully completed hazardous waste label to the container.[3][11] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The accumulation start date (the date the first waste was placed in the container).
-
The name and contact information of the generating laboratory or researcher.
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][9]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[8]
-
Ensure secondary containment is used to prevent the release of material in case of a leak.[4][11]
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste.[8][9]
-
Follow your institution's specific procedures for requesting a waste pickup, which may involve an online request system.[3]
-
Do not transport the hazardous waste outside of your laboratory; this should be done by trained EHS personnel.[4]
-
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. isotope.com [isotope.com]
- 2. fishersci.com [fishersci.com]
- 3. ehs.stanford.edu [ehs.stanford.edu]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. caymanchem.com [caymanchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. odu.edu [odu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. ethz.ch [ethz.ch]
- 11. vumc.org [vumc.org]
Personal protective equipment for handling 3-Epideoxycholic acid
This guide provides crucial safety and logistical information for the handling and disposal of 3-Epideoxycholic acid, tailored for researchers, scientists, and professionals in drug development. Following these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
1. Hazard Identification and Health Effects
While not classified as a dangerous substance according to GHS classification criteria, this compound may be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] It may cause irritation to the skin, eyes, and respiratory tract.[1][2] The toxicological properties of this material have not been fully investigated.[2][3]
2. Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield with safety glasses.[1] | Protects against dust particles and potential splashes. |
| Hand Protection | Chemically resistant gloves (e.g., Natural rubber, Neoprene, PVC).[4] | Prevents skin contact and absorption. |
| Body Protection | Laboratory coat, apron, or other protective clothing.[1][3][4] | Minimizes skin exposure to dust or spills. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator.[1][3] | Required when ventilation is inadequate or when handling generates dust. |
3. Handling and Storage Procedures
Proper handling and storage are critical to maintain the stability of this compound and ensure a safe laboratory environment.
3.1. Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[1][3]
-
Avoid direct contact with skin and eyes.[5]
-
Prevent the formation of dust and aerosols.[2]
-
Wash hands thoroughly with soap and water after handling and before leaving the work area.[1][3]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1][5]
3.2. Storage:
| Parameter | Recommendation |
| Temperature | Store in a freezer at -20°C for long-term storage.[1][6] Short-term storage can be at room temperature away from light and moisture.[7] |
| Container | Keep the container tightly closed.[1][3] |
| Environment | Store in a well-ventilated place, protected from light.[1] |
| Incompatibilities | Keep away from strong oxidizing agents.[1][4] |
4. First Aid Measures
In case of exposure, immediate action is necessary:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[1][2]
-
After Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][2]
5. Spill and Disposal Plan
5.1. Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear the appropriate PPE as outlined in Section 2.
-
For solid spills, carefully sweep up the material to avoid generating dust and place it into a suitable, labeled, and closed container for disposal.[3]
-
Clean the spill area thoroughly with a suitable cleaning agent.
5.2. Disposal:
-
All waste materials, including the chemical itself and any contaminated items (e.g., gloves, wipes), must be disposed of as hazardous waste.
-
Disposal must be conducted in accordance with all applicable local, state, and federal regulations.[1]
6. Procedural Workflow
The following diagram illustrates the standard operating procedure for handling and disposing of this compound.
Caption: Standard operating procedure for the safe handling and disposal of this compound.
References
- 1. isotope.com [isotope.com]
- 2. esschemco.com [esschemco.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. beta.lakeland.edu [beta.lakeland.edu]
- 5. beckmancoulter.com [beckmancoulter.com]
- 6. 3-epi-Deoxycholic Acid-d5 | LGC Standards [lgcstandards.com]
- 7. This compound (3-epiDCA) (2,2,4,4-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
